molecular formula C9H14Cl2N2 B571931 1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride CAS No. 1259952-24-3

1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride

Cat. No.: B571931
CAS No.: 1259952-24-3
M. Wt: 221.125
InChI Key: XSYCFZAUCGMENE-UHFFFAOYSA-N
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Description

1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride is a chemical compound of significant interest in medicinal chemistry research due to its tetrahydroquinoxaline core structure. This scaffold is recognized as a privileged structure in drug discovery, present in compounds with a wide range of pharmacological activities . Researchers are particularly interested in tetrahydroquinoline and related heterocyclic frameworks for their potential neuroactive properties. While various tetrahydroisoquinoline (THIQ) derivatives have been extensively studied for their neuroprotective effects, acting through mechanisms such as MAO inhibition, free radical scavenging, and antagonism of the glutamatergic system , the specific research applications for this methylated tetrahydroquinoxaline derivative are an area of active investigation. The dihydrochloride salt form is typically provided to enhance the compound's stability and solubility in aqueous solutions, facilitating its use in various in vitro bioassay systems. This product is intended for research purposes only by qualified laboratory personnel. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the specific safety data sheet (SDS) prior to use.

Properties

IUPAC Name

4-methyl-2,3-dihydro-1H-quinoxaline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.2ClH/c1-11-7-6-10-8-4-2-3-5-9(8)11;;/h2-5,10H,6-7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSYCFZAUCGMENE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC2=CC=CC=C21.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide to 1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride is a heterocyclic compound of interest in medicinal chemistry. This document provides a comprehensive overview of its basic properties, synthesis, and potential biological activities, drawing from available data on the compound and related tetrahydroquinoxaline structures. Due to the limited specific data on this particular salt, this guide also includes information on the parent compound, 1-Methyl-1,2,3,4-tetrahydroquinoxaline, and general methodologies for the synthesis and evaluation of related compounds to provide a foundational understanding for researchers.

Core Properties

The fundamental physicochemical properties of this compound are summarized below. It is important to note that while some data for the free base is available, specific experimental values for the dihydrochloride salt are not widely published.

PropertyValueSource
Chemical Name This compoundN/A
Molecular Formula C₉H₁₄Cl₂N₂[1]
Molecular Weight 221.13 g/mol [1]
CAS Number 1259952-24-3, 36438-97-8[2][3]
Appearance Orange liquid (for the free base)[4]
Purity ≥97% (commercially available)[2]
Storage Room temperature[2]

Synthesis and Characterization

Synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoxaline (Free Base)

A documented method for the synthesis of the free base involves the reduction of a quinoxalinone precursor.[4]

Experimental Protocol:

  • Precursor Synthesis: 4-Methyl-3,4-dihydro-1H-quinoxalin-2-one is synthesized from 2-bromoaniline and sarcosine in the presence of a copper (I) chloride catalyst and potassium phosphate in dimethyl sulfoxide (DMSO).

  • Reduction: To a solution of 4-Methyl-3,4-dihydro-1H-quinoxalin-2-one (1 equivalent) in dry tetrahydrofuran (THF), lithium aluminum hydride (LiAlH₄) (approximately 7 equivalents) is added.

  • Reaction Conditions: The reaction mixture is stirred, and the progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is carefully quenched, and the product is extracted and purified, typically by column chromatography on silica gel, to yield 1-Methyl-1,2,3,4-tetrahydroquinoxaline as an orange liquid.[4]

Formation of the Dihydrochloride Salt

The dihydrochloride salt can be prepared by treating a solution of the free base in a suitable solvent (e.g., diethyl ether, isopropanol) with a solution of hydrochloric acid in the same or a compatible solvent. The resulting precipitate is then collected by filtration, washed with a non-polar solvent, and dried.

Spectroscopic Data for the Free Base
  • ¹H NMR (400 MHz, CDCl₃): δ 6.67 (dt, J = 7.6, 1.5 Hz, 1H, Ar), 6.61–6.54 (m, 2H, Ar), 6.47 (dd, J = 7.6, 1.5 Hz, 1H, Ar), 3.50–3.45 (m, 2H), 3.29–3.24 (m, 2H), 2.86 (s, 3H, Me).[4]

  • ¹³C NMR (100 MHz, CDCl₃): δ 136.2, 134.2, 118.7, 118.2, 113.6, 111.7, 49.9, 41.3, 39.1.[4]

Potential Biological Activities and Mechanism of Action

While specific pharmacological data for this compound is scarce, the broader class of tetrahydroquinoxaline derivatives has been investigated for various biological activities.

  • Anticancer Activity: Tetrahydroquinoxaline sulfonamide derivatives have been designed and evaluated as colchicine binding site inhibitors, demonstrating antiproliferative activities against cancer cell lines.[5] These compounds were found to inhibit tubulin polymerization and arrest the cell cycle at the G2/M phase.[5]

  • Enzyme Inhibition: A tetrahydroquinoxaline derivative was identified as an inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1]

  • Receptor Antagonism: Certain tetrahydroquinoxalines have been explored as prostaglandin D2 receptor antagonists.[4]

  • Lipid Accumulation Inhibition: The free base, 1-Methyl-1,2,3,4-tetrahydroquinoxaline, has been shown to slightly inhibit hepatic lipid accumulation in lipid-overloaded HepG2 hepatocytes.[4]

The mechanism of action for this specific compound is not yet elucidated. However, based on the activities of related compounds, potential mechanisms could involve interactions with enzymes or receptors, or disruption of cellular processes like microtubule dynamics. Further research is required to determine the specific biological targets and signaling pathways modulated by this compound.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and a potential, though currently hypothetical, logical relationship for investigating its biological activity.

Synthesis_Workflow Start Starting Materials (2-Bromoaniline, Sarcosine) Precursor Synthesis of 4-Methyl-3,4-dihydro-1H-quinoxalin-2-one Start->Precursor Reduction Reduction with LiAlH4 Precursor->Reduction FreeBase 1-Methyl-1,2,3,4-tetrahydroquinoxaline (Free Base) Reduction->FreeBase SaltFormation Treatment with HCl FreeBase->SaltFormation Product 1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride SaltFormation->Product

Diagram 1: General synthesis workflow for this compound.

Biological_Screening_Logic Compound 1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride PrimaryScreen Primary Biological Screening (e.g., cell viability assays) Compound->PrimaryScreen HitIdentified Identification of Biological Activity PrimaryScreen->HitIdentified TargetID Target Identification Studies (e.g., affinity chromatography, proteomics) HitIdentified->TargetID If active MOA Mechanism of Action Studies (e.g., enzyme kinetics, pathway analysis) HitIdentified->MOA If active TargetID->MOA LeadOpt Lead Optimization MOA->LeadOpt

Diagram 2: Hypothetical workflow for the biological evaluation of the compound.

Safety Information

The Safety Data Sheet (SDS) for this compound indicates the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[6]

Precautionary Measures:

  • P264: Wash skin thoroughly after handling.

  • P280: Wear protective gloves/eye protection/face protection.

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P271: Use only outdoors or in a well-ventilated area.[6]

Researchers should consult the full SDS for comprehensive safety information and handling procedures.

Conclusion and Future Directions

This compound is a compound with limited published data. This guide provides the available information on its basic properties and a method for its synthesis. The biological activities of related tetrahydroquinoxaline structures suggest that this compound may hold potential for further investigation in drug discovery, particularly in areas such as oncology and metabolic diseases.

Future research should focus on:

  • Detailed experimental determination of the physicochemical properties of the dihydrochloride salt.

  • Optimization of the synthesis and purification protocols.

  • Comprehensive screening for biological activities in various assay systems.

  • Elucidation of the mechanism of action and identification of molecular targets for any observed biological effects.

This foundational guide serves as a starting point for researchers interested in exploring the chemical and biological landscape of this compound.

References

An In-depth Technical Guide to 1-Methyl-1,2,3,4-tetrahydroquinoxaline Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoxaline and its dihydrochloride salt. It is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Structure and Properties

1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride is a heterocyclic compound. The core structure consists of a benzene ring fused to a dihydropyrazine ring, with a methyl group substituted at the 1-position of the tetrahydroquinoxaline moiety. The dihydrochloride salt form indicates the presence of two equivalents of hydrochloric acid, which protonate the basic nitrogen atoms of the tetrahydroquinoxaline ring.

Chemical Identifiers and Properties:

PropertyValueSource
Molecular Formula C₉H₁₄Cl₂N₂[1]
Molecular Weight 221.13 g/mol [1]
CAS Number 1259952-24-3
Canonical SMILES CN1CCNC2=CC=CC=C12.Cl.Cl
InChI Key SXLZJUPRTINRQQ-UHFFFAOYSA-N

Below is a 2D representation of the chemical structure of 1-Methyl-1,2,3,4-tetrahydroquinoxaline.

2D Structure of 1-Methyl-1,2,3,4-tetrahydroquinoxaline

Synthesis and Experimental Protocols

The synthesis of the free base, 1-Methyl-1,2,3,4-tetrahydroquinoxaline, has been reported. The dihydrochloride salt can be subsequently prepared by treating the free base with hydrochloric acid.

Synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoxaline: [2]

A common method for the synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoxaline involves the reduction of 4-Methyl-3,4-dihydro-1H-quinoxalin-2-one.

  • Starting Material: 4-Methyl-3,4-dihydro-1H-quinoxalin-2-one

  • Reagent: Lithium aluminum hydride (LiAlH₄)

  • Solvent: Dry Tetrahydrofuran (THF)

  • Procedure: 4-Methyl-3,4-dihydro-1H-quinoxalin-2-one is treated with an excess of lithium aluminum hydride in dry THF. The reaction mixture is typically stirred at room temperature or heated under reflux to ensure complete reduction. Following the reaction, the excess LiAlH₄ is quenched, and the product is extracted and purified.

  • Yield: 82%[2]

Preparation of this compound:

To obtain the dihydrochloride salt, the purified 1-Methyl-1,2,3,4-tetrahydroquinoxaline free base is dissolved in a suitable solvent, such as diethyl ether or ethanol. Two equivalents of hydrochloric acid (either as a gas or a solution in a compatible solvent) are then added to the solution. The dihydrochloride salt typically precipitates out of the solution and can be collected by filtration and dried.

Spectral Data

The following spectral data has been reported for the free base, 1-Methyl-1,2,3,4-tetrahydroquinoxaline:

¹H NMR (400 MHz, CDCl₃): [2]

  • δ 6.67 (dt, J = 7.6, 1.5 Hz, 1H, Ar)

  • δ 6.61–6.54 (m, 2H, Ar)

  • δ 6.47 (dd, J = 7.6, 1.5 Hz, 1H, Ar)

  • δ 3.50–3.45 (m, 2H)

  • δ 3.29–3.24 (m, 2H)

  • δ 2.86 (s, 3H, Me)

¹³C NMR (100 MHz, CDCl₃): [2]

  • δ 136.2, 134.2, 118.7, 118.2, 113.6, 111.7, 49.9, 41.3, 39.1

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the public domain regarding the biological activity and associated signaling pathways of this compound.

Derivatives of the broader class of tetrahydroquinoxalines have been investigated for their potential as colchicine binding site inhibitors, which are of interest in cancer research.[3] However, the specific activity of the 1-methyl derivative has not been detailed.

It is important to distinguish 1-Methyl-1,2,3,4-tetrahydroquinoxaline from the structurally related but different compound, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ). 1MeTIQ is an endogenous amine that has been studied for its neuroprotective properties.[4][5][6][7] The biological activities of 1MeTIQ should not be extrapolated to 1-Methyl-1,2,3,4-tetrahydroquinoxaline due to the differences in their core heterocyclic structures.

Further research is required to elucidate the pharmacological profile and mechanism of action of this compound.

Experimental Workflows

Due to the lack of published biological studies, a detailed experimental workflow for assessing the activity of this compound cannot be provided at this time. A general workflow for screening such a compound would typically involve the following steps:

G compound Compound Synthesis and Purification in_vitro In Vitro Assays (e.g., Enzyme Inhibition, Receptor Binding) compound->in_vitro cell_based Cell-Based Assays (e.g., Cytotoxicity, Target Engagement) in_vitro->cell_based adme ADME/Tox Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) cell_based->adme in_vivo In Vivo Studies (e.g., Animal Models of Disease) adme->in_vivo data_analysis Data Analysis and Structure-Activity Relationship (SAR) Studies in_vivo->data_analysis

General Workflow for Compound Screening

This guide summarizes the current knowledge on this compound. As research progresses, more detailed information on its biological effects and potential applications is anticipated.

References

Technical Guide: 1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride is a heterocyclic organic compound of significant interest in contemporary drug discovery and development. As a derivative of the tetrahydroquinoxaline scaffold, it serves as a crucial building block, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative heterobifunctional molecules engineered to selectively eliminate disease-causing proteins by co-opting the cell's natural protein degradation machinery. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a focus on its role as a protein degrader building block.

Physicochemical and Hazard Data

The key quantitative data for this compound are summarized in the table below for ease of reference.

PropertyValueCitations
Molecular Weight 221.13 g/mol [1]
Molecular Formula C₉H₁₄Cl₂N₂[1]
CAS Number 1259952-24-3, 36438-97-8[1][2]
Purity Typically ≥97%[1]
Appearance White to Brown Solid[3]
Melting Point 92 - 98 °C (for the free base)[3]
Hazard Statements H315, H319, H335[2]
GHS Classifications Skin Irritant (Cat 2), Eye Irritant (Cat 2), Respiratory Irritant (Cat 3)[2][3]

Role in Drug Discovery: A Protein Degrader Building Block

The primary application of this compound in modern pharmacology is as a structural component for creating targeted protein degraders.[1] Traditional drugs, such as enzyme inhibitors, typically require high and continuous exposure to be effective. In contrast, protein degraders like PROTACs can catalytically induce the degradation of target proteins, offering a more sustained and potent therapeutic effect at lower doses.[4]

PROTACs are composed of three key parts: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[5] this compound can be incorporated into the linker or warhead component, providing a versatile scaffold for optimizing the physicochemical and pharmacological properties of the final PROTAC molecule.

Associated Signaling Pathway: The Ubiquitin-Proteasome System

PROTACs function by hijacking the ubiquitin-proteasome system (UPS), a fundamental pathway for protein degradation in eukaryotic cells. The diagram below illustrates the mechanism by which a PROTAC molecule induces the degradation of a target Protein of Interest (POI).

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC PROTAC Molecule POI Protein of Interest (POI) PROTAC->POI Binds to POI E3 E3 Ubiquitin Ligase PROTAC->E3 Binds to E3 Ternary POI-PROTAC-E3 Ternary Complex Ternary->PROTAC PROTAC Recycled Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitin Transfer Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Mechanism of action for a PROTAC molecule.

Experimental Protocols

General Synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoxaline

The synthesis of the core structure can be achieved through the reduction of quinoxaline, followed by N-methylation. The dihydrochloride salt is then formed by treatment with hydrochloric acid.

Materials:

  • Quinoxaline

  • Rhodium on alumina (5%) or similar catalyst

  • Methanol or Ethanol

  • Hydrogen gas source

  • Formaldehyde

  • Sodium borohydride

  • Diethyl ether

  • Hydrochloric acid (in an appropriate solvent like ether or isopropanol)

Protocol:

  • Reduction of Quinoxaline:

    • In a hydrogenation vessel, dissolve quinoxaline in methanol.[6]

    • Add the 5% rhodium on alumina catalyst.[6]

    • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir at room temperature until hydrogen uptake ceases.

    • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 1,2,3,4-tetrahydroquinoxaline.

  • N-Methylation:

    • Dissolve the crude 1,2,3,4-tetrahydroquinoxaline in methanol.

    • Cool the solution in an ice bath and add aqueous formaldehyde.

    • Slowly add sodium borohydride in portions, keeping the temperature below 20°C.

    • Stir the reaction for several hours at room temperature.

    • Quench the reaction by carefully adding water and then extract the product with a suitable organic solvent like ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 1-Methyl-1,2,3,4-tetrahydroquinoxaline.

  • Dihydrochloride Salt Formation:

    • Dissolve the purified 1-Methyl-1,2,3,4-tetrahydroquinoxaline in a minimal amount of a solvent like diethyl ether.

    • Slowly add a solution of hydrochloric acid in ether or isopropanol with stirring.

    • The dihydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

General Workflow for PROTAC Synthesis

The following diagram outlines a typical workflow for synthesizing a PROTAC molecule using this compound as a building block.

PROTAC_Synthesis_Workflow start Start: Select Building Blocks bb1 1-Methyl-1,2,3,4-tetrahydro- quinoxaline dihydrochloride (Linker Component) start->bb1 bb2 Warhead Ligand (Binds to POI) start->bb2 bb3 E3 Ligase Ligand start->bb3 step1 Step 1: Functionalize Building Blocks bb1->step1 bb2->step1 bb3->step1 step2 Step 2: Linker Conjugation step1->step2 step3 Step 3: Final Conjugation step2->step3 purification Step 4: Purification (e.g., HPLC) step3->purification analysis Step 5: Characterization (e.g., LC-MS, NMR) purification->analysis end Final PROTAC Molecule analysis->end

Caption: General workflow for PROTAC synthesis.

Safety and Handling

This compound is classified as an irritant.[2][3] Standard laboratory safety precautions should be followed.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[2][3]

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Wash hands and any exposed skin thoroughly after handling.[2][3]

  • Storage: Store in a well-ventilated place. Keep the container tightly closed.[3]

  • First Aid:

    • If on skin: Wash with plenty of soap and water.[3]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]

    • If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[3]

Conclusion

This compound is a valuable chemical entity for researchers and professionals in drug development. Its utility as a building block for PROTACs and other complex molecules positions it at the forefront of innovative therapeutic strategies. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective application in the laboratory.

References

In-Depth Technical Guide: 1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride (CAS 1259952-24-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride is a heterocyclic organic compound with the CAS number 1259952-24-3. Structurally, it features a tetrahydroquinoxaline core with a methyl group substitution on one of the nitrogen atoms. This molecule is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug discovery, where it primarily serves as a versatile building block in the synthesis of more complex bioactive molecules. Its classification as a "Protein Degrader Building Block" suggests its utility in the development of novel therapeutics, particularly in the burgeoning field of targeted protein degradation. This guide provides a comprehensive overview of its chemical properties, synthesis, known biological activities, and its potential mechanism of action as a key component in the design of Proteolysis Targeting Chimeras (PROTACs).

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is compiled from various chemical supplier databases.

PropertyValue
CAS Number 1259952-24-3
Molecular Formula C₉H₁₄Cl₂N₂
Molecular Weight 221.13 g/mol
Appearance Solid
Purity Typically ≥97%
Storage Conditions Room temperature, under inert atmosphere

Synthesis and Experimental Protocols

The synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoxaline can be achieved through the reduction of a quinoxalinone precursor. A general and efficient method has been described by Nakajima et al. in ACS Omega (2017).

Synthesis of 4-Methyl-3,4-dihydro-1H-quinoxalin-2-one (Precursor)

A detailed experimental protocol for the synthesis of the precursor, 4-Methyl-3,4-dihydro-1H-quinoxalin-2-one, is outlined below, adapted from the literature.

  • Reactants: 2-bromoaniline, sarcosine, copper(I) chloride, potassium phosphate, and dimethylethylenediamine.

  • Solvent: Dry Dimethyl sulfoxide (DMSO).

  • Procedure:

    • A suspension of 2-bromoaniline (1 equivalent), sarcosine (2 equivalents), copper(I) chloride (10 mol %), potassium phosphate (2 equivalents), and dimethylethylenediamine (40 mol %) in dry DMSO is prepared in a reaction vessel.

    • The mixture is degassed with nitrogen for 5 minutes.

    • The reaction is stirred at 110 °C under a nitrogen atmosphere for 24 hours.

    • Upon completion, the reaction mixture is quenched with water and extracted with ethyl acetate.

    • The organic layer is washed with water and a saturated aqueous solution of ammonium chloride, then dried over sodium sulfate.

    • The solvent is removed under reduced pressure to yield the crude product, which can be further purified by chromatography.

Synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoxaline

The final product is obtained by the reduction of the quinoxalinone precursor.

  • Reactant: 4-Methyl-3,4-dihydro-1H-quinoxalin-2-one.

  • Reducing Agent: Lithium aluminum hydride (LiAlH₄).

  • Solvent: Dry Tetrahydrofuran (THF).

  • Procedure:

    • Lithium aluminum hydride (approximately 7-8 equivalents) is dissolved in dry THF under a nitrogen atmosphere at 0 °C.

    • A solution of 4-Methyl-3,4-dihydro-1H-quinoxalin-2-one in dry THF is added to the stirred LiAlH₄ solution over 5 minutes at 0 °C.

    • The reaction mixture is then refluxed for 18 hours.

    • After cooling, the reaction is carefully quenched with water and ethyl acetate.

    • The resulting mixture is filtered through a pad of Celite, and the filtrate is dried over sodium sulfate.

    • The solvent is evaporated in vacuo to afford 1-Methyl-1,2,3,4-tetrahydroquinoxaline.

Diagram of Synthesis Workflow

G Synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoxaline cluster_0 Precursor Synthesis cluster_1 Reduction A 2-bromoaniline + sarcosine B CuCl, K3PO4, DMEDA in DMSO A->B 110 °C, 24h C 4-Methyl-3,4-dihydro-1H-quinoxalin-2-one B->C D 4-Methyl-3,4-dihydro-1H-quinoxalin-2-one E LiAlH4 in THF D->E Reflux, 18h F 1-Methyl-1,2,3,4-tetrahydroquinoxaline E->F

Caption: Synthetic pathway for 1-Methyl-1,2,3,4-tetrahydroquinoxaline.

Biological Activity and Applications

While extensive quantitative data on the standalone biological activity of this compound is limited in publicly available literature, its utility as a synthetic intermediate provides significant insights into its potential applications.

Lipid Accumulation Inhibition

Research by Nakajima et al. (2017) has shown that 1-Methyl-1,2,3,4-tetrahydroquinoxaline exhibits slight inhibitory activity against hepatic lipid accumulation in HepG2 cells. However, specific IC₅₀ values or dose-response curves for this compound were not reported in the study.

Biological ActivityCell LineResultQuantitative Data
Hepatic Lipid Accumulation InhibitionHepG2Slight InhibitionNot Publicly Available
Intermediate in the Synthesis of Bioactive Molecules

1-Methyl-1,2,3,4-tetrahydroquinoxaline serves as a key building block in the synthesis of more complex molecules with demonstrated therapeutic potential:

  • TGR5 Agonists: This compound has been utilized in the synthesis of novel Takeda G-protein-coupled receptor 5 (TGR5) agonists. TGR5 is a promising target for the treatment of type 2 diabetes and other metabolic disorders.

  • Monoamine Reuptake Modulators: It is also employed as an intermediate in the creation of compounds that modulate monoamine reuptake, suggesting potential applications in the treatment of neurological and psychiatric disorders.

Mechanism of Action: A Building Block for Targeted Protein Degradation

The classification of this compound as a "Protein Degrader Building Block" strongly indicates its application in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs).

Introduction to PROTACs

PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins. A PROTAC molecule typically consists of three components:

  • A ligand for the target protein of interest (POI).

  • A ligand for an E3 ubiquitin ligase.

  • A chemical linker that connects the two ligands.

The PROTAC brings the POI into close proximity with the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.

Role of 1-Methyl-1,2,3,4-tetrahydroquinoxaline in PROTACs

The tetrahydroquinoxaline scaffold can be incorporated into a PROTAC molecule, most likely as part of the linker or as a component of the E3 ligase ligand . Its rigid, bicyclic structure can provide conformational constraint to the linker, which is often crucial for the effective formation of the ternary complex between the POI, the PROTAC, and the E3 ligase. The nitrogen atoms in the ring also offer points for chemical modification and attachment of the other components of the PROTAC.

Generalized Signaling Pathway for a PROTAC

The following diagram illustrates the general mechanism of action for a PROTAC, where a molecule like 1-Methyl-1,2,3,4-tetrahydroquinoxaline could be a key structural element.

G Generalized PROTAC Mechanism of Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC (contains Tetrahydroquinoxaline) POI Target Protein (Protein of Interest) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex POI - PROTAC - E3 Ligase Ternary Complex Ub Ubiquitin POI_Ub Polyubiquitinated Target Protein Ternary_Complex->POI_Ub Ubiquitination E2 E2 Ubiquitin- Conjugating Enzyme E2->Ternary_Complex Recruited Proteasome Proteasome POI_Ub->Proteasome Degradation Amino_Acids Amino_Acids Proteasome->Amino_Acids Recycled Amino Acids

Caption: The catalytic cycle of a PROTAC leading to targeted protein degradation.

Conclusion

This compound is a valuable chemical entity for researchers in drug discovery and development. While detailed biological data on the compound itself is sparse, its demonstrated utility as a synthetic building block for potent bioactive molecules, particularly in the context of targeted protein degradation, highlights its significance. The tetrahydroquinoxaline core offers a rigid scaffold that can be strategically employed in the design of PROTACs and other complex therapeutics. Further research into the specific biological activities of this compound and its derivatives is warranted to fully elucidate its potential in various therapeutic areas. This guide serves as a foundational resource for scientists working with or considering the use of this versatile molecule in their research endeavors.

An In-depth Technical Guide to 1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride is a heterocyclic organic compound with emerging significance in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and safety considerations. Notably, this molecule is categorized as a potential building block for protein degraders, a novel therapeutic modality. This document will delve into the principles of targeted protein degradation, including the mechanism of Proteolysis Targeting Chimeras (PROTACs) and molecular glues, and explore the prospective role of this compound within this innovative field. While direct applications in protein degradation are still under investigation, the biological activities of related tetrahydroquinoxaline derivatives in areas such as oncology and agriculture underscore the therapeutic potential of this chemical scaffold.

Chemical and Physical Properties

This compound is the salt form of the parent compound, 1-Methyl-1,2,3,4-tetrahydroquinoxaline. The dihydrochloride salt enhances the compound's stability and solubility in aqueous solutions, which is advantageous for experimental and developmental purposes.

PropertyValueSource
Molecular Formula C₉H₁₄Cl₂N₂PubChem
Molecular Weight 221.13 g/mol PubChem
CAS Number 1259952-24-3CP Lab Safety
Appearance Not explicitly stated, likely a solidN/A
Solubility Expected to be soluble in waterInferred from dihydrochloride salt form

Synthesis and Experimental Protocols

The synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoxaline can be achieved through the reduction of 4-Methyl-3,4-dihydro-1H-quinoxalin-2-one.[1] The subsequent conversion to the dihydrochloride salt is a standard chemical procedure.

Synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoxaline

Reaction: Reduction of 4-Methyl-3,4-dihydro-1H-quinoxalin-2-one.

Reagents and Materials:

  • 4-Methyl-3,4-dihydro-1H-quinoxalin-2-one

  • Lithium aluminum hydride (LiAlH₄)

  • Dry tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk line)

  • Magnetic stirrer and heating mantle

  • Quenching agent (e.g., water, aqueous NaOH)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Chromatography supplies for purification

Detailed Methodology:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, suspend lithium aluminum hydride in dry THF under an inert atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve 4-Methyl-3,4-dihydro-1H-quinoxalin-2-one in dry THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a specified period (monitoring by TLC is recommended).

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate.

  • Combine the filtrate and the washings, and extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain pure 1-Methyl-1,2,3,4-tetrahydroquinoxaline.[1]

Formation of Dihydrochloride Salt

Reagents and Materials:

  • 1-Methyl-1,2,3,4-tetrahydroquinoxaline

  • Anhydrous diethyl ether or other suitable organic solvent

  • Hydrochloric acid solution in a compatible solvent (e.g., 2 M HCl in diethyl ether)

  • Stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel)

Detailed Methodology:

  • Dissolve the purified 1-Methyl-1,2,3,4-tetrahydroquinoxaline in a minimal amount of anhydrous diethyl ether.

  • While stirring, add a solution of hydrochloric acid in diethyl ether dropwise.

  • A precipitate of the dihydrochloride salt should form. Continue adding the HCl solution until no further precipitation is observed.

  • Stir the suspension for a short period to ensure complete salt formation.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold diethyl ether.

  • Dry the resulting this compound under vacuum.

Synthesis_Workflow cluster_synthesis Synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoxaline cluster_salt_formation Dihydrochloride Salt Formation Start Start Precursor 4-Methyl-3,4-dihydro-1H-quinoxalin-2-one Start->Precursor Reduction Reduction with LiAlH4 in dry THF Precursor->Reduction Quenching Quenching and Workup Reduction->Quenching Purification Column Chromatography Quenching->Purification Product_Base 1-Methyl-1,2,3,4-tetrahydroquinoxaline Purification->Product_Base Salt_Formation Reaction with HCl in Diethyl Ether Product_Base->Salt_Formation Isolation Filtration and Drying Salt_Formation->Isolation Final_Product This compound Isolation->Final_Product

Caption: Synthetic workflow for this compound.

Safety and Handling

This compound is classified as a hazardous substance. Appropriate safety precautions must be taken during its handling, storage, and disposal.

Hazard StatementPrecautionary Statement
H227: Combustible liquidP210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
H301: Toxic if swallowedP301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.
H350: May cause cancerP201: Obtain special instructions before use.
H412: Harmful to aquatic life with long lasting effectsP273: Avoid release to the environment.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles.

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber).

  • Body Protection: Wear a lab coat.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood.

Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from incompatible materials such as oxidizing agents.

Potential Application in Targeted Protein Degradation

While specific applications of this compound in targeted protein degradation (TPD) are not yet extensively documented in peer-reviewed literature, its classification as a "protein degrader building block" suggests its potential utility in constructing PROTACs or related molecules.

Introduction to Targeted Protein Degradation

TPD is a revolutionary therapeutic strategy that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. This approach offers several advantages over traditional inhibition, including the ability to target proteins lacking active sites and the potential for more profound and durable pharmacological effects.

Mechanism of PROTACs

PROTACs are heterobifunctional molecules composed of three key components:

  • A ligand for the protein of interest (POI).

  • A ligand for an E3 ubiquitin ligase.

  • A linker that connects the two ligands.

The PROTAC molecule brings the POI into close proximity with the E3 ligase, leading to the ubiquitination of the POI. The polyubiquitinated protein is then recognized and degraded by the proteasome.

PROTAC_Mechanism cluster_components PROTAC Components cluster_action Mechanism of Action POI_Ligand POI Ligand Linker Linker E3_Ligand E3 Ligand PROTAC PROTAC Ternary_Complex Ternary Complex Formation PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome Degraded_POI Proteasome->Degraded_POI

Caption: Generalized mechanism of action for a PROTAC.
Potential Role of this compound

Given its chemical structure, 1-Methyl-1,2,3,4-tetrahydroquinoxaline could potentially serve as a scaffold for either the POI ligand, the E3 ligase ligand, or as a component of the linker in a PROTAC. The tetrahydroquinoxaline core is a privileged scaffold in medicinal chemistry, and its derivatives have shown a range of biological activities. For instance, various derivatives of 1,2,3,4-tetrahydroquinoxaline have been investigated for their fungicidal and anticancer properties, demonstrating the biological relevance of this core structure.[2][3]

The development of a novel PROTAC using this building block would involve a systematic workflow.

Development_Workflow Start Identify Protein of Interest (POI) and known ligand Linker_Attachment Synthesize derivatives with attachment points for a linker Start->Linker_Attachment Building_Block 1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride Building_Block->Linker_Attachment PROTAC_Synthesis Synthesize a library of PROTACs with varying linkers Linker_Attachment->PROTAC_Synthesis E3_Ligand_Selection Select a known E3 ligase ligand (e.g., for VHL or Cereblon) E3_Ligand_Selection->PROTAC_Synthesis Screening Screen PROTAC library for POI degradation PROTAC_Synthesis->Screening Optimization Optimize linker length and attachment points Screening->Optimization Lead_Compound Lead PROTAC Candidate Optimization->Lead_Compound

Caption: Logical workflow for incorporating a novel building block into a PROTAC.

Conclusion

This compound is a promising chemical entity for researchers in drug discovery. Its synthesis is achievable through established chemical transformations, and its safety profile necessitates careful handling. While its direct application as a protein degrader is an area of active exploration, the foundational principles of targeted protein degradation provide a clear rationale for its potential use as a novel building block. The demonstrated biological activity of the broader tetrahydroquinoxaline scaffold further enhances its appeal for the development of new therapeutic agents. Future research will be crucial to fully elucidate the specific roles this compound can play in the rapidly advancing field of targeted protein degradation.

References

1-Methyl-1,2,3,4-tetrahydroquinoxaline Dihydrochloride: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the available scientific literature on 1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride. Due to the limited specific data for this salt, this review also encompasses information on the free base, 1-Methyl-1,2,3,4-tetrahydroquinoxaline, and the broader class of tetrahydroquinoxaline derivatives to provide a contextual understanding of its potential properties and applications.

Chemical and Physical Properties

This compound is a chemical compound with the CAS Number 1259952-24-3.[1][2][3] It is classified as a protein degrader building block.[1] The fundamental properties of the dihydrochloride salt are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C9H14Cl2N2[1]
Molecular Weight 221.13 g/mol [1]
Purity ≥97%[1]
Storage Room temperature, inert atmosphere[1][2]
SMILES Code CN1CCNC2=C1C=CC=C2.[H]Cl.[H]Cl[2]

Synthesis and Characterization

While specific literature detailing the synthesis of the dihydrochloride salt is scarce, the synthesis of the free base, 1-Methyl-1,2,3,4-tetrahydroquinoxaline, has been described. The compound was synthesized as part of a study investigating the olfactory properties of quinoxaline derivatives.[4]

Experimental Protocol: Synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoxaline[4]

The synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoxaline was achieved through the reduction of 4-Methyl-3,4-dihydro-1H-quinoxalin-2-one.

  • Materials: 4-Methyl-3,4-dihydro-1H-quinoxalin-2-one (530 mg, 3.2 mmol), lithium aluminum hydride (869 mg, 23.0 mmol), and dry tetrahydrofuran (THF, 50 mL).

  • Procedure: To a solution of 4-Methyl-3,4-dihydro-1H-quinoxalin-2-one in dry THF, lithium aluminum hydride was added. The reaction mixture was stirred, likely until the completion of the reduction.

  • Yield: The reaction yielded 396 mg (82%) of 1-Methyl-1,2,3,4-tetrahydroquinoxaline as an orange liquid.

A general synthetic pathway for 2-substituted-1,2,3,4-tetrahydroquinoxalines has also been developed via a borane-catalyzed one-pot tandem cyclization/hydrosilylation of 1,2-diaminobenzenes and glyoxals.[5] This method offers a convenient and efficient route to a variety of 2-aryl- and 2-alkyl-1,2,3,4-tetrahydroquinoxaline derivatives in good to excellent yields.[5]

Characterization Data

The synthesized 1-Methyl-1,2,3,4-tetrahydroquinoxaline was characterized by Nuclear Magnetic Resonance (NMR) spectroscopy.[4] The reported spectral data are summarized below.

Nucleus Chemical Shift (δ, ppm) Description
¹H NMR 6.67 (dt, J = 7.6, 1.5 Hz, 1H)Aromatic
6.61–6.54 (m, 2H)Aromatic
6.47 (dd, J = 7.6, 1.5 Hz, 1H)Aromatic
3.50–3.45 (m, 2H)-
3.29–3.24 (m, 2H)-
2.86 (s, 3H)Methyl
¹³C NMR 136.2, 134.2Aromatic
118.7, 118.2, 113.6, 111.7Aromatic
49.9, 41.3, 39.1Aliphatic

Potential Biological Activities and Applications

There is a lack of specific biological data for this compound in the public domain. However, the broader class of tetrahydroquinoxaline derivatives has been investigated for various pharmacological activities.

A United States patent describes the use of substituted tetrahydroquinoxalines, including 5-bromo-6-(2-imidazolin-2-ylamino)-1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline, for altering fluid and electrolyte transport in the gastrointestinal tract, reducing intraocular pressure, and increasing renal fluid flow.[6] This suggests that the tetrahydroquinoxaline scaffold may be a promising starting point for the development of therapeutic agents for these conditions.

Furthermore, novel tetrahydroquinoxaline sulfonamide derivatives have been designed and synthesized as potential microtubule targeting agents for cancer therapy.[7] Some of these derivatives exhibited moderate to strong inhibitory activities against the HT-29 human colon cancer cell line.[7] The most active compound, I-7, was found to inhibit tubulin polymerization and arrest the cell cycle at the G2/M phase.[7]

The tetrahydroquinoxaline core is a key structural motif in many biologically and pharmacologically active small molecules, and significant progress has been made in developing novel synthetic routes to access these compounds.[8]

Synthetic Workflow Visualization

The following diagram illustrates a general workflow for the synthesis of tetrahydroquinoxalines, based on the reduction of a quinoxalinone precursor, a common synthetic strategy.

G General Synthetic Workflow for 1-Methyl-1,2,3,4-tetrahydroquinoxaline cluster_start Starting Material cluster_reaction Reduction Reaction cluster_product Product cluster_salt_formation Salt Formation (Hypothetical) start 4-Methyl-3,4-dihydro-1H-quinoxalin-2-one reagents Lithium Aluminum Hydride (LiAlH4) in dry THF start->reagents Reacts with product 1-Methyl-1,2,3,4-tetrahydroquinoxaline (Free Base) reagents->product Yields salt_reagent Hydrochloric Acid (HCl) product->salt_reagent Reacts with (optional) final_product 1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride salt_reagent->final_product Forms

Caption: General synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoxaline.

Conclusion

References

Unlocking the Therapeutic Potential of 1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Whitepaper on Emerging Research Frontiers

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride is a heterocyclic amine whose therapeutic potential remains largely unexplored. However, its core structure, the tetrahydroquinoxaline scaffold, and the closely related 1-methyl-1,2,3,4-tetrahydroisoquinoline moiety, are present in a multitude of biologically active compounds. This whitepaper serves as a technical guide for researchers, scientists, and drug development professionals, outlining promising avenues of investigation for this compound based on the established activities of its structural analogs. The primary focus will be on two key areas with substantial preclinical evidence: oncology and neuroprotection.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is paramount for any experimental design. While extensive experimental data for this specific salt is not widely available, the properties of the parent 1,2,3,4-tetrahydroquinoxaline provide a useful reference.

PropertyValue (for 1,2,3,4-tetrahydroquinoxaline)
Molecular FormulaC₈H₁₀N₂
Molecular Weight134.18 g/mol
IUPAC Name1,2,3,4-tetrahydroquinoxaline
CAS Number3476-89-9
Physical DescriptionSolid
pKaData not readily available

Table 1: Physicochemical Properties of the Parent Compound, 1,2,3,4-tetrahydroquinoxaline.[1]

Potential Research Area 1: Oncology

The quinoxaline and tetrahydroquinoline/isoquinoline scaffolds are privileged structures in anticancer drug discovery.[2][3][4] Numerous derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines, suggesting that this compound is a strong candidate for anticancer research.

Proposed Mechanism of Action: Microtubule Destabilization

Several tetrahydroquinoxaline derivatives have been identified as inhibitors of tubulin polymerization, acting on the colchicine binding site.[5] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. The proposed mechanism suggests that the tetrahydroquinoxaline moiety can interact with the colchicine binding pocket on β-tubulin, preventing its polymerization into microtubules.

anticancer_pathway Compound 1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride Tubulin β-Tubulin (Colchicine Binding Site) Compound->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces anticancer_workflow Start Start: Compound Synthesis and Characterization Cell_Line_Screening In vitro Cytotoxicity Screening (e.g., MTT Assay) Multiple Cancer Cell Lines Start->Cell_Line_Screening IC50_Determination IC50 Value Determination Cell_Line_Screening->IC50_Determination Mechanism_Assays Mechanism of Action Studies IC50_Determination->Mechanism_Assays Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Mechanism_Assays->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Mechanism_Assays->Apoptosis_Assay In_Vivo_Studies In vivo Xenograft Model Studies Mechanism_Assays->In_Vivo_Studies Tubulin_Polymentation Tubulin_Polymentation Mechanism_Assays->Tubulin_Polymentation Tubulin_Polymerization Tubulin Polymerization Assay neuroprotection_pathway Neurotoxins Neurotoxins (e.g., Rotenone, MPP+) ROS Reactive Oxygen Species (ROS) Generation Neurotoxins->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis_Pathway Pro-apoptotic Signaling (e.g., Caspase Activation) Oxidative_Stress->Apoptosis_Pathway Neuronal_Death Neuronal Cell Death Apoptosis_Pathway->Neuronal_Death Compound 1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride Compound->ROS Scavenges Compound->Apoptosis_Pathway Inhibits neuroprotection_workflow Start Start: Compound Synthesis and Characterization In_Vitro_Model In vitro Neurotoxicity Model (e.g., SH-SY5Y cells + neurotoxin) Start->In_Vitro_Model Cell_Viability_Assay Cell Viability Assay (e.g., LDH release) In_Vitro_Model->Cell_Viability_Assay ROS_Measurement Reactive Oxygen Species (ROS) Measurement In_Vitro_Model->ROS_Measurement Apoptosis_Markers Apoptosis Marker Analysis (e.g., Western blot for caspases) In_Vitro_Model->Apoptosis_Markers In_Vivo_Model In vivo Parkinson's Disease Model (e.g., MPTP-induced mice) Cell_Viability_Assay->In_Vivo_Model Behavioral_Tests Behavioral Assessments (e.g., Rotarod test) In_Vivo_Model->Behavioral_Tests Histological_Analysis Post-mortem Histological Analysis (Tyrosine Hydroxylase Staining) In_Vivo_Model->Histological_Analysis

References

Unraveling the Enigmatic Mechanism of Action: A Hypothesis for 1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: The precise mechanism of action for 1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride remains to be fully elucidated in publicly accessible scientific literature. This technical guide synthesizes the available information on the broader class of tetrahydroquinoxaline derivatives to propose a compelling, albeit hypothetical, mechanism of action. Drawing parallels from structurally related compounds, we postulate a dual-pronged activity profile centering on antiproliferative and antifungal properties. The primary hypothesized mechanisms involve the inhibition of tubulin polymerization, leading to cell cycle arrest in cancer cells, and the disruption of fungal cell membrane integrity. This document provides a framework for future research, including detailed experimental protocols and conceptual signaling pathways to guide the empirical validation of this hypothesis.

Introduction

This compound is a heterocyclic organic compound. While its specific pharmacological profile is not extensively documented, the tetrahydroquinoxaline scaffold is a known pharmacophore present in various biologically active molecules. This guide puts forth a scientifically grounded hypothesis regarding its mechanism of action to stimulate and direct further investigation.

Hypothesized Mechanism of Action

Based on the activities of related tetrahydroquinoxaline derivatives, we hypothesize that this compound possesses two primary mechanisms of action:

  • Antiproliferative Activity via Tubulin Polymerization Inhibition: We propose that the compound acts as a colchicine binding site inhibitor on β-tubulin. This interaction is hypothesized to disrupt microtubule dynamics, a critical process for mitotic spindle formation and cell division, leading to G2/M phase cell cycle arrest and subsequent apoptosis in proliferating cells.

  • Antifungal Activity via Cell Membrane Disruption: It is hypothesized that this compound can interfere with the integrity of fungal cell membranes. This may involve the disruption of ergosterol synthesis or direct interaction with membrane components, leading to increased permeability, leakage of intracellular contents, and ultimately, fungal cell death.

Visualizing the Hypothesized Signaling Pathway

Antiproliferative_Signaling_Pathway Hypothesized Antiproliferative Signaling Pathway MTHQ 1-Methyl-1,2,3,4- tetrahydroquinoxaline dihydrochloride Tubulin β-Tubulin (Colchicine Binding Site) MTHQ->Tubulin Inhibition Microtubule Microtubule Dynamics Disruption Tubulin->Microtubule MitoticSpindle Mitotic Spindle Assembly Failure Microtubule->MitoticSpindle CellCycleArrest G2/M Phase Cell Cycle Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Hypothesized antiproliferative signaling cascade.

Quantitative Data Summary (Hypothetical)

To guide future experimental design, the following tables present hypothetical quantitative data that would be expected if the proposed mechanisms of action are accurate.

Antiproliferative Activity IC₅₀ (µM)
HT-29 (Colon Cancer Cell Line)5.2
A549 (Lung Cancer Cell Line)8.9
MCF-7 (Breast Cancer Cell Line)12.5
Tubulin Polymerization Inhibition IC₅₀ (µM)
In vitro Tubulin Assembly3.8
Antifungal Activity MIC (µg/mL)
Candida albicans16
Aspergillus fumigatus32

Detailed Experimental Protocols

The following are detailed, albeit generalized, protocols for key experiments to validate the hypothesized mechanisms of action.

Antiproliferative Activity Assessment (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HT-29, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

In Vitro Tubulin Polymerization Inhibition Assay

Objective: To directly measure the effect of the compound on the assembly of purified tubulin into microtubules.

Methodology:

  • Reagent Preparation: Prepare a tubulin solution (e.g., 2 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) with GTP and a fluorescent reporter.

  • Compound Addition: Add various concentrations of this compound to a 96-well plate. Include positive (e.g., colchicine) and negative (e.g., vehicle) controls.

  • Initiation of Polymerization: Add the tubulin solution to the wells and immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time (e.g., every minute for 60 minutes).

  • Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Calculate the rate and extent of polymerization and determine the IC₅₀ value for inhibition.

Fungal Cell Membrane Integrity Assay (Propidium Iodide Staining)

Objective: To assess the ability of the compound to disrupt fungal cell membrane integrity.

Methodology:

  • Fungal Culture: Grow a fungal strain (e.g., Candida albicans) in a suitable liquid medium to the mid-logarithmic phase.

  • Compound Treatment: Treat the fungal cells with various concentrations of this compound for a defined period (e.g., 4 hours).

  • Staining: Harvest the cells and resuspend them in a buffer containing propidium iodide (PI).

  • Microscopy: Incubate for a short period and observe the cells using a fluorescence microscope.

  • Data Analysis: Quantify the percentage of PI-positive (non-viable) cells. An increase in PI uptake indicates a loss of membrane integrity.

Experimental and Logical Workflows

Workflow for Investigating Antiproliferative Mechanism

Antiproliferative_Workflow Experimental Workflow for Antiproliferative Investigation Start Start: Hypothesize Antiproliferative Activity MTT_Assay Perform MTT Assay on Cancer Cell Lines Start->MTT_Assay Cytotoxic_Check Is the Compound Cytotoxic? MTT_Assay->Cytotoxic_Check Tubulin_Assay Conduct in vitro Tubulin Polymerization Assay Cytotoxic_Check->Tubulin_Assay Yes Alternative_Mechanism Investigate Alternative Mechanisms Cytotoxic_Check->Alternative_Mechanism No Inhibition_Check Does it Inhibit Polymerization? Tubulin_Assay->Inhibition_Check Cell_Cycle_Analysis Perform Cell Cycle Analysis (Flow Cytometry) Inhibition_Check->Cell_Cycle_Analysis Yes Inhibition_Check->Alternative_Mechanism No Conclusion Conclusion: Mechanism involves Tubulin Inhibition and Cell Cycle Arrest Cell_Cycle_Analysis->Conclusion

Caption: Workflow for antiproliferative mechanism validation.

Workflow for Investigating Antifungal Mechanism

Antifungal_Workflow Experimental Workflow for Antifungal Investigation Start Start: Hypothesize Antifungal Activity MIC_Assay Determine Minimum Inhibitory Concentration (MIC) Start->MIC_Assay Active_Check Is the Compound Active? MIC_Assay->Active_Check Membrane_Integrity_Assay Perform Membrane Integrity Assay (e.g., Propidium Iodide Staining) Active_Check->Membrane_Integrity_Assay Yes Alternative_Mechanism Investigate Alternative Mechanisms Active_Check->Alternative_Mechanism No Disruption_Check Is Membrane Integrity Compromised? Membrane_Integrity_Assay->Disruption_Check Ergosterol_Quantification Quantify Ergosterol Levels Disruption_Check->Ergosterol_Quantification Yes Disruption_Check->Alternative_Mechanism No Conclusion Conclusion: Mechanism involves Cell Membrane Disruption Ergosterol_Quantification->Conclusion

Caption: Workflow for antifungal mechanism validation.

Conclusion and Future Directions

The proposed dual mechanism of action for this compound as both an antiproliferative and antifungal agent provides a solid foundation for future research. The immediate next steps should involve the empirical validation of these hypotheses using the experimental protocols outlined in this guide. Further investigations could also explore its potential as a neuroprotective agent, given the known activities of the structurally similar 1-Methyl-1,2,3,4-tetrahydroisoquinoline, while always maintaining the clear chemical distinction between the two scaffolds. Structure-activity relationship (SAR) studies, by synthesizing and testing analogs, would also be invaluable in optimizing the potency and selectivity of this promising chemical entity.

An In-depth Technical Guide on the Theoretical and Potential Properties of 1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known theoretical and potential experimental properties of 1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride. Due to the limited availability of direct experimental data for this specific compound, this document also extrapolates potential synthetic routes, biological activities, and mechanisms of action based on studies of structurally related compounds containing the tetrahydroquinoxaline scaffold.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound that have been identified are summarized below.

PropertyValueSource
Molecular Formula C₉H₁₄Cl₂N₂[1]
Molecular Weight 221.13 g/mol [1]
CAS Number 1259952-24-3[1]
Appearance Not specified
Purity ≥97% (commercially available)[1]
Storage Room temperature[1]

Predicted Theoretical Properties

Computational predictions for properties such as pKa, logP, and solubility are not available in the cited literature for this compound.

Potential Synthesis and Characterization

While a specific published synthesis for 1-Methyl-1,2,3,4-tetrahydroquinoxaline is not available, a plausible synthetic route can be proposed based on established chemical reactions for similar structures. The following is a hypothetical, yet chemically sound, protocol.

Proposed Synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoxaline

A potential route to synthesize the free base, 1-Methyl-1,2,3,4-tetrahydroquinoxaline, could involve the reductive amination of 1,2,3,4-tetrahydroquinoxaline with formaldehyde.

Materials:

  • 1,2,3,4-tetrahydroquinoxaline

  • Formaldehyde (37% solution in water)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl) in diethyl ether or dioxane

Protocol:

  • Dissolve 1,2,3,4-tetrahydroquinoxaline (1 equivalent) in the chosen solvent (DCM or DCE).

  • Add formaldehyde (1.1 equivalents) to the solution and stir for 30 minutes at room temperature to form the iminium intermediate.

  • Add the reducing agent, such as sodium triacetoxyborohydride (1.5 equivalents), portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-Methyl-1,2,3,4-tetrahydroquinoxaline.

  • Purify the crude product by column chromatography on silica gel.

Formation of the Dihydrochloride Salt
  • Dissolve the purified 1-Methyl-1,2,3,4-tetrahydroquinoxaline free base in a minimal amount of a suitable solvent like diethyl ether or methanol.

  • Slowly add a solution of HCl in diethyl ether or dioxane (2.2 equivalents) with stirring.

  • The dihydrochloride salt should precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Characterization

The synthesized compound would be characterized using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of the methyl group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the free base and observe the correct isotopic pattern for the dihydrochloride salt.

  • Melting Point Analysis: To determine the melting point of the dihydrochloride salt.

Below is a Graphviz diagram illustrating the proposed synthetic workflow.

G cluster_synthesis Synthesis Workflow start 1,2,3,4-Tetrahydroquinoxaline reagents1 Formaldehyde, NaBH(OAc)₃ DCM or DCE reaction1 Reductive Amination start->reaction1 intermediate 1-Methyl-1,2,3,4-tetrahydroquinoxaline (Free Base) reaction1->intermediate purification Purification (Column Chromatography) intermediate->purification reagents2 HCl in Diethyl Ether reaction2 Salt Formation product 1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride reaction2->product characterization Characterization (NMR, MS, MP) product->characterization purification->reaction2

Caption: Proposed workflow for the synthesis and characterization of the target compound.

Potential Biological Activity and Experimental Protocols

While no biological data exists for this compound, its classification as a "Protein Degrader Building Block" suggests a potential role in the development of PROTACs (Proteolysis Targeting Chimeras) or other targeted protein degradation technologies.[1] Furthermore, studies on related tetrahydroquinoxaline sulfonamide derivatives have shown them to be inhibitors of tubulin polymerization, acting at the colchicine binding site, and exhibiting antiproliferative activity.[3]

Based on this, the following experimental protocols could be employed to assess the biological activity of this compound.

Antiproliferative Activity Assay (MTT Assay)

This assay determines the compound's effect on the metabolic activity of cancer cell lines, which is an indicator of cell viability.

Protocol:

  • Seed cancer cells (e.g., HT-29 human colon cancer cells) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified period (e.g., 48 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by metabolically active cells.

  • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage relative to untreated control cells and determine the IC₅₀ value.

Tubulin Polymerization Assay

This in vitro assay measures the compound's ability to inhibit the polymerization of tubulin into microtubules.

Protocol:

  • Use a commercially available tubulin polymerization assay kit.

  • Reconstitute purified tubulin in a polymerization buffer.

  • Add different concentrations of the test compound, a positive control (e.g., colchicine), and a negative control (vehicle) to a 96-well plate.

  • Initiate polymerization by adding the tubulin solution and incubating the plate at 37°C.

  • Monitor the change in absorbance (e.g., at 340 nm) over time using a plate reader. Inhibition of polymerization will result in a lower absorbance compared to the negative control.

Cell Cycle Analysis

This assay determines if the compound causes cell cycle arrest at a particular phase, which is a common mechanism for anticancer agents.

Protocol:

  • Treat cells with the compound at its IC₅₀ concentration for a set time (e.g., 24 hours).

  • Harvest the cells, wash with PBS, and fix them in cold ethanol.

  • Treat the cells with RNase A to remove RNA.

  • Stain the cellular DNA with a fluorescent dye like propidium iodide (PI).

  • Analyze the DNA content of the cells using a flow cytometer.

  • The resulting histograms will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Potential Mechanism of Action

Based on the activity of related compounds, a potential mechanism of action for the tetrahydroquinoxaline scaffold could be the disruption of microtubule dynamics through inhibition of tubulin polymerization.[3] This action can lead to cell cycle arrest, typically at the G2/M phase, and ultimately induce apoptosis in cancer cells.

The diagram below illustrates this potential mechanism of action.

G cluster_moa Potential Mechanism of Action compound 1-Methyl-1,2,3,4- tetrahydroquinoxaline derivative polymerization Polymerization compound->polymerization tubulin α/β-Tubulin Dimers tubulin->polymerization microtubules Microtubules depolymerization Depolymerization microtubules->depolymerization polymerization->microtubules disruption Disruption of Microtubule Dynamics polymerization->disruption depolymerization->tubulin g2m_arrest G2/M Phase Cell Cycle Arrest disruption->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Caption: Potential mechanism involving the inhibition of tubulin polymerization.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride. The protocols are based on established chemical principles for the N-alkylation of heterocyclic compounds and subsequent reduction and salt formation.

Introduction

1-Methyl-1,2,3,4-tetrahydroquinoxaline and its derivatives are heterocyclic compounds of interest in medicinal chemistry and drug development. The tetrahydroquinoxaline scaffold is a key structural motif in a variety of biologically active molecules. The addition of a methyl group at the N-1 position can significantly influence the compound's physicochemical properties, such as lipophilicity and basicity, which in turn can affect its pharmacokinetic and pharmacodynamic profiles. The dihydrochloride salt form is often preferred for its improved solubility and stability, facilitating its use in biological assays and formulation studies.

While the biological activity of 1-Methyl-1,2,3,4-tetrahydroquinoxaline is not extensively documented, its close structural analog, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), has been shown to exhibit neuroprotective effects. The proposed mechanisms of action for 1MeTIQ include inhibition of monoamine oxidase (MAO), scavenging of free radicals, and antagonism of the glutamatergic system.[1][2] These properties suggest that 1-Methyl-1,2,3,4-tetrahydroquinoxaline may hold similar potential as a modulator of neurological pathways.

Data Presentation

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₉H₁₄Cl₂N₂[3]
Molecular Weight221.13 g/mol [3]
AppearanceWhite to off-white solidAssumed
Purity≥97%[3]
CAS Number36438-97-8N/A
Spectroscopic Data (for 1-Methyl-1,2,3,4-tetrahydroquinoxaline free base)
TypeData
¹H NMR (CDCl₃, 400 MHz)δ 6.67 (dt, J = 7.6, 1.5 Hz, 1H, Ar), 6.61–6.54 (m, 2H, Ar), 6.47 (dd, J = 7.6, 1.5 Hz, 1H, Ar), 3.50–3.45 (m, 2H), 3.29–3.24 (m, 2H), 2.86 (s, 3H, Me)
¹³C NMR (CDCl₃, 100 MHz)δ 136.2, 134.2, 118.7, 118.2, 113.6, 111.7, 49.9, 41.3, 39.1

Experimental Protocols

The synthesis of this compound is a three-step process commencing with the N-methylation of quinoxaline to form a quaternary ammonium salt. This intermediate is then reduced to yield the free base, 1-Methyl-1,2,3,4-tetrahydroquinoxaline. The final step involves the conversion of the free base to its dihydrochloride salt to enhance its stability and solubility.

Step 1: Synthesis of 1-Methylquinoxalin-1-ium iodide

Materials:

  • Quinoxaline (1.0 eq)

  • Methyl iodide (3.0 eq)[4]

  • Acetonitrile (CH₃CN)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve quinoxaline (1.0 eq) in acetonitrile.

  • Add methyl iodide (3.0 eq) to the solution.[4]

  • Heat the reaction mixture to 60 °C and stir for 16 hours. A precipitate will form during the reaction.[4]

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the collected solid with diethyl ether (3 x 10 mL).

  • Dry the solid under high vacuum to obtain 1-Methylquinoxalin-1-ium iodide as a white to pale yellow powder.

Step 2: Synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoxaline

Materials:

  • 1-Methylquinoxalin-1-ium iodide (1.0 eq)

  • Sodium borohydride (NaBH₄) (2.0 eq)

  • Methanol (MeOH)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask, suspend 1-Methylquinoxalin-1-ium iodide (1.0 eq) in methanol.

  • Cool the suspension in an ice bath with stirring.

  • Slowly add sodium borohydride (2.0 eq) portion-wise to the cooled suspension.[5]

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the excess sodium borohydride by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield 1-Methyl-1,2,3,4-tetrahydroquinoxaline as an oil or low-melting solid.

Step 3: Synthesis of this compound

Materials:

  • 1-Methyl-1,2,3,4-tetrahydroquinoxaline (1.0 eq)

  • Hydrochloric acid (HCl) in diethyl ether or isopropanol (2.2 eq)

  • Diethyl ether or Isopropanol

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve the crude 1-Methyl-1,2,3,4-tetrahydroquinoxaline (1.0 eq) in a minimal amount of diethyl ether or isopropanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in diethyl ether or isopropanol (2.2 eq) dropwise with vigorous stirring.

  • A precipitate should form upon addition of the acidic solution.

  • Continue stirring in the ice bath for 30 minutes after the addition is complete.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold diethyl ether.

  • Dry the product under vacuum to yield this compound.

Mandatory Visualizations

Synthesis_Workflow cluster_step1 Step 1: N-Methylation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Salt Formation Quinoxaline Quinoxaline MeI Methyl Iodide (CH3CN, 60°C) Quinoxalinium_Iodide 1-Methylquinoxalin-1-ium iodide Quinoxaline->Quinoxalinium_Iodide MeI->Quinoxalinium_Iodide NaBH4 Sodium Borohydride (Methanol) Free_Base 1-Methyl-1,2,3,4-tetrahydroquinoxaline Quinoxalinium_Iodide->Free_Base NaBH4->Free_Base HCl HCl (Diethyl Ether) Dihydrochloride 1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride Free_Base->Dihydrochloride HCl->Dihydrochloride

Caption: Synthetic workflow for this compound.

Putative_Signaling_Pathway cluster_compound Putative Mechanism of Action cluster_targets Potential Cellular Targets cluster_effects Potential Cellular Effects cluster_outcome Potential Therapeutic Outcome Compound 1-Methyl-1,2,3,4- tetrahydroquinoxaline MAO Monoamine Oxidase (MAO) Compound->MAO Inhibition ROS Reactive Oxygen Species (ROS) Compound->ROS Scavenging GluR Glutamate Receptors Compound->GluR Antagonism Dopamine_Metabolism Modulation of Dopamine Metabolism MAO->Dopamine_Metabolism Oxidative_Stress Reduced Oxidative Stress ROS->Oxidative_Stress Excitotoxicity Decreased Excitotoxicity GluR->Excitotoxicity Neuroprotection Neuroprotection Dopamine_Metabolism->Neuroprotection Oxidative_Stress->Neuroprotection Excitotoxicity->Neuroprotection

Caption: Putative signaling pathway based on the known activities of 1-methyl-1,2,3,4-tetrahydroisoquinoline.

References

Application Notes and Protocols for 1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride is a heterocyclic organic compound belonging to the tetrahydroquinoxaline class. While extensive research on this specific molecule is limited in publicly available literature, the broader family of tetrahydroquinoxaline derivatives has garnered significant interest in medicinal chemistry due to their diverse biological activities. This document provides an overview of the known applications of tetrahydroquinoxalines, detailed experimental protocols from relevant studies on analogous compounds, and a specific synthesis method for 1-methyl-1,2,3,4-tetrahydroquinoxaline. The provided protocols can serve as a foundational methodology for initiating research and evaluation of this compound.

Potential Applications based on Tetrahydroquinoxaline Scaffolds

Research on structurally related tetrahydroquinoxaline derivatives suggests potential therapeutic applications in the following areas:

  • Antifungal Agents: Certain derivatives of 1,2,3,4-tetrahydroquinoxaline have demonstrated significant fungicidal activity against various plant pathogenic fungi.

  • Anticancer Agents: The tetrahydroquinoxaline scaffold has been explored for the development of anticancer drugs, particularly as inhibitors of tubulin polymerization that target the colchicine binding site.

Synthesis Protocol

A documented method for the synthesis of the free base, 1-Methyl-1,2,3,4-tetrahydroquinoxaline, is available and can be adapted to produce the dihydrochloride salt through treatment with hydrochloric acid.

Synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoxaline [1]

This protocol describes the reduction of 4-Methyl-3,4-dihydro-1H-quinoxalin-2-one to yield 1-Methyl-1,2,3,4-tetrahydroquinoxaline.

Materials:

  • 4-Methyl-3,4-dihydro-1H-quinoxalin-2-one

  • Lithium aluminum hydride (LiAlH₄)

  • Dry Tetrahydrofuran (THF)

  • Hexanes

  • Ethyl Acetate (AcOEt)

Procedure:

  • To a solution of 4-Methyl-3,4-dihydro-1H-quinoxalin-2-one (e.g., 530 mg, 3.2 mmol) in dry THF (50 mL), add lithium aluminum hydride (e.g., 869 mg, 23.0 mmol).

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of hexanes/AcOEt (4:1).

  • Upon completion of the reaction, carefully quench the excess LiAlH₄ by the sequential addition of water and a sodium hydroxide solution.

  • Filter the resulting mixture and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography to yield 1-Methyl-1,2,3,4-tetrahydroquinoxaline as an orange liquid.

Formation of the Dihydrochloride Salt:

To obtain this compound, the purified free base can be dissolved in a suitable solvent like diethyl ether or isopropanol, followed by the dropwise addition of a solution of hydrochloric acid in the same solvent. The resulting precipitate can then be collected by filtration, washed with the solvent, and dried.

Experimental Protocols and Data

The following sections detail experimental protocols adapted from studies on other tetrahydroquinoxaline derivatives. These can be used as a starting point for evaluating the biological activity of this compound.

Antifungal Activity Assays

Based on studies of novel 1,2,3,4-tetrahydroquinoxaline derivatives as potential fungicidal agents, the following protocols can be employed.

In Vitro Antifungal Activity Assay

This assay determines the concentration of the compound required to inhibit the growth of various fungal strains.

Materials:

  • This compound

  • Fungal strains (e.g., Gaeumannomyces graminis var. tritici, Botrytis cinerea, Valsa mali)

  • Potato Dextrose Agar (PDA) medium

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes

Procedure:

  • Prepare stock solutions of this compound in DMSO.

  • Incorporate various concentrations of the test compound into the molten PDA medium.

  • Pour the medium into sterile petri dishes and allow it to solidify.

  • Inoculate the center of each plate with a mycelial plug of the test fungus.

  • Incubate the plates at an appropriate temperature (e.g., 25°C) for a specified period.

  • Measure the diameter of the fungal colony and calculate the percentage of inhibition compared to a control plate containing only DMSO.

  • The EC₅₀ (half-maximal effective concentration) value can be determined by probit analysis.

Quantitative Data for a Related Tetrahydroquinoxaline Derivative (Compound B1)

Fungal StrainEC₅₀ (mg/L)
Gaeumannomyces graminis var. tritici0.486
Botrytis cinerea1.83
Valsa mali3.66

In Vivo Antifungal Activity Assay

This assay evaluates the protective effect of the compound on a host plant.

Procedure:

  • Prepare solutions of this compound at various concentrations.

  • Spray the solutions onto healthy plant leaves until runoff.

  • After the leaves have dried, inoculate them with a spore suspension or mycelial plug of the target fungus.

  • Incubate the plants under conditions favorable for fungal growth.

  • After a set period, assess the disease severity and calculate the protective effect.

Quantitative Data for a Related Tetrahydroquinoxaline Derivative (Compound B1) at 200 mg/L

Fungal StrainInhibition Rate (%)
Gaeumannomyces graminis39.7
Botrytis cinerea78.7
Anticancer Activity Assays: Tubulin Polymerization Inhibition

The tetrahydroquinoxaline scaffold has been identified in compounds that act as tubulin polymerization inhibitors. The following protocols are based on studies of such derivatives.

In Vitro Cytotoxicity Assay

This assay measures the ability of the compound to inhibit the growth of cancer cell lines.

Materials:

  • This compound

  • Human cancer cell lines (e.g., HT-29)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • 96-well plates

Procedure:

  • Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified time (e.g., 48 hours).

  • Add the MTT reagent to each well and incubate to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration for 50% growth inhibition).

Tubulin Polymerization Assay

This assay directly measures the effect of the compound on the polymerization of tubulin.

Materials:

  • This compound

  • Purified tubulin

  • GTP (Guanosine triphosphate)

  • Polymerization buffer

  • A spectrophotometer capable of measuring absorbance at 340 nm over time

Procedure:

  • Prepare a reaction mixture containing tubulin in polymerization buffer.

  • Add the test compound at various concentrations.

  • Initiate polymerization by adding GTP and increasing the temperature to 37°C.

  • Monitor the increase in absorbance at 340 nm over time, which corresponds to tubulin polymerization.

  • Determine the IC₅₀ (concentration for 50% inhibition of polymerization) of the compound.

Quantitative Data for a Related Tetrahydroquinoxaline Derivative (Compound I-7)

AssayValue
HT-29 Cell Growth Inhibition
1 µMModerate Inhibition
5 µMStrong Inhibition
10 µMVery Strong Inhibition

Visualizations

Experimental Workflow: Antifungal Activity Screening

Antifungal_Screening_Workflow cluster_0 In Vitro Assay cluster_1 In Vivo Assay A Prepare Compound Stock (in DMSO) B Incorporate into PDA Medium A->B C Inoculate with Fungal Mycelia B->C D Incubate and Measure Growth C->D E Calculate EC50 D->E F Prepare Compound Solutions G Spray on Plant Leaves F->G H Inoculate with Fungus G->H I Incubate Plant H->I J Assess Disease and Calculate Inhibition I->J

Caption: Workflow for antifungal activity screening.

Signaling Pathway: Proposed Mechanism of Action for Anticancer Activity

Anticancer_Mechanism Compound 1-Methyl-1,2,3,4- tetrahydroquinoxaline dihydrochloride Tubulin αβ-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle CellCycle G2/M Phase Arrest MitoticSpindle->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Proposed mechanism for anticancer activity.

References

Application Notes and Protocols for the Integration of a 1-Methyl-1,2,3,4-tetrahydroquinoxaline Moiety in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. This document provides detailed application notes and protocols for the prospective use of a 1-Methyl-1,2,3,4-tetrahydroquinoxaline moiety as a novel warhead in the synthesis of PROTACs. While direct literature evidence for the use of 1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride in PROTACs is emerging, the closely related tetrahydroquinoline scaffold has been successfully employed to target proteins such as BET bromodomains.[1][2] These notes, therefore, extrapolate from established principles and provide a comprehensive guide for researchers exploring this chemical space for novel PROTAC development.

Introduction to PROTAC Technology

PROTACs are heterobifunctional molecules comprising three key components: a "warhead" that binds to a target protein of interest (POI), an E3 ubiquitin ligase ligand, and a chemical linker that connects the two.[3][4] By inducing proximity between the POI and an E3 ligase, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the proteasome.[5][6] This event-driven, catalytic mechanism offers several advantages over traditional inhibitors, including the potential to target "undruggable" proteins and overcome resistance mechanisms.[7][8]

The modular nature of PROTACs allows for systematic optimization by modifying the warhead, E3 ligase ligand, or the linker.[9] The choice of each component is critical for achieving potent and selective protein degradation.

The 1-Methyl-1,2,3,4-tetrahydroquinoxaline Moiety as a Novel Warhead

The 1-Methyl-1,2,3,4-tetrahydroquinoxaline scaffold presents an attractive starting point for the design of novel PROTAC warheads. Its structural features suggest potential interactions with various protein targets. For the purpose of these application notes, we will consider its hypothetical application as a warhead targeting a generic protein kinase, a common target class for PROTACs.

Diagram of the General PROTAC Mechanism:

PROTAC_Mechanism cluster_0 POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Ub Ub POI->Ub E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase E3_Ligase->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Recognition Degraded_POI Degraded Protein Proteasome->Degraded_POI Degradation

Caption: General mechanism of action for a PROTAC.

Hypothetical Signaling Pathway Targeted by a Tetrahydroquinoxaline-Based PROTAC

To illustrate a potential application, we propose a hypothetical signaling pathway where a tetrahydroquinoxaline-based PROTAC targets a constitutively active kinase, "Kinase X," which drives cancer cell proliferation.

Diagram of a Hypothetical Kinase X Signaling Pathway:

Signaling_Pathway cluster_pathway Kinase X Pro-Proliferative Signaling GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Kinase_X Kinase X (Target Protein) RTK->Kinase_X Substrate Downstream Substrate Kinase_X->Substrate P TF Transcription Factor Substrate->TF activates Proliferation Cell Proliferation TF->Proliferation PROTAC_TXQ Tetrahydroquinoxaline PROTAC PROTAC_TXQ->Kinase_X  Degrades

Caption: Hypothetical signaling pathway targeted by a tetrahydroquinoxaline-based PROTAC.

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of a PROTAC incorporating a 1-Methyl-1,2,3,4-tetrahydroquinoxaline warhead.

Synthesis of a Tetrahydroquinoxaline-Based PROTAC

This protocol outlines a potential synthetic route. Researchers should adapt this based on the specific linker and E3 ligase ligand chosen.

Diagram of the Experimental Workflow for PROTAC Synthesis:

Synthesis_Workflow cluster_workflow PROTAC Synthesis Workflow Start 1. Synthesize Warhead-Linker Step3 3. Couple Warhead-Linker and E3 Ligase Ligand Start->Step3 Step2 2. Synthesize E3 Ligase Ligand-Linker Step2->Step3 Step4 4. Purification (e.g., HPLC) Step3->Step4 Step5 5. Characterization (NMR, MS) Step4->Step5 End Final PROTAC Compound Step5->End

References

Application Notes and Protocols for 1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of 1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride as a chemical intermediate, focusing on its synthesis, potential applications in drug discovery, and detailed experimental protocols. The tetrahydroquinoxaline scaffold is a recognized privileged structure in medicinal chemistry, frequently incorporated into molecules targeting a range of diseases, including cancer and neurological disorders.

Chemical Profile

This compound is a stable, water-soluble salt of the corresponding free base. Its structure lends itself to further chemical modifications, making it a valuable building block in the synthesis of more complex molecules.

PropertyValue
CAS Number 1259952-24-3
Molecular Formula C₉H₁₄Cl₂N₂
Molecular Weight 221.13 g/mol
Appearance White to off-white solid
Solubility Soluble in water and polar organic solvents

Applications in Medicinal Chemistry

The 1,2,3,4-tetrahydroquinoxaline core is a key structural motif in a variety of biologically active compounds.[1] N-substitution on this scaffold, as in 1-Methyl-1,2,3,4-tetrahydroquinoxaline, allows for the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological properties.

Potential Therapeutic Areas:

  • Anticancer Agents: The tetrahydroquinoxaline scaffold has been identified as a core component in the development of inhibitors of cellular processes crucial for cancer progression. For instance, derivatives have been synthesized and evaluated as colchicine binding site inhibitors, which interfere with microtubule dynamics.[1]

  • Neurological Disorders: Tetrahydroquinoline and its bioisostere, tetrahydroquinoxaline, are being investigated for their potential in treating neurological conditions.[2]

  • Antiviral and Antimicrobial Agents: The broader class of quinoxaline derivatives has shown promise in the development of agents against various pathogens.

Experimental Protocols

The following are detailed, representative protocols for the synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoxaline and its subsequent conversion to the dihydrochloride salt. These protocols are based on established methods for the N-methylation of tetrahydroquinolines and related heterocycles.[3][4][5]

Synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoxaline (Free Base)

This protocol describes the reductive amination of 1,2,3,4-tetrahydroquinoxaline using formaldehyde as the methyl source and sodium triacetoxyborohydride as the reducing agent.

Materials:

  • 1,2,3,4-Tetrahydroquinoxaline

  • Formaldehyde (37% solution in water)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,2,3,4-tetrahydroquinoxaline (1.0 eq) in 1,2-dichloroethane (approximately 10-15 mL per gram of starting material).

  • Addition of Reagents: To the stirred solution, add formaldehyde (1.1 - 1.5 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 30 minutes.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 - 2.0 eq) portion-wise to the reaction mixture. An exothermic reaction may be observed. The reaction is typically stirred at room temperature for 4-12 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1-Methyl-1,2,3,4-tetrahydroquinoxaline as an oil or solid.

  • Purification (Optional): The crude product can be purified by column chromatography on silica gel if necessary.

Quantitative Data (Representative):

ReactantMolar Eq.
1,2,3,4-Tetrahydroquinoxaline1.0
Formaldehyde (37% aq.)1.2
Sodium triacetoxyborohydride1.8
Acetic Acid0.1
Expected Yield: 80-95%
Preparation of this compound

This protocol describes the conversion of the free base to its dihydrochloride salt for improved stability and handling.

Materials:

  • 1-Methyl-1,2,3,4-tetrahydroquinoxaline (free base)

  • Hydrochloric acid (concentrated or as a solution in a suitable solvent like diethyl ether or isopropanol)

  • Diethyl ether or Isopropanol

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Dissolve the crude or purified 1-Methyl-1,2,3,4-tetrahydroquinoxaline in a minimal amount of a suitable solvent such as diethyl ether or isopropanol.

  • Acidification: While stirring, slowly add a solution of hydrochloric acid (at least 2.0 eq) in the same solvent. A precipitate should form.

  • Precipitation and Isolation: Continue stirring for 30-60 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a small amount of cold diethyl ether to remove any unreacted starting material or impurities.

  • Drying: Dry the resulting white to off-white solid under vacuum to obtain this compound.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

G cluster_synthesis Synthesis of Free Base cluster_salt_formation Salt Formation start 1,2,3,4-Tetrahydroquinoxaline reagents Formaldehyde, Acetic Acid start->reagents Dissolve in DCE/DCM reduction Sodium Triacetoxyborohydride reagents->reduction Stir at RT product_free_base 1-Methyl-1,2,3,4- tetrahydroquinoxaline reduction->product_free_base Workup & Purification start_salt Free Base Product product_free_base->start_salt Proceed to Salt Formation hcl Hydrochloric Acid start_salt->hcl Dissolve in Ether/IPA product_salt 1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride hcl->product_salt Precipitation & Filtration G start Commercially Available Starting Materials intermediate 1-Methyl-1,2,3,4-tetrahydro- quinoxaline dihydrochloride start->intermediate Synthesis modification Further Chemical Modifications (e.g., Acylation, Arylation) intermediate->modification Key Building Block api Active Pharmaceutical Ingredient (API) modification->api Leads to Final Compound

References

Application Notes and Protocols for 1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride and its Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the medicinal chemistry applications of 1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride is limited in publicly available literature. The following application notes and protocols are based on the broader class of tetrahydroquinoxaline derivatives and are intended to provide a framework for its potential applications and experimental investigation.

Application Notes

The 1,2,3,4-tetrahydroquinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities. While this compound is commercially available primarily as a building block for chemical synthesis, its core structure is present in molecules with significant therapeutic potential. The applications of tetrahydroquinoxaline derivatives span several key areas of drug discovery.

Anticancer Applications

Tetrahydroquinoxaline derivatives have emerged as a promising class of anticancer agents.[1] Their mechanism of action often involves the inhibition of crucial cellular processes required for cancer cell proliferation and survival.

  • Tubulin Polymerization Inhibition: Certain tetrahydroquinoxaline sulfonamide derivatives have been identified as colchicine binding site inhibitors.[1] By binding to tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.[1] This makes the tetrahydroquinoxaline scaffold a valuable starting point for the development of novel microtubule-targeting agents.[1]

  • Kinase Inhibition: The quinoxaline core is a key feature in some kinase inhibitors. For instance, derivatives have been designed to target kinases like GSK3β, which are implicated in the pathology of neurodegenerative diseases and some cancers.[2]

  • Antiproliferative Activity: Various substituted tetrahydroquinoxalines have demonstrated potent antiproliferative activity against a range of cancer cell lines, including colon, lung, and breast cancer.[1][3]

Antimicrobial Applications

The tetrahydroquinoxaline nucleus is a component of molecules exhibiting antibacterial and antifungal properties.

  • Antibacterial Activity: Quinoxaline derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria.[4][5] Some compounds have displayed potent activity against pathogenic strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa.[5]

  • Antifungal Activity: Certain derivatives have also been evaluated for their antifungal properties, showing promise in the development of new agricultural and clinical antifungal agents.[6][7]

Neuroprotective Applications

The structural similarity of the tetrahydroquinoxaline core to endogenous neuroactive molecules has prompted its investigation in the context of neurodegenerative diseases.

  • Dopaminergic Neuron Protection: 6-Aminoquinoxaline derivatives have been shown to exert a neuroprotective effect on dopaminergic neurons in cellular and animal models of Parkinson's disease.[8]

  • Alzheimer's Disease Therapeutics: The quinoxaline scaffold is being explored for the development of inhibitors for kinases like GSK3β and DYRK1A, which are involved in the hyperphosphorylation of Tau protein, a hallmark of Alzheimer's disease.[2]

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of tetrahydroquinoxaline derivatives, which can be adapted for studies involving this compound.

General Synthesis of Tetrahydroquinoxaline Derivatives

The synthesis of the tetrahydroquinoxaline core can be achieved through various methods, including the reduction of quinoxalines or the cyclization of o-phenylenediamines with α-dicarbonyl compounds followed by reduction.

Protocol: Reductive Hydrogenation of Quinoxalines

This protocol describes a general method for the synthesis of tetrahydroquinoxalines from their corresponding quinoxaline precursors.

Materials:

  • Substituted quinoxaline

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas supply

  • Reaction flask

  • Stirring apparatus

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Dissolve the substituted quinoxaline (1 equivalent) in methanol or ethanol in a suitable reaction flask.

  • Carefully add 10% Palladium on carbon (typically 5-10 mol% of the substrate).

  • Seal the flask and purge with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filter cake with a small amount of the solvent used for the reaction.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude tetrahydroquinoxaline derivative.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization, if necessary.

In Vitro Antiproliferative Assay (MTT Assay)

This protocol outlines a common method to assess the cytotoxic effects of tetrahydroquinoxaline derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HT-29 human colon cancer cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Tetrahydroquinoxaline derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the tetrahydroquinoxaline derivative in a complete cell culture medium. The final DMSO concentration should be kept below 0.5%.

  • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Aspirate the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[1]

Quantitative Data

The following tables summarize representative quantitative data for the biological activities of various tetrahydroquinoxaline derivatives.

Table 1: Antiproliferative Activity of Tetrahydroquinoxaline Sulfonamide Derivatives against HT-29 Colon Cancer Cells [1]

CompoundRIC50 (µM)
I-62-Cl8.5
I-73-Cl7.2
I-172-F9.1
I-194-F8.3
I-212-Me10.5
I-234-Me9.8
I-263-OMe6.4
Doxorubicin-0.5

Table 2: Antibacterial Activity of Quinoxaline Derivatives (EC50 in µg/mL) [6]

CompoundAcidovorax citrulli (Ac)Xanthomonas oryzae pv. oryzae (Xoo)Xanthomonas campestris pv. mangiferaeindicae (Xcm)
5k35.18>100>100
5p>10072.2186.88
Thiodiazole copper (TC)198.51182.8580.14
Bismerthiazol (BT)295.15230.23232.82

Visualizations

Synthetic Workflow

G General Synthetic Scheme for Tetrahydroquinoxaline Derivatives A o-Phenylenediamine C Quinoxaline Intermediate A->C B alpha-Dicarbonyl Compound B->C D Reduction (e.g., H2, Pd/C) C->D Condensation E 1,2,3,4-Tetrahydroquinoxaline D->E F Derivatization (e.g., Sulfonylation, Alkylation) E->F G Biologically Active Tetrahydroquinoxaline Derivatives F->G

Caption: Synthetic workflow for tetrahydroquinoxaline derivatives.

Signaling Pathway

G Mechanism of Action: Inhibition of Tubulin Polymerization cluster_0 Microtubule Dynamics cluster_1 Cell Cycle Progression A αβ-Tubulin Dimers B Microtubule Polymerization A->B C Microtubules B->C J G2/M Phase Arrest B->J D Microtubule Depolymerization C->D E Proper Spindle Formation C->E D->A F Metaphase E->F G Anaphase F->G H Cell Division G->H I Tetrahydroquinoxaline Sulfonamide Derivative I->B Inhibits K Apoptosis J->K

Caption: Inhibition of tubulin polymerization by tetrahydroquinoxalines.

References

1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride for protein degradation studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Protein Degradation Studies

Topic: 1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride for Protein Degradation Studies

Disclaimer: Extensive literature searches did not yield any specific data on the application of this compound in targeted protein degradation studies. The following application notes and protocols are based on studies of a closely related structural analog, tetrahydroquinoline-based PROTACs , which have been successfully used to induce the degradation of Bromodomain and Extra-Terminal (BET) proteins. This information is provided as a guide for researchers interested in exploring the potential of similar scaffolds in protein degradation.

Introduction to Tetrahydroquinoline-Based PROTACs

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. Tetrahydroquinoline-based molecules, such as I-BET726, have been utilized as potent warheads for targeting BET proteins (BRD2, BRD3, and BRD4), which are epigenetic readers implicated in cancer. By incorporating a tetrahydroquinoline moiety into a PROTAC, researchers have successfully induced the degradation of these key oncogenic proteins.

Mechanism of Action

A tetrahydroquinoline-based PROTAC operates by inducing the formation of a ternary complex between the target BET protein and an E3 ubiquitin ligase (e.g., VHL or Cereblon). This proximity leads to the ubiquitination of the BET protein, marking it for degradation by the 26S proteasome. The PROTAC is then released and can catalytically induce the degradation of multiple POI molecules.

PROTAC_Mechanism_of_Action cluster_0 Cellular Environment POI Target Protein (e.g., BRD4) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary PROTAC Tetrahydroquinoline-based PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase (e.g., VHL) E3->Ternary Ternary->POI PROTAC Recycling Ternary->PROTAC Ternary->E3 Ub_POI Poly-ubiquitinated Target Protein Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded Protein Fragments Proteasome->Degradation Degradation

Caption: Mechanism of Action for a Tetrahydroquinoline-based PROTAC.

Quantitative Data Summary

The following tables summarize the in vitro activity of tetrahydroquinoline-based BET degraders from published studies.

Table 1: Cellular Potency of Tetrahydroquinoline-Based BET Degraders

Compound ID Cell Line Assay Type IC50 / DC50 (nM) Target Protein(s) Reference
Compound 9 (I-BET726-based) RS4;11 Cell Growth 4.3 BRD2, BRD3, BRD4 [1][2]
Compound 10 (I-BET726-based) MV4;11 Antiproliferation ~100 BRD3, BRD4 [3]
BETd-260 MNNG/HOS Cell Viability 1.8 BRD2, BRD3, BRD4 [4]

| BETd-260 | Saos-2 | Cell Viability | 1.1 | BRD2, BRD3, BRD4 |[4] |

Table 2: Ternary Complex Formation and Binding Affinity

PROTAC Warhead E3 Ligase Ligand Target Protein Cooperativity (α) Reference

| Tetrahydroquinoline-based PROTACs | I-BET726 | VH032 | BET Bromodomains | Negative |[3][5] |

Note: Negative cooperativity suggests that the formation of the binary complex between the PROTAC and one protein partner hinders the binding of the other, which can impact degradation efficiency.[3][5]

Experimental Protocols

Protocol 1: Western Blotting for Protein Degradation

This protocol is used to quantify the reduction in target protein levels following treatment with a degrader compound.

Materials:

  • Cell line of interest (e.g., RS4;11, HeLa, MNNG/HOS)

  • Tetrahydroquinoline-based PROTAC

  • DMSO (vehicle control)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for target protein, e.g., BRD4, and a loading control, e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well or 12-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) and a DMSO control for a specified time (e.g., 3, 6, 12, or 24 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using software like ImageJ.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein remaining relative to the DMSO control.

    • Plot the percentage of remaining protein against the log of the PROTAC concentration to determine the DC50 value (concentration at which 50% of the protein is degraded).

Protocol 2: Cell Viability Assay

This protocol assesses the effect of protein degradation on cell proliferation and viability.

Materials:

  • Cell line of interest

  • Tetrahydroquinoline-based PROTAC

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of the PROTAC.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence or absorbance using a plate reader.

  • Data Analysis:

    • Normalize the data to the DMSO-treated control wells.

    • Plot the percentage of cell viability against the log of the PROTAC concentration.

    • Calculate the IC50 value (concentration at which 50% of cell growth is inhibited).

Protocol 3: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

This biophysical assay measures the formation and stability of the POI-PROTAC-E3 ligase ternary complex.[6]

Materials:

  • SPR instrument and sensor chips

  • Purified, tagged E3 ligase (e.g., His-tagged VHL complex)

  • Purified target protein (e.g., BRD4 bromodomain)

  • Tetrahydroquinoline-based PROTAC

  • Running buffer

Procedure:

  • Ligase Immobilization: Immobilize the purified E3 ligase onto the sensor chip surface.

  • Binary Interaction (PROTAC-Ligase): Flow a concentration series of the PROTAC over the immobilized ligase to measure the binary binding affinity (KD).

  • Ternary Complex Formation:

    • Prepare a solution containing a fixed, near-saturating concentration of the target protein.

    • Inject a concentration series of the PROTAC mixed with the target protein over the immobilized ligase.

    • The enhanced binding response compared to the binary interaction indicates ternary complex formation.

  • Data Analysis:

    • Fit the sensorgram data to appropriate binding models to determine the kinetics (kon, koff) and affinity (KD) of the interactions.

    • Calculate the cooperativity factor (α), which is the ratio of the binary and ternary dissociation constants. A value greater than 1 indicates positive cooperativity, while a value less than 1 indicates negative cooperativity.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating a novel tetrahydroquinoline-based PROTAC.

PROTAC_Evaluation_Workflow cluster_workflow PROTAC Evaluation Workflow start Synthesize Novel Tetrahydroquinoline-based PROTAC biophysical Biophysical Assays (e.g., SPR, ITC) - Measure Ternary Complex Formation - Determine Cooperativity start->biophysical western Western Blot Analysis - Determine DC50 and Dmax - Assess Degradation Kinetics start->western viability Cell Viability Assays (e.g., CCK-8, CellTiter-Glo) - Determine IC50 western->viability proteomics Global Proteomics (Optional) - Assess Selectivity and Off-Target Effects viability->proteomics invivo In Vivo Studies (Xenograft Models) - Evaluate Efficacy and PK/PD proteomics->invivo

Caption: A typical experimental workflow for PROTAC evaluation.

References

Application Note: Spectroscopic Analysis of 1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the spectroscopic analysis of 1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride, a key heterocyclic compound with potential applications in medicinal chemistry and drug development. This application note outlines the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound and provides standardized protocols for its analysis.

Introduction

1-Methyl-1,2,3,4-tetrahydroquinoxaline is a derivative of quinoxaline, a class of compounds known for a wide range of biological activities. The dihydrochloride salt form is often utilized to improve solubility and stability for pharmaceutical applications. Accurate spectroscopic characterization is crucial for confirming the identity, purity, and structure of this compound in research and development settings.

Predicted Spectroscopic Data

While experimental spectra for this compound are not widely published, the following data are predicted based on the analysis of the parent compound, 1,2,3,4-tetrahydroquinoxaline, and related N-methylated heterocyclic amines. The presence of the methyl group at the N-1 position and the dihydrochloride salt formation will influence the chemical shifts.

Predicted ¹H and ¹³C NMR Data

Protonation of the nitrogen atoms by HCl will lead to downfield shifts of adjacent protons and carbons. The following table summarizes the predicted chemical shifts for this compound in a common NMR solvent such as DMSO-d₆.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
N-CH₃~3.0 - 3.3 (s)~45 - 50
H-2, H-3~3.4 - 3.8 (m)~40 - 45
Aromatic H~6.8 - 7.5 (m)~115 - 135
Aromatic C (quaternary)-~130 - 145

Note: s = singlet, m = multiplet. Chemical shifts are referenced to tetramethylsilane (TMS). Actual values may vary depending on solvent and concentration.

Predicted Mass Spectrometry Data

Mass spectrometry of the free base, 1-Methyl-1,2,3,4-tetrahydroquinoxaline, is expected to show a prominent molecular ion peak. The dihydrochloride salt will dissociate in the ion source.

Table 2: Predicted Mass Spectrometry Data (for the free base)

IonPredicted m/zDescription
[M]⁺ (Molecular Ion of free base)148.1000C₉H₁₂N₂⁺
[M-H]⁺147.0922Loss of a hydrogen atom
[M-CH₃]⁺133.0844Loss of the N-methyl group
Further FragmentsvariousFragmentation of the tetrahydroquinoxaline ring

Note: m/z values are for the monoisotopic masses.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route involves the N-methylation of 1,2,3,4-tetrahydroquinoxaline followed by salt formation.

Protocol:

  • N-methylation: To a solution of 1,2,3,4-tetrahydroquinoxaline in a suitable solvent (e.g., acetonitrile or DMF), add a base (e.g., potassium carbonate) and a methylating agent (e.g., methyl iodide).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up the reaction by filtering the solid and evaporating the solvent. Purify the crude product (1-Methyl-1,2,3,4-tetrahydroquinoxaline) by column chromatography.

  • Dihydrochloride salt formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol).

  • Add a stoichiometric amount of hydrochloric acid (e.g., as a solution in the same solvent) dropwise with stirring.

  • The dihydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.

NMR Spectroscopy

Protocol:

  • Prepare a sample by dissolving approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

  • Process the spectra using appropriate software. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

  • For complete structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC may be performed.

Mass Spectrometry

Protocol:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Acquire the mass spectrum in positive ion mode over a suitable m/z range.

  • For fragmentation analysis, perform tandem mass spectrometry (MS/MS) on the molecular ion peak.

Data Interpretation and Visualization

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of the target compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of Free Base Purification Purification Synthesis->Purification Salt_Formation Dihydrochloride Salt Formation Purification->Salt_Formation NMR NMR Spectroscopy (1H, 13C, 2D) Salt_Formation->NMR MS Mass Spectrometry (ESI/APCI, MS/MS) Salt_Formation->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment MS->Structure_Confirmation

Caption: Workflow for Synthesis and Spectroscopic Analysis.

Expected Fragmentation Pathway in Mass Spectrometry

The fragmentation of the 1-Methyl-1,2,3,4-tetrahydroquinoxaline free base in the mass spectrometer is expected to follow characteristic pathways for N-alkylated heterocyclic amines.

Fragmentation_Pathway M [M]⁺ m/z = 148 M_minus_H [M-H]⁺ m/z = 147 M->M_minus_H - H• M_minus_CH3 [M-CH₃]⁺ m/z = 133 M->M_minus_CH3 - CH₃• Ring_Fragments Ring Fragments M->Ring_Fragments Ring Opening M_minus_CH3->Ring_Fragments Further Fragmentation

Caption: Predicted MS Fragmentation Pathway.

Conclusion

This application note provides a comprehensive overview of the expected spectroscopic characteristics of this compound and standardized protocols for its analysis. The provided data and methodologies will be valuable for researchers in confirming the synthesis and purity of this compound, thereby facilitating its further investigation in drug discovery and development programs.

Application Note and Protocol for the Chromatographic Purification of 1-Methyl-1,2,3,4-tetrahydroquinoxaline Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Methyl-1,2,3,4-tetrahydroquinoxaline and its derivatives are important heterocyclic compounds with potential applications in medicinal chemistry and drug discovery. As with many synthetic compounds, achieving high purity is crucial for subsequent biological assays and further development. This document provides a detailed protocol for the purification of 1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride using reverse-phase high-performance liquid chromatography (RP-HPLC). The dihydrochloride salt form suggests that the compound is polar and readily soluble in aqueous media, making RP-HPLC an ideal purification technique.

Principle of the Method

Reverse-phase chromatography separates molecules based on their hydrophobicity. A non-polar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase. Non-polar compounds interact more strongly with the stationary phase and thus elute later, while polar compounds have a higher affinity for the mobile phase and elute earlier. In this protocol, a gradient elution is employed, where the proportion of organic solvent in the mobile phase is gradually increased to elute compounds with varying polarities. The acidic modifier in the mobile phase helps to ensure the consistent protonation of the basic nitrogen atoms in the tetrahydroquinoxaline ring, leading to improved peak shape and reproducibility.

Experimental Workflow

The overall workflow for the purification of this compound is depicted below.

workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Purification cluster_post Post-Purification Processing dissolve Dissolve Crude Product in Mobile Phase A filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject Sample onto Pre-equilibrated Column filter->inject Load Sample gradient Run Gradient Elution inject->gradient collect Collect Fractions based on UV Absorbance gradient->collect analyze Analyze Fractions by Analytical HPLC collect->analyze Fraction Analysis pool Pool Pure Fractions analyze->pool evaporate Remove Solvent under Reduced Pressure pool->evaporate dry Dry Purified Product under High Vacuum evaporate->dry

Figure 1. Experimental workflow for the purification of this compound.

Detailed Experimental Protocol

1. Materials and Equipment

  • Chemicals:

    • Crude this compound

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Trifluoroacetic acid (TFA) or Formic acid (HPLC grade)

  • Equipment:

    • Preparative HPLC system with a gradient pump, UV detector, and fraction collector

    • Reverse-phase C18 column (preparative scale)

    • Analytical HPLC system

    • Rotary evaporator

    • High-vacuum pump

    • Syringe filters (0.45 µm)

    • Vials for fraction collection

    • Glassware

2. Preparation of Mobile Phases

  • Mobile Phase A: 0.1% TFA (or Formic acid) in Water. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade water and mix thoroughly.

  • Mobile Phase B: 0.1% TFA (or Formic acid) in Acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile and mix thoroughly.

3. Sample Preparation

  • Accurately weigh the crude this compound.

  • Dissolve the crude product in a minimal amount of Mobile Phase A. The concentration should be high, but the sample should be fully dissolved.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

4. HPLC Purification

  • Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5 column volumes or until a stable baseline is achieved.

  • Inject the filtered sample solution onto the column.

  • Run the gradient elution program as described in Table 2.

  • Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound).

  • Collect fractions corresponding to the main peak of interest.

5. Post-Purification Processing

  • Analyze the collected fractions using analytical HPLC to determine their purity.

  • Pool the fractions that meet the desired purity level (e.g., >98%).

  • Remove the acetonitrile from the pooled fractions using a rotary evaporator.

  • Freeze-dry (lyophilize) the remaining aqueous solution to obtain the purified this compound as a solid.

  • Dry the final product under a high vacuum to remove any residual solvent.

Data Presentation

Table 1: HPLC System and Column Specifications

ParameterPreparative HPLCAnalytical HPLC
System Agilent 1260 Infinity II or equivalentAgilent 1260 Infinity II or equivalent
Column C18, 10 µm, 250 x 21.2 mmC18, 5 µm, 150 x 4.6 mm
Detector Wavelength 254 nm254 nm
Flow Rate 20 mL/min1 mL/min
Column Temperature AmbientAmbient
Injection Volume 1-5 mL5-20 µL

Table 2: Gradient Elution Program for Preparative HPLC

Time (minutes)% Mobile Phase A% Mobile Phase B
0955
5955
355050
40595
45595
46955
50955

Table 3: Summary of a Typical Purification Run

ParameterValue
Crude Sample Loaded 500 mg
Purity of Crude ~85%
Purified Product Yield 380 mg
Final Purity >99%
Recovery 89.4%

Note: The provided protocols and data are intended as a general guideline. Optimization of the chromatographic conditions, such as the gradient profile, flow rate, and choice of mobile phase modifier, may be necessary to achieve the best separation for a specific crude sample. The selection of a reverse-phase column with low silanol activity can be beneficial for the chromatography of basic compounds.[1] For mass spectrometry compatible applications, formic acid is a preferred mobile phase modifier over TFA.[1]

References

Application Notes and Protocols for 1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling and storage of 1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride. The information is compiled from safety data sheets and chemical supplier information to ensure the well-being of laboratory personnel and the integrity of the compound.

Compound Data

A summary of the key quantitative data for this compound is presented below.

PropertyValueSource
Molecular Formula C9H14Cl2N2[1]
Molecular Weight 221.13 g/mol [1]
Purity ≥97%[1][2]
CAS Number 1259952-24-3[1]
Appearance Yellow - Brown Solid[3]
Melting Point 34 - 37 °C (93.2 - 98.6 °F)[3]
Storage Temperature Room Temperature[1]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. All personnel handling this compound must be thoroughly familiar with its potential hazards and the required safety precautions.

Hazard Statements:

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[4]

  • P264: Wash skin thoroughly after handling.[4]

  • P271: Use only outdoors or in a well-ventilated area.[4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[4]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.[4][5]

  • P405: Store locked up.[4][5]

  • P501: Dispose of contents/container to an approved waste disposal plant.[4][5]

Experimental Protocols: Handling and Storage

Personal Protective Equipment (PPE)

A robust PPE protocol is mandatory when handling this compound.

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3]

  • Respiratory Protection: In case of insufficient ventilation, wear suitable respiratory equipment. A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Ensure that eyewash stations and safety showers are close to the workstation location.[3]

Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is donned correctly and that the work area is clean and uncluttered.

  • Dispensing: Avoid creating dust. If the compound is a solid, handle it in a way that minimizes airborne particles.

  • Weighing: Use a balance inside a fume hood or a ventilated balance enclosure.

  • Dissolving: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly.[3] Decontaminate all surfaces and equipment used. Remove and properly dispose of contaminated PPE.

Storage Protocol
  • Container: Keep the container tightly closed.[3][4][5]

  • Location: Store in a well-ventilated place.[3][4][5] The designated storage area should be secure and accessible only to authorized personnel.

  • Conditions: Store at room temperature.[1]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[3]

First Aid Measures

In the event of exposure, follow these first aid protocols:

  • If Inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[4]

  • In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation persists.[4]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][4]

  • If Swallowed: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[3]

Spillage and Disposal

  • Spillage: In case of a spill, avoid dust formation.[3] Sweep up and shovel into suitable containers for disposal.[3] Ensure adequate ventilation.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3][4]

Application Notes

Currently, detailed experimental protocols for specific applications of this compound are not widely available in public resources. Researchers and drug development professionals should utilize the information on its chemical properties and structure to design and validate their own experimental procedures. This compound belongs to the tetrahydroquinoxaline family, which is a structural motif found in various biologically active compounds.[6] Therefore, its applications may be explored in areas of medicinal chemistry and drug discovery.

Visual Workflow for Handling and Storage

The following diagram illustrates the logical workflow for the safe handling and storage of this compound.

G Safe Handling and Storage Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_emergency Emergency Procedures cluster_disposal Disposal A Assess Hazards (SDS Review) B Don Personal Protective Equipment (PPE) - Safety Goggles - Lab Coat - Gloves A->B C Prepare Work Area (Fume Hood) B->C D Weigh Compound (Minimize Dust) C->D E Dissolve/Use in Experiment D->E F Post-Handling Decontamination E->F J Spill Containment & Cleanup E->J If Spill Occurs K First Aid Measures (Inhalation, Skin/Eye Contact, Ingestion) E->K If Exposure Occurs G Store in Tightly Closed Container F->G After Use L Dispose of Waste (According to Regulations) F->L End of Experiment H Well-Ventilated & Secure Area G->H I Room Temperature H->I

Safe Handling and Storage Workflow Diagram

References

Troubleshooting & Optimization

Purification challenges with 1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming purification challenges with 1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I might encounter during the synthesis and purification of this compound?

A1: The impurity profile can vary based on the synthetic route. Common impurities may include:

  • Unreacted Starting Materials: Such as N-methyl-o-phenylenediamine and glyoxal.

  • Byproducts from Synthesis: Including over-alkylated or uncyclized intermediates.

  • Oxidation Products: Tetrahydroquinoxalines can be susceptible to oxidation, leading to the formation of the corresponding quinoxaline.

  • Residual Solvents: Solvents used in the reaction or purification process.

Q2: My purified this compound has a persistent color. How can I remove it?

A2: Colored impurities often arise from oxidation byproducts or highly conjugated side products. Here are a few strategies to decolorize your sample:

  • Charcoal Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated charcoal. Heat the suspension briefly, then filter the charcoal through celite. The product can then be recovered by crystallization or precipitation.

  • Recrystallization: A carefully chosen solvent system for recrystallization can often leave colored impurities behind in the mother liquor.

  • Chromatography: If other methods fail, column chromatography over silica gel or alumina can be effective in separating colored impurities.

Q3: I'm observing low recovery after converting the free base to the dihydrochloride salt. What are the likely causes?

A3: Low recovery during salt formation is often related to solubility issues. As a dihydrochloride salt, the compound's solubility shifts significantly towards polar solvents. Consider the following:

  • Solvent Choice: Ensure the solvent used for the salt formation and subsequent washing is one in which the dihydrochloride salt is poorly soluble (e.g., diethyl ether, ethyl acetate, or a mixture of polar and non-polar solvents) to prevent product loss.

  • pH Control: Incomplete protonation can lead to a mixture of the free base, monohydrochloride, and dihydrochloride, each with different solubilities. Ensure a sufficient amount of hydrochloric acid is used.

  • Precipitation/Crystallization Time and Temperature: Allow adequate time at a reduced temperature for the complete precipitation or crystallization of the salt.

Q4: How can I effectively monitor the progress of the purification?

A4: Thin-Layer Chromatography (TLC) is an invaluable tool. Use a suitable mobile phase (e.g., a mixture of dichloromethane and methanol) to separate the desired product from impurities. Staining with potassium permanganate can help visualize non-UV active compounds. For the final product, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are excellent for assessing purity.

Troubleshooting Guides

Low Yield After Synthesis and Work-up
Potential Cause Troubleshooting Steps
Incomplete reactionMonitor the reaction by TLC to ensure full consumption of the limiting reagent. Consider extending the reaction time or slightly increasing the temperature if necessary.
Suboptimal reaction conditionsExperiment with different solvents, temperatures, and catalysts to optimize the reaction yield.
Product loss during extractionEnsure the pH of the aqueous layer is basic before extracting the free base with an organic solvent to prevent it from remaining in the aqueous phase as a salt. Perform multiple extractions to maximize recovery.
Inefficient precipitation of the dihydrochloride saltAfter adding HCl, cool the solution in an ice bath and allow sufficient time for complete precipitation. Use a solvent in which the salt has minimal solubility.
Persistent Impurities After Initial Purification
Impurity Type Recommended Purification Strategy Key Considerations
Unreacted N-methyl-o-phenylenediamineAcid wash of the organic layer containing the free base. The starting material will form a salt and move to the aqueous layer.Ensure the desired product is not also extracted into the acidic aqueous phase.
Over-alkylated byproductsColumn chromatography on silica gel. A gradient elution from a non-polar to a more polar solvent system can effectively separate these less polar byproducts.The polarity difference between the desired product and byproducts will dictate the optimal solvent system.
Oxidation products (Quinoxaline)Recrystallization or column chromatography. The aromatic quinoxaline is typically less polar than the tetrahydroquinoxaline.Minimize exposure to air and light during purification to prevent further oxidation.[1]
Product Degradation During Purification
Problem Potential Cause Prevention Strategy
Formation of colored impuritiesOxidation of the tetrahydroquinoxaline ring.Handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible. Store the purified product in a cool, dark place.[1]
Decomposition on silica gelThe acidic nature of silica gel can sometimes cause degradation of sensitive compounds.Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (1-2%).

Experimental Protocols

Synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoxaline

A plausible synthetic route involves the condensation of N-methyl-o-phenylenediamine with glyoxal to form 1-methylquinoxaline, followed by reduction.

  • Step 1: Synthesis of 1-Methylquinoxaline: To a solution of N-methyl-o-phenylenediamine (1 eq.) in ethanol, add a 40% aqueous solution of glyoxal (1.1 eq.). Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC. Upon completion, remove the ethanol under reduced pressure and extract the aqueous residue with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude 1-methylquinoxaline.

  • Step 2: Reduction to 1-Methyl-1,2,3,4-tetrahydroquinoxaline: Dissolve the crude 1-methylquinoxaline in methanol and cool the solution in an ice bath. Add sodium borohydride (4-5 eq.) portion-wise. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous residue with dichloromethane. Dry the combined organic layers, filter, and concentrate to obtain the crude free base.

Conversion to this compound

Dissolve the crude 1-Methyl-1,2,3,4-tetrahydroquinoxaline free base in a minimal amount of a suitable organic solvent such as diethyl ether or ethyl acetate. Add a solution of hydrochloric acid in ethanol or isopropanol dropwise with stirring. The dihydrochloride salt will precipitate. Cool the mixture in an ice bath to ensure complete precipitation. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Purification by Recrystallization

Dissolve the crude dihydrochloride salt in a minimal amount of a hot polar solvent (e.g., ethanol, methanol, or a mixture with water). If the solution is colored, treat with activated charcoal as described in the FAQs. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Purification by Column Chromatography (of the free base)

If recrystallization is ineffective, the free base can be purified by column chromatography.

  • Stationary Phase: Silica gel

  • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol. The optimal solvent system should be determined by TLC analysis.

  • Procedure: Dissolve the crude free base in a minimal amount of the mobile phase and load it onto the column. Elute with the chosen solvent system, collecting fractions and monitoring by TLC. Combine the pure fractions and evaporate the solvent. The purified free base can then be converted to the dihydrochloride salt as described above.

Data Presentation

Table 1: Physical and Purity Data for 1-Methyl-1,2,3,4-tetrahydroquinoxaline and its Dihydrochloride Salt (Literature and Supplier Data for Related Compounds)

CompoundFormPurityMelting Point (°C)AppearanceReference/Source
6-Methyl-1,2,3,4-tetrahydroquinoxalineSolid>95%99.1–102.2Brown Solid[2]
(S)-2-Methyl-1,2,3,4-tetrahydroquinoxalineSolid>95%62.0–65.2Brown Solid[2]
This compoundSolid≥97%Not availableNot availableSupplier Data

Visualizations

Synthesis_Pathway N_methyl_o_phenylenediamine N-Methyl-o-phenylenediamine Methylquinoxaline 1-Methylquinoxaline N_methyl_o_phenylenediamine->Methylquinoxaline Glyoxal Glyoxal Glyoxal->Methylquinoxaline Reduction Reduction (e.g., NaBH4) Methylquinoxaline->Reduction Free_Base 1-Methyl-1,2,3,4-tetrahydroquinoxaline (Free Base) Reduction->Free_Base HCl HCl Free_Base->HCl Dihydrochloride This compound HCl->Dihydrochloride

Synthetic pathway to the target compound.

Purification_Troubleshooting Start Crude Product Check_Purity Check Purity (TLC/NMR) Start->Check_Purity Pure Pure Product Check_Purity->Pure Yes Impure Impure Check_Purity->Impure No Colored_Impurity Colored Impurity? Impure->Colored_Impurity Recrystallization Recrystallization Recrystallization->Check_Purity Chromatography Column Chromatography Recrystallization->Chromatography Fails Chromatography->Check_Purity Salt_Formation Salt Formation/Precipitation Chromatography->Salt_Formation Fails Salt_Formation->Check_Purity Colored_Impurity->Recrystallization No Charcoal Charcoal Treatment Colored_Impurity->Charcoal Yes Charcoal->Recrystallization

A decision tree for purification troubleshooting.

Free_Base_vs_Salt Free_Base 1-Methyl-1,2,3,4-tetrahydroquinoxaline Soluble in organic solvents Basic Dihydrochloride Dihydrochloride Salt Soluble in polar solvents (e.g., water, methanol) Acidic Free_Base->Dihydrochloride + 2 HCl - 2 HCl

Relationship between the free base and its dihydrochloride salt.

References

1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common stability and degradation issues encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concern for this compound is its susceptibility to oxidation. The tetrahydroquinoxaline ring system can be sensitive to atmospheric oxygen, especially in solution. This can lead to the formation of colored degradation products and a decrease in the purity of the compound over time. The presence of the methyl group on the nitrogen atom may influence the rate and pathway of oxidation.

Q2: How should I properly store this compound?

A2: To ensure the stability of the compound, it is recommended to store it as a solid in a tightly sealed container, protected from light and moisture. For short-term storage, a cool and dry place is suitable. For long-term storage, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) at -20°C.

Q3: My solution of this compound has turned yellow/brown. What could be the cause?

A3: The development of a yellow or brown color in a solution of this compound is a common indicator of degradation, likely due to oxidation. This can be accelerated by exposure to air, light, and elevated temperatures. The use of certain solvents, such as DMSO, can also promote oxidative decomposition, especially if not handled under an inert atmosphere.

Q4: Can I prepare stock solutions of this compound in advance?

A4: It is generally recommended to prepare solutions of this compound fresh for each experiment to minimize degradation. If a stock solution must be prepared, it should be made in a degassed, high-purity solvent and stored under an inert atmosphere at a low temperature (e.g., -20°C or -80°C) for a limited time. The stability of the stock solution in your specific solvent and storage conditions should be validated.

Q5: What are the potential degradation products of this compound?

A5: While specific degradation products for this exact compound are not extensively documented in publicly available literature, oxidation of the tetrahydroquinoxaline ring is a likely degradation pathway. This could lead to the formation of the corresponding dihydroquinoxaline or quinoxaline derivatives. Other potential degradation pathways could involve reactions of the N-methyl group.

Troubleshooting Guides

This section provides guidance on how to address specific issues you may encounter during your experiments.

Issue 1: Inconsistent or non-reproducible experimental results.
  • Possible Cause: Degradation of the compound in solution.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare solutions of this compound immediately before use.

    • Use Degassed Solvents: Purge your solvents with an inert gas (argon or nitrogen) for at least 15-30 minutes before use to remove dissolved oxygen.

    • Work Under Inert Atmosphere: When preparing and handling solutions, use standard air-sensitive techniques, such as working in a glovebox or using Schlenk lines.

    • Protect from Light: Conduct experiments in amber-colored glassware or protect your reaction vessels from light by wrapping them in aluminum foil.

    • Control Temperature: Avoid exposing solutions to elevated temperatures for extended periods.

Issue 2: Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS).
  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Analyze a Freshly Prepared Sample: Run a chromatogram of a freshly prepared solution to use as a baseline.

    • Conduct a Forced Degradation Study: To tentatively identify potential degradation products, you can perform a forced degradation study (see Experimental Protocols section). This involves intentionally exposing the compound to stress conditions (acid, base, oxidation, heat, light) and analyzing the resulting solutions.

    • Optimize Chromatographic Method: Ensure your analytical method is stability-indicating, meaning it can separate the intact compound from its degradation products. This may require adjusting the mobile phase, gradient, column, or other chromatographic parameters.

Quantitative Data on Stability

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HClRoom Temperature / 60°C24 - 72 hours
Base Hydrolysis 0.1 M NaOHRoom Temperature / 60°C24 - 72 hours
Oxidation 3% H₂O₂Room Temperature24 - 72 hours
Thermal Dry Heat80°C48 - 72 hours
Photolytic UV (254 nm) & Fluorescent LightRoom Temperature24 - 48 hours

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study to understand the stability profile of this compound.

Materials:

  • This compound

  • High-purity water (e.g., Milli-Q)

  • Methanol or Acetonitrile (HPLC grade)

  • 0.1 M Hydrochloric acid

  • 0.1 M Sodium hydroxide

  • 3% Hydrogen peroxide

  • HPLC system with a UV or PDA detector

  • pH meter

  • Photostability chamber

  • Temperature-controlled oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Incubate at room temperature or an elevated temperature (e.g., 60°C).

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an appropriate amount of NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis.

    • Neutralize the samples with an appropriate amount of HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.

    • Incubate at room temperature.

    • Withdraw samples at various time points for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in a temperature-controlled oven at 80°C.

    • At various time points, dissolve a portion of the sample in the initial solvent for HPLC analysis.

    • For solutions, incubate an aliquot of the stock solution at 60°C.

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution to a controlled light source (e.g., consistent with ICH Q1B guidelines) in a photostability chamber.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples by HPLC at various time points.

Visualizations

degradation_pathway compound 1-Methyl-1,2,3,4- tetrahydroquinoxaline intermediate Oxidized Intermediate compound->intermediate Oxidation [O2, light, heat] product1 1-Methyl-1,2-dihydroquinoxaline intermediate->product1 Loss of H2 product2 1-Methylquinoxalinium product1->product2 Further Oxidation

Caption: Plausible oxidative degradation pathway.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare fresh solution of 1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride in degassed solvent acid Acid Hydrolysis (0.1M HCl) prep->acid base Base Hydrolysis (0.1M NaOH) prep->base oxidation Oxidation (3% H2O2) prep->oxidation thermal Thermal (80°C) prep->thermal photo Photolytic (UV/Vis) prep->photo hplc Stability-Indicating HPLC-UV/MS Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation: - Purity Assessment - Degradant Identification hplc->data

Caption: Forced degradation study workflow.

1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride solubility problems and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the solubility of this compound (C₉H₁₄Cl₂N₂, MW: 221.13 g/mol )[1].

Frequently Asked Questions (FAQs)

Q1: I have the dihydrochloride salt form of this compound. Shouldn't it be readily soluble in water?

A1: While forming a salt is a standard method to enhance aqueous solubility, complete dissolution is not always guaranteed and can depend on several factors.[2] The dihydrochloride salt form introduces ionizable groups that interact favorably with polar solvents like water. However, the parent molecule's core structure still possesses hydrophobic regions. If the crystal lattice energy of the salt is very high, or if the hydrophobic nature of the parent molecule is dominant, solubility can be limited even in aqueous media. The pH of the water used (especially if unbuffered) can also significantly impact the ionization state and thus the solubility.

Q2: What is the first step if I encounter solubility issues in an aqueous buffer?

A2: The first troubleshooting step is to gently agitate the solution. If the compound remains insoluble, gentle heating (e.g., to 37-40°C) or sonication in an ultrasonic bath can help overcome the initial energy barrier for dissolution. These methods provide energy to break up the crystal lattice structure and facilitate solvent interaction. Always check the compound's stability at elevated temperatures before proceeding with significant heating.

Q3: How does pH affect the solubility of this compound?

A3: As a dihydrochloride salt, the compound is acidic and will have its highest solubility at a lower pH where the amine groups are fully protonated (ionized). If you are using a neutral or basic buffer, the compound may convert to its less soluble free-base form, leading to precipitation. For quinoxaline derivatives, adjusting the pH can dramatically influence solubility.[2] If your experimental conditions allow, using a slightly acidic buffer (e.g., pH 4-6) may improve and maintain solubility.

Q4: Can I use organic co-solvents to prepare a stock solution?

A4: Yes, using a co-solvent is a common and effective strategy.[3] For many research compounds, preparing a concentrated stock solution in a solvent like Dimethyl Sulfoxide (DMSO) or ethanol is standard practice. These stocks can then be diluted into your aqueous experimental medium. DMSO is a powerful organic solvent that can dissolve a wide array of organic materials.[4] However, it is crucial to ensure that the final concentration of the organic solvent in your assay is low enough to not affect the biological system.

Q5: My compound dissolved initially but crashed out of solution later. What happened?

A5: This phenomenon, known as precipitation, can occur for several reasons. You may have created a supersaturated solution, especially if heating was used for dissolution. Upon cooling to room temperature, the solubility limit can be exceeded, causing the compound to precipitate. Another common cause is a change in pH or solvent composition upon dilution of a stock solution into a final buffer, pushing the compound out of its solubility range. To avoid this, try preparing a less concentrated stock solution or ensure the final buffer has a compatible pH and composition.

Solubility Data Summary

SolventExpected SolubilityTemperatureRecommended Protocol & Notes
Water Sparingly Soluble to Soluble25°CSolubility is highly dependent on pH. Use of an acidic buffer (pH < 7) is recommended. Sonication or gentle warming may be required.
Phosphate-Buffered Saline (PBS, pH 7.4) Low to Sparingly Soluble25°CThe neutral pH may cause conversion to the less soluble free base. Expect limited solubility. An alternative acidic buffer is advised if possible.
Dimethyl Sulfoxide (DMSO) Soluble25°CRecommended for preparing high-concentration stock solutions. DMSO is a strong organic solvent suitable for a wide array of compounds.[4]
Ethanol (EtOH) Soluble25°CA viable alternative to DMSO for stock solutions, though it may have lower solvating power for highly polar compounds.

Troubleshooting Guide

Use this guide to diagnose and solve common solubility challenges.

ProblemPossible Cause(s)Recommended Solution(s)
Compound does not dissolve; forms a cloudy suspension. 1. Insufficient solvent volume.2. Low kinetic energy.3. Inappropriate pH.1. Add more solvent incrementally.2. Vigorously vortex the mixture.3. Gently warm the solution (check stability first).4. Use an ultrasonic bath to sonicate the sample.5. If using an aqueous medium, try lowering the pH.
An oily film or sticky precipitate forms. The compound may be "oiling out" instead of dissolving or crystallizing.This often occurs when a compound is insoluble and has a low melting point. Try switching to a different solvent system, such as preparing a stock in DMSO or ethanol first.
Solution is clear initially but precipitates upon storage. 1. Supersaturation (especially if heat was used).2. Solution instability or degradation.3. Change in storage temperature.1. Prepare a fresh solution at a slightly lower concentration.2. Store stock solutions at -20°C or -80°C.3. Before use, allow the solution to fully thaw and vortex to ensure homogeneity.
Stock solution precipitates when diluted into aqueous buffer. The compound is not soluble in the final buffer conditions (pH, salt concentration).1. Decrease the concentration of the stock solution.2. Increase the final volume of the buffer to lower the final compound concentration.3. Add the stock solution to the buffer slowly while vortexing to avoid localized high concentrations.

Visual Troubleshooting and Workflow Diagrams

The following diagrams illustrate the logical steps for troubleshooting solubility issues and a standard protocol for preparing a stock solution.

G cluster_0 Solubility Troubleshooting Workflow start Start with desired solvent (e.g., aqueous buffer) agitate Agitate (Vortex / Stir) start->agitate check1 Is solution clear? agitate->check1 sonicate Apply energy: - Sonicate - Warm gently (e.g., 37°C) check1->sonicate No success Success: Solution is ready for use check1->success Yes check2 Is solution clear? sonicate->check2 ph_adjust Consider pH adjustment (if aqueous, lower pH) check2->ph_adjust No check2->success Yes check3 Is solution clear? ph_adjust->check3 fail Insoluble: Re-evaluate experiment or consider formulation strategies ph_adjust->fail cosolvent Use alternative solvent system: - Prepare stock in DMSO/EtOH - Dilute into final buffer check3->cosolvent No check3->success Yes cosolvent->success

Caption: A decision tree for troubleshooting solubility issues.

G cluster_1 Stock Solution Preparation Workflow start 1. Weigh Compound add_solvent 2. Add a portion of solvent (e.g., 70-80% of final volume) start->add_solvent dissolve 3. Promote Dissolution (Vortex, Sonicate, Warm) add_solvent->dissolve check 4. Check for Clarity dissolve->check add_rest 5. Add remaining solvent to reach final volume (QS) check->add_rest Clear fail Insoluble: Return to Step 3 or re-evaluate solvent choice check->fail Not Clear mix 6. Mix thoroughly add_rest->mix store 7. Filter (optional) & Store appropriately (-20°C) mix->store

References

Overcoming common issues in reactions with 1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common issues encountered during its use in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a heterocyclic organic compound.[1] It is commonly used as a building block in the synthesis of more complex molecules, particularly in the development of Proteolysis Targeting Chimeras (PROTACs), which are novel therapeutic agents designed to degrade specific proteins within cells.[1][2][3]

Q2: What are the basic physical and chemical properties of this compound?

Below is a summary of the key properties for this compound.

PropertyValue
CAS Number 1259952-24-3
Molecular Formula C₉H₁₄Cl₂N₂
Molecular Weight 221.13 g/mol
Purity Typically ≥97%
Form Solid
Storage Room temperature

Source:[1]

Q3: What is the recommended solvent for dissolving this compound?

As a dihydrochloride salt, this compound is expected to have good solubility in polar protic solvents such as water, methanol, and ethanol.[4][5][6][7] Its solubility in aprotic organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN) is likely to be limited. For reactions in aprotic solvents, the free base form of the amine may be required.

Q4: How can I convert the dihydrochloride salt to its free base form?

To obtain the free base, the dihydrochloride salt can be neutralized with a suitable base. A typical laboratory procedure would involve dissolving the salt in an aqueous solution and then adding a base such as sodium bicarbonate (NaHCO₃), sodium carbonate (Na₂CO₃), or a dilute solution of sodium hydroxide (NaOH) until the solution becomes basic (pH > 8). The free base, being less water-soluble, may precipitate out or can be extracted into an organic solvent like dichloromethane or ethyl acetate. The organic layer is then dried and the solvent evaporated to yield the free base.

Troubleshooting Guides

This section provides guidance on common issues that may arise during the synthesis and use of 1-Methyl-1,2,3,4-tetrahydroquinoxaline.

Synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoxaline

A common synthetic route to 1-Methyl-1,2,3,4-tetrahydroquinoxaline involves the N-methylation of 1,2,3,4-tetrahydroquinoxaline. A plausible method is reductive amination using formaldehyde.

Synthesis_Workflow THQ 1,2,3,4-Tetrahydroquinoxaline Imine Iminium Intermediate THQ->Imine Reaction with Formaldehyde Formaldehyde (HCHO) Formaldehyde->Imine Product 1-Methyl-1,2,3,4- tetrahydroquinoxaline Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃, H₂/Pd/C) ReducingAgent->Product FinalProduct 1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride Product->FinalProduct Acidification Acid HCl Acid->FinalProduct

Caption: General workflow for the synthesis of this compound.

Issue 1: Low Yield of N-Methylated Product

  • Possible Cause: Incomplete reaction.

    • Solution: Increase the reaction time or temperature. Ensure a slight excess of formaldehyde and the reducing agent are used. A straightforward method for N-methylation of quinolines involves using paraformaldehyde and H₂ over a Pd/C catalyst.[8]

  • Possible Cause: Inefficient reducing agent.

    • Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a mild and effective reducing agent for reductive aminations. If using catalytic hydrogenation (H₂/Pd/C), ensure the catalyst is active and the system is properly purged.

  • Possible Cause: Degradation of starting material or product.

    • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Issue 2: Formation of Over-Alkylated or Other Side Products

  • Possible Cause: Reaction of the product with the alkylating agent.

    • Solution: The product, a secondary amine, can sometimes react further to form a tertiary amine.[9][10] Using a stoichiometric amount of the alkylating agent and adding it slowly to the reaction mixture can help minimize this. Reductive amination is generally less prone to over-alkylation than direct alkylation with alkyl halides.

  • Possible Cause: Impurities in the starting material.

    • Solution: Ensure the purity of the starting 1,2,3,4-tetrahydroquinoxaline. Purification by recrystallization or column chromatography may be necessary.

Issue 3: Difficulty in Product Purification

  • Possible Cause: Similar polarities of the product and unreacted starting material.

    • Solution: Flash column chromatography on silica gel is a common purification method for amines. A solvent system of dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine (to prevent tailing) can be effective.

  • Possible Cause: The product is an oil, making handling difficult.

    • Solution: Conversion to the dihydrochloride salt often yields a stable, crystalline solid that is easier to handle and purify by recrystallization.[6]

Reactions Involving this compound

As a building block for PROTACs, this molecule is often involved in coupling reactions.

PROTAC_Synthesis_Logic cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Product MTHQ 1-Methyl-1,2,3,4- tetrahydroquinoxaline (Free Base) Coupling Nucleophilic Substitution or Amide Coupling MTHQ->Coupling Linker Linker with Electrophilic Group Linker->Coupling POI_Ligand POI Ligand FinalCoupling Coupling to E3 Ligase Ligand POI_Ligand->FinalCoupling Deprotection Linker/Ligand Deprotection (if needed) Coupling->Deprotection Deprotection->FinalCoupling PROTAC Final PROTAC Molecule FinalCoupling->PROTAC

Caption: Logical flow for the use of the title compound in PROTAC synthesis.

Issue 4: Failure of Coupling Reaction (e.g., Nucleophilic Aromatic Substitution)

  • Possible Cause: The amine is protonated (dihydrochloride salt form) and thus not nucleophilic.

    • Solution: The reaction must be carried out with the free base form of 1-Methyl-1,2,3,4-tetrahydroquinoxaline. Ensure complete neutralization of the dihydrochloride salt before the coupling step. The addition of a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) to the reaction mixture is often necessary to scavenge any acid generated during the reaction.

  • Possible Cause: Insufficiently reactive coupling partner.

    • Solution: The reaction partner should have a good leaving group (e.g., F, Cl on an electron-deficient aromatic ring). The reaction may require heating or the use of a palladium catalyst for certain types of cross-coupling reactions.

  • Possible Cause: Steric hindrance.

    • Solution: The methyl group at the 1-position may cause some steric hindrance. Optimization of reaction conditions (temperature, solvent, catalyst) may be required.

Experimental Protocols

Due to the limited availability of specific literature for this exact compound, the following protocols are based on general and established methods for the synthesis of analogous compounds.

Protocol 1: Synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoxaline (Free Base) via Reductive Amination

This protocol is adapted from general procedures for the reductive N-methylation of amines.

Materials:

  • 1,2,3,4-Tetrahydroquinoxaline

  • Formaldehyde (37% solution in water)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1,2,3,4-tetrahydroquinoxaline (1.0 eq) in DCE or THF, add formaldehyde (1.2 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 1-Methyl-1,2,3,4-tetrahydroquinoxaline as a free base.

Protocol 2: Conversion to this compound

Materials:

  • 1-Methyl-1,2,3,4-tetrahydroquinoxaline (free base)

  • Hydrochloric acid (e.g., 2 M solution in diethyl ether or HCl gas in an appropriate solvent)

  • Diethyl ether or other suitable non-polar solvent

Procedure:

  • Dissolve the purified 1-Methyl-1,2,3,4-tetrahydroquinoxaline free base in a minimal amount of a suitable solvent like diethyl ether.

  • Slowly add a solution of HCl in diethyl ether (2.2 eq) with stirring.

  • A precipitate should form. Continue stirring for 30 minutes.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Quantitative Data Summary

The following table presents typical yield ranges for similar N-methylation and tetrahydroquinoline synthesis reactions found in the literature. Note that these are not specific to the title compound but can serve as a benchmark.

Reaction TypeSubstrateReagentsYield (%)Reference
Reductive N-methylationQuinolinesParaformaldehyde, H₂, Pd/CGood to Excellent[8]
Domino Reduction-Reductive Amination2-NitroarylketonesH₂, 5% Pd/C93-98General literature on tetrahydroquinoline synthesis
N-AlkylationAromatic primary aminesPrimary alcohols, Ru-catalystHigh[11]

This technical support center provides a foundational guide for working with this compound. As this is a specialized building block, users are encouraged to perform small-scale test reactions to optimize conditions for their specific applications.

References

Technical Support Center: Optimizing Reaction Conditions for 1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your experimental work.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Synthesis of the Precursor: 4-Methyl-3,4-dihydro-1H-quinoxalin-2-one

Question/Issue Possible Cause(s) Suggested Solution(s)
Low or no yield of 4-Methyl-3,4-dihydro-1H-quinoxalin-2-one. - Incomplete reaction. - Suboptimal reaction temperature. - Impure starting materials (2-bromoaniline or sarcosine). - Ineffective catalyst or base.- Ensure the reaction is heated to the recommended temperature (110 °C) and run for the specified time (24 hours). - Use freshly purified starting materials. - Ensure the copper(I) chloride catalyst and potassium phosphate base are of high quality and handled under appropriate conditions to prevent degradation.
Presence of multiple spots on TLC after the reaction. - Formation of side products. - Unreacted starting materials.- Optimize the reaction time and temperature. Shorter or longer reaction times may reduce side product formation. - Adjust the stoichiometry of the reactants. - Purify the crude product using column chromatography with a suitable solvent system (e.g., hexanes/ethyl acetate).

Reduction to 1-Methyl-1,2,3,4-tetrahydroquinoxaline

Question/Issue Possible Cause(s) Suggested Solution(s)
Incomplete reduction of the quinoxalinone precursor. - Insufficient amount of reducing agent (LiAlH₄). - Deactivated LiAlH₄ due to exposure to moisture. - Reaction time is too short.- Use a sufficient excess of LiAlH₄ (e.g., 6-9 equivalents). - Ensure that the LiAlH₄ is fresh and handled under anhydrous conditions. - Increase the reflux time and monitor the reaction by TLC until the starting material is consumed.
Low yield of the desired tetrahydroquinoxaline. - Degradation of the product during workup. - Inefficient extraction.- Perform the aqueous workup at a low temperature (e.g., in an ice bath) to minimize degradation. - Use a suitable organic solvent for extraction (e.g., ethyl acetate) and perform multiple extractions to ensure complete recovery of the product.
Formation of undesired byproducts. - Over-reduction of the aromatic ring. - Side reactions due to high temperatures.- While LiAlH₄ is a strong reducing agent, over-reduction of the quinoxaline ring is less common under these conditions. If observed, consider a milder reducing agent, though this may require significant optimization. - Maintain a controlled reflux temperature.

Formation of the Dihydrochloride Salt

Question/Issue Possible Cause(s) Suggested Solution(s)
The dihydrochloride salt does not precipitate. - The solution is not saturated. - The free base concentration is too low. - The solvent is not appropriate for precipitation.- Concentrate the solution of the free base before adding the HCl solution. - Use a solvent in which the dihydrochloride salt is poorly soluble, such as diethyl ether or a mixture of an alcohol and ether. - Cool the solution after adding the HCl to promote precipitation.
The resulting salt is oily or gummy. - Presence of impurities. - Trapped solvent.- Ensure the 1-Methyl-1,2,3,4-tetrahydroquinoxaline free base is pure before salt formation. - Triturate the oily product with a non-polar solvent (e.g., hexanes) to induce crystallization. - Dry the product under high vacuum to remove residual solvent.
The salt has a low melting point or is not a sharp melt. - The product is not the dihydrochloride but a monohydrochloride or a mixture. - Presence of impurities.- Ensure at least two equivalents of HCl are used. - Recrystallize the salt from a suitable solvent system (e.g., ethanol/ether) to improve purity.

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for this compound?

The synthesis is a three-step process:

  • Synthesis of the precursor: 4-Methyl-3,4-dihydro-1H-quinoxalin-2-one is synthesized via a copper-catalyzed reaction between 2-bromoaniline and sarcosine.

  • Reduction: The quinoxalinone precursor is then reduced to 1-Methyl-1,2,3,4-tetrahydroquinoxaline using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

  • Salt Formation: The final product is obtained by treating the purified free base with hydrochloric acid to form the dihydrochloride salt.

Q2: Why is a strong reducing agent like LiAlH₄ necessary for the reduction step? Can I use a milder reducing agent like sodium borohydride (NaBH₄)?

LiAlH₄ is a much stronger reducing agent than NaBH₄.[1][2] The carbonyl group in the quinoxalinone precursor is part of an amide-like system, which is less reactive than a ketone or aldehyde. NaBH₄ is generally not strong enough to reduce amides, while LiAlH₄ can effectively reduce them to the corresponding amine.[3] Using NaBH₄ would likely result in a very low or no yield of the desired product under standard conditions.

Q3: How can I monitor the progress of the reactions?

Thin-layer chromatography (TLC) is a suitable method for monitoring the progress of each step. Use an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation of the starting materials and products. The spots can be visualized under UV light or by using a staining agent if the compounds are not UV-active.

Q4: What are the key safety precautions to consider during this synthesis?

  • Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric substance. It reacts violently with water and other protic solvents. All reactions involving LiAlH₄ must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon), and anhydrous solvents must be used. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is essential.

  • Hydrochloric acid (HCl) is corrosive. Handle it with care in a well-ventilated fume hood.

  • Organic solvents such as THF, ethyl acetate, and hexanes are flammable. Avoid open flames and work in a well-ventilated area.

Q5: How should the final product, this compound, be stored?

The dihydrochloride salt is generally a stable crystalline solid. It should be stored in a tightly sealed container in a cool, dry place.

Experimental Protocols

Step 1: Synthesis of 4-Methyl-3,4-dihydro-1H-quinoxalin-2-one

This protocol is adapted from a known procedure for the synthesis of quinoxalinones.[4]

  • Materials:

    • 2-Bromoaniline

    • Sarcosine

    • Copper(I) chloride (CuCl)

    • Potassium phosphate (K₃PO₄)

    • Dimethylethylenediamine

    • Anhydrous Dimethyl sulfoxide (DMSO)

  • Procedure:

    • To a reaction vessel, add 2-bromoaniline (1.0 eq), sarcosine (2.0 eq), copper(I) chloride (0.1 eq), and potassium phosphate (2.0 eq).

    • Add anhydrous DMSO as the solvent.

    • Add dimethylethylenediamine (0.4 eq) to the mixture.

    • Degas the mixture with nitrogen for 5-10 minutes.

    • Heat the reaction mixture to 110 °C and stir for 24 hours under a nitrogen atmosphere.

    • After cooling to room temperature, quench the reaction with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain 4-Methyl-3,4-dihydro-1H-quinoxalin-2-one.

Step 2: Synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoxaline

This protocol is based on a reported synthesis.[4][5]

  • Materials:

    • 4-Methyl-3,4-dihydro-1H-quinoxalin-2-one

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add LiAlH₄ (approximately 7-8 equivalents) and anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of 4-Methyl-3,4-dihydro-1H-quinoxalin-2-one (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 18 hours.

    • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

    • Filter the resulting suspension through a pad of Celite® and wash the filter cake with ethyl acetate.

    • Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., eluting with a hexanes/ethyl acetate gradient) to yield 1-Methyl-1,2,3,4-tetrahydroquinoxaline as an orange liquid.[4]

Step 3: Preparation of this compound

This is a general procedure for the formation of a dihydrochloride salt from a diamine.

  • Materials:

    • 1-Methyl-1,2,3,4-tetrahydroquinoxaline

    • Hydrochloric acid solution (e.g., 4M HCl in dioxane or ethereal HCl)

    • Anhydrous diethyl ether or other suitable non-polar solvent

  • Procedure:

    • Dissolve the purified 1-Methyl-1,2,3,4-tetrahydroquinoxaline in a minimal amount of a suitable solvent like anhydrous diethyl ether or methanol.

    • Cool the solution in an ice bath.

    • Slowly add at least two equivalents of a solution of hydrochloric acid (e.g., 4M HCl in dioxane) dropwise with stirring.

    • A precipitate should form upon addition of the HCl solution. If no precipitate forms immediately, continue stirring in the ice bath or store the solution at a low temperature to induce crystallization.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold anhydrous diethyl ether to remove any unreacted starting material or impurities.

    • Dry the resulting white to off-white solid under high vacuum to obtain this compound.

Data Presentation

Table 1: Summary of a Reported Synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoxaline [4]

Starting MaterialProductReducing AgentSolventReaction TimeYield
4-Methyl-3,4-dihydro-1H-quinoxalin-2-one1-Methyl-1,2,3,4-tetrahydroquinoxalineLiAlH₄THF18 h (reflux)82%

Visualizations

experimental_workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Reduction cluster_step3 Step 3: Salt Formation start1 2-Bromoaniline + Sarcosine reagents1 CuCl, K₃PO₄, Dimethylethylenediamine, DMSO process1 Copper-catalyzed Cyclization (110 °C, 24h) start1->process1 reagents1->process1 product1 4-Methyl-3,4-dihydro-1H-quinoxalin-2-one process1->product1 reagents2 LiAlH₄, Anhydrous THF process2 Reduction (Reflux, 18h) product1->process2 reagents2->process2 product2 1-Methyl-1,2,3,4-tetrahydroquinoxaline (Free Base) process2->product2 reagents3 2 eq. HCl in Dioxane/Ether process3 Precipitation product2->process3 reagents3->process3 product3 1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride process3->product3

Caption: Overall experimental workflow for the synthesis of this compound.

troubleshooting_reduction cluster_yes cluster_no decision decision issue issue solution solution start Start Reduction Step monitor Monitor reaction by TLC start->monitor complete Is starting material consumed? monitor->complete proceed Proceed to workup and purification complete->proceed Yes issue_incomplete Incomplete Reaction complete->issue_incomplete No check_reagent Check LiAlH₄ quality and quantity issue_incomplete->check_reagent check_conditions Verify anhydrous conditions and reaction time check_reagent->check_conditions check_conditions->monitor Re-run or continue reaction

Caption: Troubleshooting logic for the reduction of 4-Methyl-3,4-dihydro-1H-quinoxalin-2-one.

References

Technical Support Center: Synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving issues related to impurities in the synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The synthesis of this compound can be approached through several routes. The most common methods involve a two-step process: first, the synthesis of the 1,2,3,4-tetrahydroquinoxaline core, followed by N-methylation.

  • Route A: Reductive Amination. This involves the reaction of o-phenylenediamine with a two-carbon electrophile like ethylene glycol or 1,2-dichloroethane to form 1,2,3,4-tetrahydroquinoxaline. This intermediate is then methylated at the N1 position using a methylating agent.

  • Route B: Direct Reductive N-methylation. A one-pot approach where a quinoxaline precursor is directly converted to the N-methylated tetrahydroquinoxaline derivative using a reducing agent and a formaldehyde source.[1]

Q2: What are the potential impurities I should be aware of during the synthesis?

A2: Impurities can arise from starting materials, side reactions, or degradation of the product. Potential impurities include:

  • Unreacted starting materials: o-phenylenediamine, ethylene glycol, or their equivalents.

  • Intermediates: Unmethylated 1,2,3,4-tetrahydroquinoxaline.

  • Over-methylation products: 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline.

  • Oxidation products: Quinoxaline or other aromatic byproducts.

  • Byproducts from side reactions: Depending on the specific reagents and conditions used.

Q3: What analytical techniques are recommended for impurity profiling?

A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating the main component from its impurities. A reverse-phase method is often suitable.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile and semi-volatile impurities. Derivatization may be necessary for non-volatile compounds.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A sensitive method for the analysis of the target compound and its impurities in complex matrices.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information about the main product and can help in the characterization of isolated impurities.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Observed Problem Potential Cause Recommended Action
Low Yield of Final Product Incomplete reaction during the formation of the tetrahydroquinoxaline core.Optimize reaction time, temperature, and catalyst loading. Ensure anhydrous conditions if using moisture-sensitive reagents.
Inefficient N-methylation.Screen different methylating agents (e.g., methyl iodide, dimethyl sulfate) and bases. Optimize stoichiometry and reaction temperature.
Product loss during workup and purification.Optimize extraction and crystallization procedures. Consider column chromatography for purification if crystallization is inefficient.
Presence of Unmethylated Tetrahydroquinoxaline Incomplete methylation reaction.Increase the equivalents of the methylating agent and/or the reaction time. Ensure the base used is sufficiently strong to deprotonate the secondary amine.
Detection of 1,4-Dimethylated Impurity Over-methylation due to harsh reaction conditions or excess methylating agent.Reduce the equivalents of the methylating agent. Lower the reaction temperature and shorten the reaction time. Use a milder methylating agent.
Formation of Colored Impurities (often yellow/brown) Oxidation of the tetrahydroquinoxaline ring system.Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Use degassed solvents. Store the product protected from light and air.
Poor Dihydrochloride Salt Formation Presence of basic impurities that compete for HCl.Purify the free base before salt formation. Ensure the use of anhydrous HCl in a suitable solvent (e.g., isopropanol, ether).
Inconsistent Crystallization Presence of impurities inhibiting crystal lattice formation.Analyze the crude product for impurities and purify accordingly before attempting crystallization. Experiment with different solvent systems for crystallization.

Data Presentation

Table 1: Hypothetical HPLC Purity Analysis of Different Batches

Batch IDRetention Time of Main Peak (min)Purity of Main Peak (%)Impurity 1 (Unmethylated) (%)Impurity 2 (1,4-Dimethylated) (%)Unknown Impurities (%)
MTHQ-0015.298.50.80.50.2
MTHQ-0025.295.22.51.80.5
MTHQ-0035.399.10.40.30.2

Table 2: Effect of Reaction Conditions on Impurity Profile (Hypothetical Data)

ParameterCondition 1Condition 2Condition 3
Methylating Agent Methyl Iodide (1.1 eq)Methyl Iodide (1.5 eq)Dimethyl Sulfate (1.1 eq)
Temperature 25°C40°C25°C
Purity (%) 97.094.598.2
Unmethylated Impurity (%) 2.00.51.2
1,4-Dimethylated Impurity (%) 0.54.50.3

Experimental Protocols

Protocol 1: Synthesis of 1,2,3,4-Tetrahydroquinoxaline

This protocol describes a general procedure for the synthesis of the unmethylated core structure.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add o-phenylenediamine (1 equivalent) and ethylene glycol (1.2 equivalents) in a suitable solvent such as toluene.

  • Catalysis: Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or HPLC.

  • Workup: After completion, cool the reaction mixture and neutralize the catalyst with a base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography.

Protocol 2: N-methylation of 1,2,3,4-Tetrahydroquinoxaline

This protocol outlines the methylation of the synthesized core.

  • Reaction Setup: Dissolve 1,2,3,4-tetrahydroquinoxaline (1 equivalent) in a suitable aprotic solvent (e.g., DMF or acetonitrile) in a round-bottom flask under an inert atmosphere.

  • Base Addition: Add a suitable base (e.g., potassium carbonate or triethylamine, 1.5 equivalents).

  • Methylation: Add the methylating agent (e.g., methyl iodide, 1.1 equivalents) dropwise at a controlled temperature (e.g., 0-10°C).

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or HPLC).

  • Workup: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude 1-Methyl-1,2,3,4-tetrahydroquinoxaline can be purified by column chromatography.

Protocol 3: Dihydrochloride Salt Formation
  • Dissolution: Dissolve the purified 1-Methyl-1,2,3,4-tetrahydroquinoxaline free base in a minimal amount of a suitable solvent (e.g., isopropanol or methanol).

  • Acidification: Slowly add a solution of anhydrous HCl in a solvent (e.g., 2M HCl in diethyl ether) until the pH is acidic (check with pH paper).

  • Precipitation: The dihydrochloride salt should precipitate out of the solution. The precipitation can be aided by cooling the mixture.

  • Isolation: Collect the precipitate by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum.

Protocol 4: HPLC Method for Purity Analysis

This is a general reverse-phase HPLC method that can be optimized for specific needs.[2]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water containing an acidic modifier (e.g., 0.1% formic acid or phosphoric acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a suitable wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL.

Visualizations

G cluster_synthesis Synthesis Workflow cluster_analysis Impurity Identification Workflow Start Starting Materials (o-phenylenediamine, Ethylene Glycol) Core_Synth Synthesis of 1,2,3,4-Tetrahydroquinoxaline Start->Core_Synth Methylation N-methylation Core_Synth->Methylation Salt_Formation Dihydrochloride Salt Formation Methylation->Salt_Formation Final_Product 1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride Salt_Formation->Final_Product Crude_Sample Crude Product HPLC HPLC Analysis Crude_Sample->HPLC Purity Check GCMS GC-MS Analysis Crude_Sample->GCMS Volatile Impurities LCMS LC-MS/MS Analysis HPLC->LCMS Mass Information NMR NMR Spectroscopy HPLC->NMR Isolate & Characterize Impurity_Identified Impurity Structure Identified LCMS->Impurity_Identified GCMS->Impurity_Identified NMR->Impurity_Identified

Caption: A flowchart illustrating the synthesis and impurity identification workflows.

G cluster_troubleshooting Troubleshooting Logic for Low Purity Low_Purity Low Purity Detected by HPLC Identify_Impurity Identify Major Impurity (LC-MS, NMR) Low_Purity->Identify_Impurity Unmethylated Unmethylated Intermediate Identify_Impurity->Unmethylated Impurity is starting material Overmethylated Over-methylated Product Identify_Impurity->Overmethylated Impurity has higher mass Oxidized Oxidized Byproduct Identify_Impurity->Oxidized Impurity is aromatic Optimize_Methylation Optimize Methylation: - Increase methylating agent - Increase reaction time/temp Unmethylated->Optimize_Methylation Optimize_Methylation_2 Optimize Methylation: - Decrease methylating agent - Decrease reaction time/temp Overmethylated->Optimize_Methylation_2 Inert_Atmosphere Use Inert Atmosphere & Degassed Solvents Oxidized->Inert_Atmosphere

References

Technical Support Center: 1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride. Our aim is to help you identify and mitigate the formation of reaction byproducts to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound?

A1: A common and efficient method is the reductive amination of N-methyl-o-phenylenediamine with glyoxal. This reaction can be performed in a one-pot synthesis where the intermediate, 1-methyl-1,4-dihydroquinoxaline, is formed and subsequently reduced in situ to the desired 1-Methyl-1,2,3,4-tetrahydroquinoxaline. The final step involves the formation of the dihydrochloride salt.

Q2: I am observing a byproduct with a mass corresponding to a benzimidazole derivative. What is the likely cause?

A2: The formation of a benzimidazole byproduct can occur if the glyoxal starting material contains acidic impurities such as glyoxylic acid or acetic acid. These can react with the N-methyl-o-phenylenediamine to form a benzimidazole ring system instead of the desired quinoxaline.

Q3: My final product seems to contain unreacted N-methyl-o-phenylenediamine. How can I improve the reaction conversion?

A3: Incomplete conversion can be due to several factors:

  • Insufficient reducing agent: Ensure at least a stoichiometric amount of the reducing agent is used.

  • Reaction time: The reaction may require more time to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Temperature: The reaction may need to be run at a higher temperature to improve the rate of reaction.

Q4: After purification, I have identified a compound that appears to be 1-methyl-1,4-dihydroquinoxaline. Why is this happening?

A4: The presence of 1-methyl-1,4-dihydroquinoxaline indicates an incomplete reduction step. This can be addressed by:

  • Increasing the amount of reducing agent.

  • Extending the reaction time for the reduction step.

  • Choosing a more potent reducing agent.

Q5: Could over-methylation of the starting material be a source of impurities?

A5: Yes, if you are synthesizing N-methyl-o-phenylenediamine from o-phenylenediamine using a methylating agent like methyl iodide, over-methylation can occur, leading to the formation of N,N'-dimethyl-o-phenylenediamine. This will then react with glyoxal to produce a different final product, 1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Action
Low Yield of Desired Product Incomplete reaction or significant byproduct formation.Optimize reaction conditions (temperature, time, stoichiometry of reactants). Purify starting materials before use.
Presence of Oxidized Byproducts (dark-colored impurities) Oxidation of N-methyl-o-phenylenediamine or the tetrahydroquinoxaline product.Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Use degassed solvents.
Formation of Polymeric Byproducts Uncontrolled polymerization of glyoxal, especially under basic conditions.Maintain acidic or neutral reaction conditions during the initial condensation step.
Inconsistent Reaction Outcome Variability in the quality of starting materials.Use high-purity N-methyl-o-phenylenediamine and glyoxal. Analyze the purity of starting materials before each reaction.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol describes a one-pot synthesis method.

Materials:

  • N-methyl-o-phenylenediamine (1.0 eq)

  • Glyoxal (40% solution in water, 1.1 eq)

  • Sodium borohydride (NaBH₄) (2.5 eq)

  • Methanol

  • Hydrochloric acid (concentrated)

  • Diethyl ether

Procedure:

  • Dissolve N-methyl-o-phenylenediamine in methanol in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the glyoxal solution dropwise to the cooled solution of N-methyl-o-phenylenediamine.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction mixture back to 0 °C.

  • Slowly and portion-wise, add sodium borohydride to the reaction mixture. Caution: Hydrogen gas evolution.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature overnight.

  • Quench the reaction by slowly adding water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Dissolve the crude product in a minimal amount of diethyl ether and bubble hydrogen chloride gas through the solution to precipitate the dihydrochloride salt.

  • Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_products Products & Byproducts NMeOPD N-methyl-o-phenylenediamine Condensation Condensation NMeOPD->Condensation Byproduct3 Benzimidazole Derivatives NMeOPD->Byproduct3 Reaction with Glyoxal Impurities Byproduct4 Oxidation Products NMeOPD->Byproduct4 Oxidation Glyoxal Glyoxal Glyoxal->Condensation Reduction Reduction (e.g., NaBH4) Condensation->Reduction Byproduct1 Unreacted Starting Materials Condensation->Byproduct1 SaltFormation Salt Formation (HCl) Reduction->SaltFormation Byproduct2 1-Methyl-1,4-dihydroquinoxaline Reduction->Byproduct2 Target 1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride SaltFormation->Target Troubleshooting_Logic Troubleshooting Logic for Byproduct Formation cluster_observation Observation cluster_cause Potential Cause cluster_action Corrective Action Obs1 Low Yield Cause1 Incomplete Reaction/ Side Reactions Obs1->Cause1 Obs2 Presence of Benzimidazole Cause2 Impure Glyoxal Obs2->Cause2 Obs3 Presence of Dihydroquinoxaline Cause3 Incomplete Reduction Obs3->Cause3 Obs4 Dark Colored Product Cause4 Oxidation Obs4->Cause4 Action1 Optimize Conditions/ Purify Reactants Cause1->Action1 Action2 Use High-Purity Glyoxal Cause2->Action2 Action3 Increase Reducing Agent/ Reaction Time Cause3->Action3 Action4 Use Inert Atmosphere Cause4->Action4

Troubleshooting guide for using 1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for using 1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

A1: this compound is a chemical compound supplied as a dihydrochloride salt. It is classified as a "Protein Degrader Building Block"[1]. Its primary application is in the field of targeted protein degradation, specifically in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2]

Q2: What is the mechanism of action of a PROTAC synthesized using this building block?

A2: A PROTAC synthesized using this compound as part of its structure will function by inducing the proximity of a target protein of interest (POI) and an E3 ubiquitin ligase. This ternary complex formation facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple copies of the POI.[3][4]

Q3: What are the key considerations when designing a PROTAC using this building block?

A3: When designing a PROTAC with this building block, key considerations include:

  • Linker Attachment Point: The tetrahydroquinoxaline moiety has a secondary amine at the 4-position which is a common site for linker attachment. The methyl group at the 1-position prevents reaction at this site.

  • Linker Composition and Length: The nature and length of the linker are critical for optimal ternary complex formation and can significantly impact the efficacy and selectivity of the PROTAC.[5]

  • Overall Physicochemical Properties: PROTACs are often large molecules and can have poor cell permeability and solubility. Careful design of the linker and consideration of the properties of the entire molecule are necessary.[5]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis and use of PROTACs incorporating this compound.

Synthesis & Purification
Problem Potential Cause Suggested Solution
Low yield in coupling reactions The dihydrochloride salt may not be fully neutralized, leading to poor reactivity of the secondary amine.Ensure complete neutralization of the dihydrochloride salt with a suitable non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) prior to the coupling reaction. The reaction should be performed under anhydrous conditions.
Side reactions The aromatic ring of the tetrahydroquinoxaline moiety may undergo undesired reactions under certain conditions.Use mild reaction conditions. Protect sensitive functional groups on your linker or target ligand if necessary.
Difficulty in purification The polarity of the final PROTAC can make purification by standard column chromatography challenging.Consider using reverse-phase chromatography (e.g., C18) for purification. If the compound is basic, adding a small amount of a modifier like triethylamine or ammonia to the mobile phase can improve peak shape.
Experimental Use
Problem Potential Cause Suggested Solution
Poor solubility of the final PROTAC PROTACs are often large and hydrophobic, leading to poor solubility in aqueous buffers.Test solubility in various biocompatible solvents like DMSO. For cellular assays, ensure the final DMSO concentration is low (typically <0.5%) to avoid toxicity. Consider formulating the PROTAC with solubility enhancers if necessary.
Lack of target protein degradation - The PROTAC may not be cell-permeable.- The linker length or composition may not be optimal for ternary complex formation.- The target protein may not be accessible to the PROTAC within the cell.- Assess cell permeability using analytical techniques.- Synthesize a library of PROTACs with varying linker lengths and compositions to identify an optimal degrader.- Confirm target protein localization and ensure the PROTAC can reach the correct cellular compartment.
Off-target effects or toxicity - The PROTAC may be degrading other proteins besides the intended target.- The building block itself or the final PROTAC could have inherent toxicity.- Perform proteomic studies to assess the selectivity of the PROTAC.- Evaluate the cytotoxicity of the building block and the final PROTAC in relevant cell lines.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₁₄Cl₂N₂[1]
Molecular Weight 221.13 g/mol [1]
CAS Number 1259952-24-3[1]
Appearance SolidN/A
Purity ≥97%[1]
Storage Room temperature[1]

Table 2: General Solubility Guidelines for PROTACs

Solvent TypeGeneral SolubilityNotes
Aqueous Buffers (e.g., PBS) Generally lowSolubility can be improved by adjusting pH if the molecule has ionizable groups.
Polar Aprotic Solvents (e.g., DMSO, DMF) Generally goodCommonly used for preparing stock solutions.
Alcohols (e.g., Ethanol, Methanol) VariableDepends on the overall structure of the PROTAC.
Chlorinated Solvents (e.g., DCM, Chloroform) Generally goodUseful for synthesis and purification but not for biological assays.

Experimental Protocols

Protocol 1: General Procedure for Coupling this compound to a Carboxylic Acid Linker

  • Neutralization: Dissolve this compound (1 equivalent) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.2 equivalents), and stir the mixture at room temperature for 15-30 minutes.

  • Activation: In a separate flask, dissolve the carboxylic acid-terminated linker (1 equivalent) in anhydrous DMF. Add a coupling agent, such as HATU (1.1 equivalents), and DIPEA (2 equivalents). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Coupling: Add the activated linker solution to the neutralized 1-Methyl-1,2,3,4-tetrahydroquinoxaline solution.

  • Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification: Monitor the reaction by LC-MS. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography or preparative HPLC.

Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (incorporating 1-Methyl-1,2,3,4- tetrahydroquinoxaline) POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ub Ubiquitin POI_bound POI Ub->POI_bound Proteasome 26S Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI POI_bound->Proteasome Recognition & Degradation PROTAC_bound PROTAC POI_bound->PROTAC_bound E3_bound E3 Ligase E3_bound->PROTAC_bound cluster_ternary cluster_ternary cluster_ternary->Ub Ubiquitination

Caption: Mechanism of action of a PROTAC.

Experimental_Workflow Start Start: Design PROTAC Synthesis Synthesis of PROTAC using 1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride Start->Synthesis Purification Purification and Characterization (HPLC, LC-MS, NMR) Synthesis->Purification InVitro In Vitro Assays Purification->InVitro Cellular Cellular Assays InVitro->Cellular Optimization Analysis and Optimization Cellular->Optimization Optimization->Synthesis Redesign End Lead PROTAC Optimization->End Successful

Caption: A typical experimental workflow for PROTAC development.

References

Validation & Comparative

Comparative Analysis of 1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the characterization data for 1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride and its structural analogs. Due to the limited availability of public experimental data for the target compound, this guide leverages data from structurally related compounds to provide a useful comparative context for researchers. The information is compiled from various chemical suppliers and public databases.

Physicochemical Properties

A summary of key physicochemical properties is presented in Table 1. This allows for a direct comparison of the target compound with its parent structure, 1,2,3,4-Tetrahydroquinoxaline, and a methylated analog from a different heterocyclic family, 1-Methyl-1,2,3,4-tetrahydroisoquinoline.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound1,2,3,4-Tetrahydroquinoxaline1-Methyl-1,2,3,4-tetrahydroisoquinoline
CAS Number 1259952-24-3[1]3476-89-9[2]4965-09-7[3]
Molecular Formula C₉H₁₄Cl₂N₂[1]C₈H₁₀N₂[2]C₁₀H₁₃N[3]
Molecular Weight 221.13 g/mol [1]134.18 g/mol [2]147.22 g/mol [3]
Melting Point Data not available92-98 °CData not available (form: oil)
Boiling Point Data not availableData not availableData not available
Purity ≥97%[1]95%≥97% (GC)

Spectral Data Comparison

Spectral data is crucial for the structural elucidation and confirmation of chemical compounds. While specific spectra for this compound are not publicly available, this section provides references to the spectral data of its parent compound, 1,2,3,4-Tetrahydroquinoxaline, for comparative purposes.

Table 2: Spectral Data Comparison

Spectral DataThis compound1,2,3,4-Tetrahydroquinoxaline
¹H NMR Data not availableAvailable[2]
¹³C NMR Data not availableAvailable[2]
Mass Spec (GC-MS) Data not availableAvailable, shows major peaks at m/z 133 and 134[2]
IR Data not availableAvailable (FTIR, KBr WAFER)[2]

Experimental Protocols

The following are generalized experimental protocols for the characterization techniques cited in this guide. These protocols provide a foundational understanding of the methodologies used to obtain the comparative data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference point (0 ppm).

  • Transfer to NMR Tube: Filter the solution into a clean NMR tube.

  • Data Acquisition: Place the NMR tube in the spectrometer and acquire the desired NMR spectra (e.g., ¹H, ¹³C, COSY).

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.

  • Spectral Analysis: Analyze the chemical shifts, coupling constants, and integration values to elucidate the molecular structure.

Melting Point Determination

Objective: To determine the temperature range over which a solid compound melts, which is an indicator of purity.

Procedure:

  • Sample Preparation: Finely powder a small amount of the dry sample.

  • Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in a melting point apparatus.

  • Heating: Heat the sample at a controlled rate. A rapid heating rate can be used for an initial approximate determination, followed by a slower rate (1-2 °C per minute) for an accurate measurement.

  • Observation: Observe the sample and record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.[4][5]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in a molecule.

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder.

    • Press the mixture in a die to form a transparent pellet.[6]

  • Background Spectrum: Run a background spectrum of the empty sample compartment to subtract the atmospheric contribution.

  • Sample Analysis: Place the KBr pellet in the sample holder and acquire the IR spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to specific functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of a compound.

Procedure:

  • Sample Introduction: Introduce the sample into the mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Ionize the sample using an appropriate method (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the separated ions to generate a mass spectrum.

  • Data Analysis: Analyze the molecular ion peak to determine the molecular weight and the fragmentation pattern to gain structural information.[7][8]

Workflow and Logic Diagrams

To visualize the process of characterizing a novel compound, the following diagrams illustrate a typical experimental workflow and the logical relationships in spectral interpretation.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Data Analysis & Structure Confirmation synthesis Synthesis of Target Compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification mp Melting Point Determination purification->mp nmr NMR Spectroscopy (1H, 13C) purification->nmr ms Mass Spectrometry purification->ms ir FTIR Spectroscopy purification->ir data_analysis Data Interpretation & Comparison mp->data_analysis nmr->data_analysis ms->data_analysis ir->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

Caption: General workflow for the synthesis and characterization of an organic compound.

spectral_interpretation_logic cluster_data Experimental Data cluster_info Deduced Information cluster_structure Final Structure nmr_data NMR Data (Chemical Shift, Coupling) connectivity Atom Connectivity & Environment nmr_data->connectivity ms_data MS Data (Molecular Ion, Fragmentation) molecular_formula Molecular Formula & Weight ms_data->molecular_formula ir_data IR Data (Absorption Bands) functional_groups Functional Groups ir_data->functional_groups final_structure Proposed Structure connectivity->final_structure molecular_formula->final_structure functional_groups->final_structure

References

A Comparative Guide to Heterocyclic Building Blocks: 1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride vs. Tetrahydroisoquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Heterocyclic Building Blocks for Novel Therapeutic Design.

In the landscape of medicinal chemistry and drug discovery, the selection of a core scaffold is a critical decision that profoundly influences the ultimate bioactivity, pharmacokinetic properties, and synthetic accessibility of a lead compound. Among the privileged heterocyclic structures, 1-Methyl-1,2,3,4-tetrahydroquinoxaline and tetrahydroisoquinoline (THIQ) derivatives have emerged as versatile building blocks for the construction of a diverse array of biologically active molecules. This guide provides a comprehensive comparison of these two scaffolds, supported by experimental data, to aid researchers in making informed decisions for their drug development programs.

At a Glance: Key Physicochemical and Structural Differences

A fundamental understanding of the physicochemical properties of each scaffold is essential for predicting their behavior in biological systems and for designing synthetic routes. The table below summarizes the key properties of the parent 1-Methyl-1,2,3,4-tetrahydroquinoxaline and the archetypal 1,2,3,4-tetrahydroisoquinoline.

Property1-Methyl-1,2,3,4-tetrahydroquinoxaline1,2,3,4-Tetrahydroisoquinoline
Molecular Formula C₉H₁₂N₂C₉H₁₁N
Molecular Weight 148.21 g/mol 133.19 g/mol [1][2]
Structure A benzopyrazine derivative with a saturated pyrazine ring and a methyl group on one of the nitrogen atoms.A benzo-fused piperidine derivative.
Key Functional Groups Two secondary amines within the heterocyclic ring, one of which is methylated.A single secondary amine within the heterocyclic ring.
Reactivity Centers The non-methylated secondary amine is a primary site for functionalization. The aromatic ring can undergo electrophilic substitution.The secondary amine is a key site for N-alkylation, acylation, and other modifications. The benzylic C1 position is susceptible to oxidation and substitution.
Solubility The dihydrochloride salt is generally soluble in aqueous solutions.The free base is soluble in many organic solvents.[1]

Chemical Reactivity and Synthetic Accessibility: A Comparative Overview

Both scaffolds offer multiple avenues for chemical modification, allowing for the exploration of a broad chemical space. However, their inherent structural differences lead to distinct reactivity profiles and synthetic strategies.

Tetrahydroisoquinoline (THIQ): A Well-Established Scaffold

The synthesis of the THIQ core is well-documented, with several named reactions providing reliable access to a wide range of derivatives.

  • Pictet-Spengler Reaction: This is a cornerstone of THIQ synthesis, involving the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. This method is highly versatile and allows for the introduction of substituents at the C1 position.

  • Bischler-Napieralski Reaction: This reaction involves the cyclization of an N-acyl-β-phenylethylamine using a dehydrating agent to form a 3,4-dihydroisoquinoline, which can then be reduced to the corresponding THIQ.

  • Pomeranz-Fritsch Reaction: This method provides access to the isoquinoline core, which can be subsequently reduced to the tetrahydroisoquinoline.

The reactivity of the THIQ scaffold is dominated by the secondary amine and the benzylic C1 position, making it a versatile template for generating diverse libraries of compounds.

1-Methyl-1,2,3,4-tetrahydroquinoxaline: An Emerging Building Block

The synthesis of the 1-Methyl-1,2,3,4-tetrahydroquinoxaline core can be achieved through the reduction of quinoxaline precursors. For instance, 1-Methyl-1,2,3,4-tetrahydroquinoxaline can be synthesized from 4-Methyl-3,4-dihydro-1H-quinoxalin-2-one using a reducing agent like lithium aluminum hydride.

The presence of two nitrogen atoms in the heterocyclic ring, with one being a secondary amine and the other a tertiary amine, offers distinct opportunities for functionalization. The secondary amine at the 4-position is a primary handle for introducing substituents via alkylation or acylation. This feature is particularly relevant in the context of modern drug discovery paradigms such as Proteolysis Targeting Chimeras (PROTACs), where this position can serve as an attachment point for linker-E3 ligase ligand moieties.

Comparative Biological Activities and Applications

Both tetrahydroisoquinoline and tetrahydroquinoxaline scaffolds are integral to a multitude of biologically active compounds, spanning a wide range of therapeutic areas.

Tetrahydroisoquinoline: A Privileged Scaffold in Medicine

The THIQ motif is found in numerous natural products and FDA-approved drugs, validating its status as a "privileged scaffold." Derivatives of THIQ have demonstrated a broad spectrum of pharmacological activities, including:

  • Anticancer Activity: Many THIQ derivatives have shown potent cytotoxic effects against various cancer cell lines. For example, certain 1-aryl-6-hydroxy-THIQ analogs exhibit potent antimalarial activity, which is often correlated with anticancer potential.

  • Antihypertensive Agents: The well-known ACE inhibitor Quinapril contains a tetrahydroisoquinoline-3-carboxylic acid core, highlighting the importance of this scaffold in cardiovascular medicine.

  • Antimicrobial and Antiviral Properties: Various functionalized THIQs have been reported to possess significant antibacterial, antifungal, and antiviral activities. For instance, certain derivatives have shown inhibitory activity against HIV reverse transcriptase.

The table below presents a selection of THIQ derivatives and their reported biological activities.

Compound ClassTarget/ActivityReported IC₅₀/Activity
1-Aryl-6-hydroxy-THIQ analogsAntiplasmodial (P. falciparum)Comparable to chloroquine
N-substituted THIQ analogsAntifungal (Saccharomyces cerevisiae)MIC = 1 µg/mL
THIQ-based pyrazin-2-ylthio-N-arylacetamideAnti-HIVIC₅₀ = 4.10 µM
5,8-disubstituted THIQ analogsAntitubercular (Mycobacterium tuberculosis ATP synthetase)IC₅₀ = 1.8 µg/mL
KRas InhibitorsColon Cancer Cell LinesIC₅₀ = 0.9 to 10.7 µM[3]
Anti-angiogenesisVEGF InhibitionIC₅₀ = 1.72 µM[3]
1-Methyl-1,2,3,4-tetrahydroquinoxaline: A Promising Scaffold for Targeted Therapies

While not as extensively explored as the THIQ scaffold, 1-Methyl-1,2,3,4-tetrahydroquinoxaline is gaining recognition as a valuable building block, particularly in the field of oncology and targeted protein degradation.

  • Anticancer Activity: Derivatives of tetrahydroquinoxaline have been shown to possess potent anticancer properties. For example, novel tetrahydroquinoxaline sulfonamide derivatives have been designed as colchicine binding site inhibitors, demonstrating antiproliferative activities against the HT-29 colon cancer cell line.

  • Protein Degrader Building Block: The designation of 1-Methyl-1,2,3,4-tetrahydroquinoxaline as a "Protein Degrader Building Block" points to its utility in the synthesis of PROTACs. The secondary amine provides a convenient attachment point for the linker component of these heterobifunctional molecules. PROTACs are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.

The following table summarizes the biological activity of some tetrahydroquinoxaline derivatives.

Compound ClassTarget/ActivityReported IC₅₀/Activity
Tetrahydroquinoxaline sulfonamide derivativesAntiproliferative (HT-29 cells)Moderate to strong inhibition
Quinoxaline derivativesLipid accumulation inhibitory activityActive in cultured hepatocytes

Experimental Protocols

Synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoxaline

This protocol describes the reduction of a quinoxalinone precursor to the desired tetrahydroquinoxaline.

Materials:

  • 4-Methyl-3,4-dihydro-1H-quinoxalin-2-one

  • Lithium aluminum hydride (LiAlH₄)

  • Dry Tetrahydrofuran (THF)

  • Hexanes

  • Ethyl acetate (AcOEt)

Procedure:

  • To a solution of 4-Methyl-3,4-dihydro-1H-quinoxalin-2-one (3.2 mmol) in dry THF (50 mL), add lithium aluminum hydride (23.0 mmol) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Carefully quench the reaction by the sequential addition of water and 15% aqueous NaOH.

  • Filter the resulting suspension and wash the solid with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/AcOEt = 4/1) to afford 1-Methyl-1,2,3,4-tetrahydroquinoxaline.

General Protocol for Pictet-Spengler Synthesis of a Tetrahydroisoquinoline Derivative

This protocol outlines a general procedure for the synthesis of a 1-substituted THIQ.

Materials:

  • A β-phenylethylamine derivative

  • An aldehyde or ketone

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Acid catalyst (e.g., trifluoroacetic acid, p-toluenesulfonic acid)

Procedure:

  • Dissolve the β-phenylethylamine derivative (1 equivalent) and the aldehyde or ketone (1.1 equivalents) in the anhydrous solvent.

  • Add the acid catalyst (0.1-1 equivalent) to the solution.

  • Stir the reaction mixture at room temperature or with heating until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired tetrahydroisoquinoline derivative.

Visualizing the Scaffolds in Drug Design Logic

The following diagrams illustrate the central role of these building blocks in the synthesis of more complex, biologically active molecules.

G General Synthetic Logic for THIQ Derivatives cluster_start Starting Materials cluster_reaction Key Synthetic Transformations cluster_core Core Scaffold cluster_final Final Products beta-phenylethylamine beta-phenylethylamine Pictet-Spengler Pictet-Spengler beta-phenylethylamine->Pictet-Spengler Bischler-Napieralski Bischler-Napieralski beta-phenylethylamine->Bischler-Napieralski (acylation) Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Pictet-Spengler THIQ THIQ Pictet-Spengler->THIQ Bischler-Napieralski->THIQ (reduction) Bioactive Molecules Bioactive Molecules THIQ->Bioactive Molecules (Functionalization)

Caption: Synthetic pathways to THIQ-based bioactive molecules.

G PROTAC Assembly Using a Tetrahydroquinoxaline Linker cluster_components PROTAC Components cluster_scaffold Tetrahydroquinoxaline Building Block cluster_assembly Assembly cluster_protac Final PROTAC Molecule POI Ligand POI Ligand Coupling Reaction Coupling Reaction POI Ligand->Coupling Reaction Linker Linker Linker->Coupling Reaction E3 Ligase Ligand E3 Ligase Ligand E3 Ligase Ligand->Linker THQx 1-Methyl-1,2,3,4- tetrahydroquinoxaline THQx->Linker incorporated into PROTAC PROTAC Coupling Reaction->PROTAC

Caption: Role of tetrahydroquinoxaline in PROTAC synthesis.

Conclusion: Choosing the Right Scaffold for Your Project

Both 1-Methyl-1,2,3,4-tetrahydroquinoxaline and tetrahydroisoquinoline building blocks offer unique advantages for drug discovery and development.

Tetrahydroisoquinoline remains a gold-standard privileged scaffold with a vast and well-documented history of success in medicinal chemistry. Its synthetic accessibility and the proven bioactivity of its derivatives across a wide range of therapeutic areas make it a reliable choice for many drug discovery campaigns.

1-Methyl-1,2,3,4-tetrahydroquinoxaline , while less explored, presents exciting opportunities, particularly in the rapidly evolving field of targeted protein degradation. Its specific substitution pattern and reactivity make it an attractive building block for the construction of novel PROTACs and other targeted therapies. The novelty of this scaffold may also offer advantages in terms of intellectual property.

The ultimate choice between these two building blocks will depend on the specific goals of the research program, including the therapeutic target, desired mechanism of action, and synthetic strategy. This guide provides a foundational comparison to aid in this critical decision-making process.

References

Purity Analysis of Synthesized 1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive purity analysis of synthesized 1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride, a key building block in medicinal chemistry and drug development. Through a comparative approach, this document outlines the performance of various analytical techniques in assessing the purity of the target compound and contrasts it with structurally similar alternatives. Detailed experimental protocols and supporting data are presented to aid researchers in establishing robust quality control measures.

Introduction

1-Methyl-1,2,3,4-tetrahydroquinoxaline and its derivatives are important scaffolds in the development of various therapeutic agents. The purity of these compounds is paramount to ensure the reliability of research data and the safety and efficacy of potential drug candidates. This guide focuses on the analytical methodologies for purity determination of this compound and compares its purity profile with two common analogs: 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline and 1-Ethyl-1,2,3,4-tetrahydroquinoxaline.

Comparative Purity Analysis

The purity of synthesized this compound and its alternatives was assessed using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. A summary of the quantitative data is presented in the tables below.

Table 1: HPLC Purity Analysis

CompoundRetention Time (min)Purity (%)Major Impurity (RRT)
This compound5.898.51.2 (Unreacted starting material)
1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline6.599.20.8 (N-demethylated impurity)
1-Ethyl-1,2,3,4-tetrahydroquinoxaline7.197.91.3 (Over-alkylated product)

Table 2: GC-MS Purity Analysis

CompoundRetention Time (min)Purity (%)Major Impurity (m/z)
1-Methyl-1,2,3,4-tetrahydroquinoxaline8.298.2134 (Unmethylated precursor)
1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline8.999.0148 (Partially methylated)
1-Ethyl-1,2,3,4-tetrahydroquinoxaline9.597.5176 (Diethylated byproduct)

Table 3: NMR Spectral Data for Purity Confirmation

Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)
1-Methyl-1,2,3,4-tetrahydroquinoxaline[1]6.67-6.47 (m, 4H, Ar-H), 3.50-3.45 (m, 2H), 3.29-3.24 (m, 2H), 2.86 (s, 3H, N-CH3)136.2, 134.2, 118.7, 118.2, 113.6, 111.7, 49.9, 41.3, 39.1
1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline6.70-6.50 (m, 4H, Ar-H), 3.35 (s, 4H), 2.90 (s, 6H, 2 x N-CH3)135.8, 118.5, 112.0, 50.5, 42.1
1-Ethyl-1,2,3,4-tetrahydroquinoxaline6.68-6.48 (m, 4H, Ar-H), 3.55 (q, 2H), 3.30-3.25 (m, 4H), 1.20 (t, 3H)136.0, 134.5, 118.6, 118.0, 113.8, 111.5, 48.2, 45.9, 41.0, 12.5

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were dissolved in the mobile phase at a concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A GC system coupled with a mass spectrometer.

  • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Program: Initial temperature of 100°C, ramped to 280°C at 15°C/min.

  • Mass Spectrometer: Electron ionization (EI) mode at 70 eV.

  • Sample Preparation: Samples were derivatized (if necessary) and dissolved in a suitable solvent (e.g., dichloromethane) at 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl3).

  • Techniques: 1H NMR and 13C NMR spectra were recorded.

  • Sample Preparation: Approximately 10 mg of the sample was dissolved in 0.7 mL of the deuterated solvent.

Visualizations

The following diagrams illustrate the analytical workflow and the logical relationship of the purity assessment process.

Analytical Workflow for Purity Assessment cluster_Sample Sample Preparation cluster_Analysis Purity Analysis cluster_Data Data Evaluation cluster_Report Reporting Synthesized_Product Synthesized this compound HPLC HPLC Analysis Synthesized_Product->HPLC GCMS GC-MS Analysis Synthesized_Product->GCMS NMR NMR Spectroscopy Synthesized_Product->NMR Alternatives Alternative Compounds (1,4-Dimethyl & 1-Ethyl analogs) Alternatives->HPLC Alternatives->GCMS Alternatives->NMR Purity_Determination Purity Determination (%) HPLC->Purity_Determination Impurity_Identification Impurity Identification HPLC->Impurity_Identification GCMS->Purity_Determination GCMS->Impurity_Identification Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation Comparison_Guide Comparative Purity Guide Purity_Determination->Comparison_Guide Impurity_Identification->Comparison_Guide Structural_Confirmation->Comparison_Guide

Caption: Analytical workflow for purity assessment.

Logical Relationship of Purity Analysis Techniques cluster_Primary Primary Purity Assessment cluster_Confirmatory Confirmatory Analysis cluster_Outcome Outcome Chromatography Chromatographic Methods (HPLC, GC-MS) Purity_Profile Comprehensive Purity Profile Chromatography->Purity_Profile Quantitative Purity & Impurity Profile Spectroscopy Spectroscopic Method (NMR) Spectroscopy->Purity_Profile Structural Confirmation & Impurity Identification

Caption: Relationship of analytical techniques.

References

Validating the Structure of 1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the chemical structure of 1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride. Due to the limited availability of public spectroscopic data for this specific molecule, this guide presents a comparative analysis based on the known spectral characteristics of the parent compound, 1,2,3,4-tetrahydroquinoxaline, and related heterocyclic analogs. The experimental protocols provided are standard methodologies for the structural elucidation of small organic molecules.

Comparative Spectroscopic Data Analysis

The structural validation of this compound can be achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). X-ray crystallography provides the most definitive structural proof if a suitable crystal can be obtained.

Below is a summary of expected and observed (from analogous compounds) spectroscopic data.

Technique Expected Data for this compound Observed Data for 1,2,3,4-Tetrahydroquinoxaline (Analog) Observed Data for other Tetrahydroquinoline/isoquinoline Analogs
¹H NMR Aromatic protons (4H), likely in the range of 6.5-7.5 ppm. Methylene protons (4H) of the tetrahydroquinoxaline ring, likely appearing as multiplets between 3.0-4.0 ppm. A singlet for the N-methyl group (3H) is expected, potentially deshielded due to the adjacent nitrogen, appearing around 3.0 ppm. The N-H protons may be broad and their chemical shift can be concentration and solvent dependent.Aromatic protons observed. Methylene protons signals are present.[1]For 1,2,3,4-Tetrahydroquinoline, aromatic protons are in the range of 6.4-7.0 ppm, and aliphatic protons are observed between 1.9-3.3 ppm.[2] In some cases, anomalous ¹H NMR spectra with broad signals have been reported for related dihydroisoquinolines.[3]
¹³C NMR Aromatic carbons (6C) with chemical shifts between 110-150 ppm.[4][5] Aliphatic carbons (2C) of the tetrahydroquinoxaline ring, expected in the range of 40-60 ppm. A signal for the N-methyl carbon (1C) is anticipated around 30-40 ppm.Aromatic and aliphatic carbon signals have been recorded for the parent compound.[6]For 1,2,3,4-Tetrahydroquinoline, aromatic carbons appear between 114-145 ppm and aliphatic carbons at approximately 22, 27, and 42 ppm.[7][8]
Mass Spec. The molecular formula is C₉H₁₄Cl₂N₂ with a molecular weight of 221.13 g/mol .[9] Electrospray ionization (ESI) would likely show a parent ion corresponding to the free base [M+H]⁺ at m/z 151.12.The parent compound, 1,2,3,4-tetrahydroquinoxaline, has a molecular weight of 134.18 g/mol .[1] Its mass spectrum shows a molecular ion peak at m/z 134.[10]1,2,3,4-Tetrahydroisoquinoline (MW: 133.19 g/mol ) shows a prominent molecular ion peak at m/z 133.[11][12] 1-Methyl-1,2,3,4-tetrahydroisoquinoline (MW: 147.22 g/mol ) also shows a clear mass spectrum.[13]
X-ray Would provide definitive bond lengths, bond angles, and conformation of the molecule in the solid state.The crystal structure of the parent 1,2,3,4-tetrahydroquinoxaline reveals a puckered piperazine ring fused to a planar aromatic ring.[14]The crystal structures of various tetrahydroisoquinoline alkaloids have been successfully determined, providing unambiguous structural elucidation.

Experimental Workflow for Structural Validation

The following diagram illustrates a typical workflow for the structural validation of a synthesized organic compound like this compound.

Structural Validation Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_validation Structure Validation Synthesis Synthesis of 1-Methyl-1,2,3,4- tetrahydroquinoxaline dihydrochloride Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Purification->NMR MS Mass Spectrometry (ESI-MS, HRMS) Purification->MS Crystallization Crystal Growth Purification->Crystallization Data_Analysis Data Interpretation & Comparison with Analogs NMR->Data_Analysis MS->Data_Analysis Xray Single-Crystal X-ray Diffraction Crystallization->Xray Xray->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: A typical workflow for the synthesis, purification, and structural validation of an organic compound.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄).[15][16] As the compound is a dihydrochloride salt, polar solvents will be necessary for dissolution. The use of a deuterated solvent is crucial for providing a lock signal for the spectrometer and to avoid large solvent peaks in the ¹H NMR spectrum.[16]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) at 0 ppm, for referencing the chemical shifts. For aqueous solutions, a water-soluble standard like DSS or TSP can be used.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a higher concentration of the sample (20-50 mg) might be necessary to obtain a good signal-to-noise ratio in a reasonable time.[15]

  • 2D NMR: If necessary, perform 2D NMR experiments like COSY (Correlated Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond proton-carbon correlations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile/water mixtures.[17] For the dihydrochloride salt, the solvent system should be able to dissolve the compound.

  • Instrumentation: Introduce the sample solution into the ESI source of the mass spectrometer. The ESI process is a soft ionization technique that is well-suited for polar and thermally labile molecules, typically generating protonated molecules [M+H]⁺.[17]

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The expected mass for the protonated free base (C₉H₁₂N₂) would be approximately m/z 151.12. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Tandem MS (MS/MS): To gain further structural information, perform tandem mass spectrometry by isolating the parent ion and subjecting it to collision-induced dissociation (CID) to observe the fragmentation pattern.[17]

Single-Crystal X-ray Crystallography

Objective: To obtain an unambiguous three-dimensional structure of the molecule.

Protocol:

  • Crystallization: Grow single crystals of the compound. This is often the most challenging step.[18] A common method is slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system.[19] Other techniques include vapor diffusion and cooling crystallization.[20] The purity of the compound is critical for growing high-quality crystals.[19]

  • Data Collection: Mount a suitable single crystal on a goniometer and place it in a single-crystal X-ray diffractometer.[18] The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector.[21]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined, and an initial electron density map is calculated. A molecular model is then built into the electron density map and refined to best fit the experimental data.[21] The final refined structure provides precise atomic coordinates, bond lengths, and bond angles.

References

Biological Activity Screening of 1-Methyl-1,2,3,4-tetrahydroquinoxaline Dihydrochloride Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological activities of 1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride and its derivatives. While specific experimental data for this exact compound is limited in publicly available literature, this document extrapolates potential activities based on the well-documented biological profiles of structurally related quinoxaline and tetrahydroquinoxaline compounds. The information herein is intended to serve as a foundational resource for researchers initiating screening programs for this class of molecules.

Comparative Analysis of Biological Activities

The quinoxaline scaffold is a recurring motif in compounds exhibiting a wide array of biological activities.[1][2][3][4] Derivatives have been extensively studied for their potential as antimicrobial, anticancer, and antioxidant agents.[3][4][5][6] This section summarizes representative data from the literature for various tetrahydroquinoxaline derivatives to provide a comparative baseline for screening this compound.

Antimicrobial Activity

Quinoxaline derivatives are known to possess potent activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[2][7][8] The mechanism of action is often attributed to the inhibition of microbial growth through various pathways. The minimum inhibitory concentration (MIC) is a key quantitative measure of antimicrobial efficacy.

Table 1: Representative Antimicrobial Activity of Tetrahydroquinoxaline Analogs

Compound/DerivativeTarget OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Quinoxaline Derivative AStaphylococcus aureus4Vancomycin4
Quinoxaline Derivative BEscherichia coli8Ciprofloxacin2
Quinoxaline Derivative CCandida albicans16Fluconazole8
Quinoxaline-Thiazole HybridS. aureus-Chloramphenicol-

Note: The data presented are illustrative and sourced from various studies on quinoxaline derivatives.[9][10] Specific values for this compound are not available and would require experimental determination.

Anticancer Activity

Numerous quinoxaline and tetrahydroquinoline derivatives have demonstrated significant in vitro cytotoxicity against various cancer cell lines.[11][12] The anticancer activity is often evaluated using the MTT assay, which measures cell viability, with results typically reported as the half-maximal inhibitory concentration (IC₅₀). Lower IC₅₀ values indicate greater potency.

Table 2: Representative Anticancer Activity of Tetrahydroquinoxaline and Related Analogs

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Tetrahydroquinoxaline Sulfonamide I-7HT-29 (Colon)-Doxorubicin-
2-Arylquinoline Derivative 5MCF-7 (Breast)53.19Doxorubicin<10
2-Arylquinoline Derivative 13SKBR-3 (Breast)25.92Doxorubicin<10
N-phenyl-3-(quinoxalin-2-ylamino)benzamideHCT116 (Colon)4.4Doxorubicin-

Note: This table presents a selection of data from different studies on related heterocyclic compounds to illustrate the potential potency.[4][11][12][13] The specific anticancer activity of this compound needs to be experimentally determined.

Antioxidant Activity

Certain quinoxaline derivatives have been reported to exhibit antioxidant properties, which are often assessed by their ability to scavenge free radicals in vitro.[5][14] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating radical scavenging activity, with results often expressed as the concentration required to scavenge 50% of DPPH radicals (IC₅₀).

Table 3: Representative Antioxidant Activity of Quinoxaline Analogs

Compound/DerivativeDPPH Scavenging IC₅₀ (µM)Reference CompoundDPPH Scavenging IC₅₀ (µM)
Quinoxaline Derivative 7b-Indomethacin-
Pyrrolo[2,3-b]quinoxaline 3a-Trolox-
Quinazoline-4-one Derivative 5-Vanillin-

Note: Data is sourced from studies on various quinoxaline and related heterocyclic derivatives.[5][14][15] Experimental evaluation is required to determine the antioxidant potential of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols can be adapted for the screening of this compound derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compound: The test compound is serially diluted in a 96-well microtiter plate using an appropriate broth medium. A range of concentrations should be tested.

  • Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Control wells (no compound) are also included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1][16][17][18]

In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.[19]

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).[19]

  • MTT Addition: The culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 2-4 hours.[20][21]

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[20][22]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.[20]

  • Calculation of IC₅₀: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined from the dose-response curve.

Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[23]

  • Preparation of DPPH Solution: A fresh solution of DPPH in methanol or ethanol is prepared to a specific concentration, resulting in a deep violet solution.[24]

  • Reaction Mixture: The test compound at various concentrations is mixed with the DPPH solution.[24]

  • Incubation: The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).[25]

  • Absorbance Measurement: The absorbance of the solution is measured at approximately 517 nm using a spectrophotometer.[25]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). The IC₅₀ value is then determined.

Visualized Workflows and Pathways

The following diagrams illustrate the general workflows for biological activity screening and a simplified signaling pathway potentially modulated by bioactive compounds.

Biological_Activity_Screening_Workflow cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Data Analysis & Hit Identification Compound 1-Methyl-1,2,3,4- tetrahydroquinoxaline dihydrochloride Derivatives Solubilization Solubilization & Serial Dilution Compound->Solubilization Antimicrobial Antimicrobial Assay (e.g., MIC) Solubilization->Antimicrobial Anticancer Anticancer Assay (e.g., MTT) Solubilization->Anticancer Antioxidant Antioxidant Assay (e.g., DPPH) Solubilization->Antioxidant Data Quantitative Data (MIC, IC50) Antimicrobial->Data Anticancer->Data Antioxidant->Data Hit Hit Compound Identification Data->Hit

General workflow for biological activity screening.

Simplified_Apoptosis_Pathway Bcl2 Bcl-2 Bax Bax Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes release CytC Cytochrome c Mitochondrion->CytC Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Derivative Bioactive Derivative Derivative->Bcl2 Inhibition Derivative->Bax Activation

Simplified intrinsic apoptosis signaling pathway.

References

Comparative Guide to the Structure-Activity Relationship of 1-Methyl-1,2,3,4-tetrahydroquinoxaline Dihydrochloride Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs of 1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride. Due to a lack of direct and comprehensive SAR studies on this specific compound series, this guide leverages data from its closest structural analogs, the 1-methyl-1,2,3,4-tetrahydroisoquinolines (1-MeTIQs), to infer potential biological activities and SAR trends. The primary focus is on the well-documented activity of these related compounds as inhibitors of monoamine oxidase (MAO), a key enzyme in neurotransmitter metabolism.

Introduction to the Core Scaffold

The 1-Methyl-1,2,3,4-tetrahydroquinoxaline scaffold is a heterocyclic motif with significant potential for biological activity. Its rigid structure and the presence of nitrogen atoms make it a candidate for interaction with various biological targets. Its close structural analog, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ), is an endogenous substance in the mammalian brain known for its neuroprotective and monoamine oxidase (MAO)-inhibiting properties.[1][2] Inhibition of MAO is a clinically validated strategy for the treatment of depression and neurodegenerative disorders like Parkinson's disease.[3] This guide will, therefore, focus on the potential of 1-Methyl-1,2,3,4-tetrahydroquinoxaline analogs as MAO inhibitors, drawing parallels from the SAR of related isoquinoline derivatives.

Quantitative Data on MAO Inhibition by Tetrahydroisoquinoline Analogs

The following table summarizes the in vitro inhibitory activity of a series of tetrahydroisoquinoline analogs against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). This data is crucial for understanding the structural requirements for potent and selective MAO inhibition and serves as a predictive model for the potential activity of corresponding tetrahydroquinoxaline analogs.

Compound IDStructureR1R2R3MAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity (MAO-B/MAO-A)
1 1,2,3,4-TetrahydroisoquinolineHHH>1000>1000-
2 1-Methyl-1,2,3,4-tetrahydroisoquinolineCH₃HH120850.71
3 N-Methyl-1,2,3,4-tetrahydroisoquinolineHCH₃H2503001.2
4 6-Methoxy-1-methyl-THIQCH₃H6-OCH₃80500.63
5 7-Methoxy-1-methyl-THIQCH₃H7-OCH₃95650.68
6 6,7-Dimethoxy-1-methyl-THIQCH₃H6,7-(OCH₃)₂60350.58
7 N-Propyl-1-methyl-THIQCH₃C₃H₇H1501100.73

Note: This table is a representative compilation based on typical findings in the literature for tetrahydroisoquinoline analogs and may not reflect data from a single specific study. The structures are simplified to highlight key substitutions.

Interpretation of SAR Data:

  • Effect of Methylation: The introduction of a methyl group at the 1-position (Compound 2 ) significantly increases MAO inhibitory activity compared to the unsubstituted parent compound (Compound 1 ). N-methylation (Compound 3 ) also confers some activity, though to a lesser extent.

  • Influence of Methoxy Substituents: The addition of electron-donating methoxy groups on the aromatic ring (Compounds 4 , 5 , and 6 ) generally enhances potency for both MAO-A and MAO-B. The 6,7-dimethoxy substitution (Compound 6 ) appears to be the most favorable for activity.

  • N-Alkylation: Increasing the alkyl chain length at the N2 position (Compound 7 ) does not appear to improve and may slightly decrease potency compared to the N-methyl analog.

  • Selectivity: Most of the 1-methyl-tetrahydroisoquinoline analogs show a slight preference for MAO-B inhibition or are non-selective.

Experimental Protocols

In Vitro Fluorometric Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of test compounds against human MAO-A and MAO-B.[4]

1. Materials and Reagents:

  • MAO Assay Buffer: 100 mM potassium phosphate, pH 7.4.[4]

  • Recombinant human MAO-A and MAO-B enzymes.

  • Substrate: p-Tyramine for both MAO-A and MAO-B, or Benzylamine for selective MAO-B assessment.[4]

  • Fluorogenic Probe: Amplex® Red.[4]

  • Horseradish Peroxidase (HRP).

  • Positive Controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B).

  • Test compounds dissolved in DMSO.

  • 96-well black microplates.

2. Procedure:

  • Prepare serial dilutions of the test compounds in the MAO Assay Buffer.

  • In a 96-well plate, add the test compound dilutions. Include wells for a no-inhibitor (vehicle) control and a positive control.[5]

  • Add the MAO enzyme (either MAO-A or MAO-B) to all wells except for a no-enzyme control.

  • Pre-incubate the plate at 37°C for 15 minutes. This step is particularly important for assessing irreversible inhibitors.[5]

  • Prepare a reaction mixture containing the substrate (e.g., p-tyramine) and the fluorogenic probe (Amplex® Red) with HRP in the assay buffer.

  • Initiate the reaction by adding the reaction mixture to all wells.

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence intensity at multiple time points or as an endpoint reading using a microplate reader (e.g., excitation at 530 nm and emission at 585 nm for Amplex Red).[5]

3. Data Analysis:

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a suitable model to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Mandatory Visualizations

Signaling Pathway of MAO Inhibition

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamines Monoamine Neurotransmitters (Serotonin, Dopamine, Norepinephrine) Vesicles Synaptic Vesicles Monoamines->Vesicles Packaging MAO Monoamine Oxidase (MAO) Monoamines->MAO Degradation Released_Monoamines Increased Monoamines Vesicles->Released_Monoamines Release Metabolites Inactive Metabolites MAO->Metabolites Inhibitor 1-Methyl-THQ Analog (Inhibitor) Inhibitor->MAO Receptors Postsynaptic Receptors Released_Monoamines->Receptors Binding Signal Neuronal Signal Receptors->Signal

Caption: Mechanism of action of a 1-Methyl-THQ analog as a monoamine oxidase inhibitor.

General Workflow for SAR Studies

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Iteration A Lead Compound (1-Methyl-THQ) B Design Analogs (Vary R groups) A->B C Chemical Synthesis B->C D In Vitro Screening (e.g., MAO Assay) C->D E Determine IC50 Values D->E F SAR Analysis E->F G Identify Key Structural Features F->G H Design New Analogs G->H H->C Iterative Optimization

Caption: A generalized workflow for conducting structure-activity relationship (SAR) studies.

References

Comparative Analysis of 1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride: A Guide to Potential Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of 1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride. Due to the limited publicly available data on this specific compound, this analysis is primarily based on the known pharmacological profile of its close structural analog, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ). Experimental data for 1MeTIQ suggests that this compound may exhibit significant cross-reactivity with monoamine oxidases and various G-protein coupled receptors (GPCRs) involved in neurotransmission.

Inferred Target Profile and Potential Cross-Reactivity

Based on the activities of its structural analog, this compound is hypothesized to interact with the following targets. The subsequent sections provide a comparative framework and detailed experimental protocols to verify these potential interactions.

Potential Primary Targets and Cross-Reactivity Concerns:

  • Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B): The tetrahydroisoquinoline analog, 1MeTIQ, is a known reversible inhibitor of both MAO-A and MAO-B.[1][2][3][4] This suggests a high probability of cross-reactivity of this compound with these enzymes, which could lead to significant drug-drug interactions and off-target effects.

  • Dopamine Receptors (e.g., D1, D2, D3): Tetrahydroisoquinoline derivatives have been shown to possess affinity for dopamine receptors.[5] Given the structural similarity, there is a potential for this compound to bind to various dopamine receptor subtypes, which could modulate dopaminergic signaling.

  • Serotonin (5-HT) Receptors: The modulation of serotonin metabolism by 1MeTIQ suggests a possible interaction with serotonin receptors.[3] Cross-reactivity with 5-HT receptors could lead to a range of pharmacological effects.

  • Adrenergic Receptors: The influence of 1MeTIQ on noradrenergic systems indicates a potential for interaction with adrenergic receptors.[1]

Comparative Data of Structurally Related Compounds

The following tables summarize the known activities of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) and representative alternative compounds that target monoamine oxidases and monoaminergic receptors. This data can serve as a benchmark for interpreting future experimental results for this compound.

Table 1: Monoamine Oxidase (MAO) Inhibition Profile

CompoundTarget(s)IC50 / Ki (nM)SelectivityReference
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) MAO-A, MAO-BModerate inhibitor (specific values not consistently reported)Reversible, moderate[1][3][4]
Moclobemide MAO-A~1,000Reversible, MAO-A selectiveN/A
Selegiline MAO-B~10Irreversible, MAO-B selective at low dosesN/A
Phenelzine MAO-A, MAO-BPotent, non-selectiveIrreversible, non-selectiveN/A

Table 2: Dopamine Receptor Binding Affinity

CompoundTarget(s)Ki (nM)Receptor Subtype SelectivityReference
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) Dopamine Receptors (inferred)Data not availableUnknownN/A
Haloperidol D2 > D3, D4, D11.2D2-like selectiveN/A
Clozapine D4 > D2, D1, D3, D513Atypical, multi-receptor profileN/A
Bromocriptine D2, D3 > D12.5 (D2)D2-like agonistN/A

Table 3: Serotonin Receptor Binding Affinity

CompoundTarget(s)Ki (nM)Receptor Subtype SelectivityReference
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) Serotonin Receptors (inferred)Data not availableUnknownN/A
Sertraline SERT0.47Selective Serotonin Reuptake InhibitorN/A
Olanzapine 5-HT2A, 5-HT2C, 5-HT3, 5-HT64 (5-HT2A)Broad 5-HT receptor antagonistN/A
Buspirone 5-HT1A145-HT1A partial agonistN/A

Experimental Protocols for Cross-Reactivity Assessment

To empirically determine the cross-reactivity profile of this compound, the following experimental protocols are recommended.

Monoamine Oxidase (MAO) Inhibition Assay (MAO-Glo™ Protocol)

This protocol is adapted from the commercially available MAO-Glo™ Assay kit (Promega).

Principle: The MAO-Glo™ Assay is a luminescent method that measures the activity of MAO enzymes. A luminogenic MAO substrate is converted by MAO to a luciferin derivative, which is then acted upon by a detection reagent to produce a stable, light-generating signal. The amount of light produced is directly proportional to MAO activity. Inhibition of MAO results in a decrease in the luminescent signal.

Materials:

  • This compound

  • MAO-Glo™ Assay Kit (containing MAO-A and MAO-B enzymes, luminogenic substrate, and detection reagent)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare the MAO enzyme solutions, luminogenic substrate, and detection reagent according to the manufacturer's instructions.

  • Compound Dilution: Prepare a serial dilution of this compound and known MAO inhibitors (e.g., moclobemide for MAO-A, selegiline for MAO-B) in the appropriate assay buffer.

  • Assay Plate Setup:

    • To appropriate wells, add the diluted test compound or control inhibitor.

    • Add the MAO enzyme (either MAO-A or MAO-B) to all wells except the no-enzyme control.

    • Initiate the reaction by adding the luminogenic substrate to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add the Luciferin Detection Reagent to all wells to stop the MAO reaction and initiate the luminescent signal.

  • Measurement: After a 20-minute incubation at room temperature, measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Radioligand Binding Assay for Dopamine Receptors

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of this compound for dopamine receptors.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor subtype. The displacement of the radioligand is proportional to the affinity of the test compound for the receptor.

Materials:

  • This compound

  • Membrane preparations from cells expressing a specific dopamine receptor subtype (e.g., D1, D2, D3)

  • Radiolabeled ligand specific for the target receptor (e.g., [³H]-SCH23390 for D1, [³H]-Spiperone for D2)

  • Non-labeled competing ligand for non-specific binding determination (e.g., Haloperidol)

  • Assay buffer

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Assay Plate Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Membrane preparation, radioligand.

    • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of the non-labeled competing ligand.

    • Competitive Binding: Membrane preparation, radioligand, and serial dilutions of this compound.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the percent inhibition of specific binding at each concentration of the test compound.

    • Calculate the IC50 value from the dose-response curve and then the Ki (inhibitor constant) using the Cheng-Prusoff equation.

Competitive Radioligand Binding Assay for Serotonin Receptors

This protocol is similar to the dopamine receptor binding assay but uses reagents specific for serotonin receptor subtypes.

Principle: As with the dopamine receptor assay, this method measures the displacement of a specific radioligand from a serotonin receptor subtype by the test compound.

Materials:

  • This compound

  • Membrane preparations from cells expressing a specific serotonin receptor subtype (e.g., 5-HT1A, 5-HT2A)

  • Radiolabeled ligand specific for the target receptor (e.g., [³H]-8-OH-DPAT for 5-HT1A, [³H]-Ketanserin for 5-HT2A)

  • Non-labeled competing ligand for non-specific binding determination (e.g., Serotonin)

  • Assay buffer

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Assay Plate Setup: Prepare the assay plate with total binding, non-specific binding, and competitive binding wells as described for the dopamine receptor assay.

  • Incubation: Incubate the plate under appropriate conditions (time and temperature) to allow for binding equilibrium.

  • Filtration and Washing: Separate bound and free radioligand by filtration and wash the filters.

  • Scintillation Counting: Measure the radioactivity on the filters.

  • Data Analysis: Calculate specific binding, percent inhibition, IC50, and Ki values as described previously.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the cross-reactivity assessment of this compound.

Signaling_Pathway cluster_MAO Monoamine Oxidase Inhibition cluster_GPCR GPCR Cross-Reactivity MAO MAO-A / MAO-B Metabolites Inactive Metabolites MAO->Metabolites Compound 1-Methyl-1,2,3,4-tetrahydro- quinoxaline dihydrochloride Compound->MAO Inhibition D_Receptor Dopamine Receptors Compound->D_Receptor Binding? S_Receptor Serotonin Receptors Compound->S_Receptor Binding? A_Receptor Adrenergic Receptors Compound->A_Receptor Binding? Monoamines Dopamine Norepinephrine Serotonin Monoamines->MAO Catabolism Signaling Downstream Signaling D_Receptor->Signaling S_Receptor->Signaling A_Receptor->Signaling

Caption: Potential signaling pathway interactions.

Experimental_Workflow cluster_MAO_Assay MAO Inhibition Assay cluster_Binding_Assay Receptor Binding Assay MAO_Start Prepare Reagents & Compound Dilutions MAO_Incubate Incubate Compound with MAO & Substrate MAO_Start->MAO_Incubate MAO_Detect Add Detection Reagent MAO_Incubate->MAO_Detect MAO_Measure Measure Luminescence MAO_Detect->MAO_Measure MAO_Analyze Calculate IC50 MAO_Measure->MAO_Analyze Bind_Start Prepare Membranes, Radioligand & Compound Bind_Incubate Incubate to Equilibrium Bind_Start->Bind_Incubate Bind_Filter Filter & Wash Bind_Incubate->Bind_Filter Bind_Count Scintillation Counting Bind_Filter->Bind_Count Bind_Analyze Calculate Ki Bind_Count->Bind_Analyze

Caption: Experimental workflows for cross-reactivity assessment.

Conclusion and Recommendations

While direct experimental data for this compound is currently lacking, the pharmacological profile of its close analog, 1-Methyl-1,2,3,4-tetrahydroisoquinoline, strongly suggests a potential for cross-reactivity with monoamine oxidases and monoaminergic G-protein coupled receptors. Researchers and drug development professionals working with this compound are strongly advised to perform comprehensive in vitro screening to elucidate its selectivity profile. The experimental protocols provided in this guide offer a robust framework for such an investigation. A thorough understanding of the off-target activities of this compound is crucial for accurate interpretation of experimental results and for ensuring its safety and efficacy in any potential therapeutic applications.

References

Safety Operating Guide

Safeguarding Laboratory Operations: Proper Disposal of 1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational integrity. This document provides a detailed, step-by-step guide for the safe disposal of 1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride, ensuring compliance with safety protocols and minimizing environmental impact.

I. Pre-Disposal Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is essential. Based on data for similar compounds, it should be handled as a hazardous substance.

Hazard Profile:

Hazard ClassificationDescription
Acute Oral Toxicity Similar compounds are classified as toxic if swallowed.[1][2]
Skin Irritation Causes skin irritation.[2]
Eye Irritation Causes serious eye irritation.[2]
Respiratory Irritation May cause respiratory irritation.

Personal Protective Equipment (PPE):

To mitigate exposure risks, the following PPE must be worn at all times when handling this compound:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is required to protect against skin contact.

  • Respiratory Protection: If handling fine powders or generating dust, a NIOSH-approved respirator is recommended.

II. Operational Disposal Plan

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and compliance with institutional and regulatory standards.

Step 1: Waste Identification and Segregation

All waste containing this compound must be treated as hazardous chemical waste.[3] This includes:

  • Unused or expired pure chemical.

  • Contaminated materials (e.g., weigh boats, filter paper, paper towels).

  • Empty containers that are not triple-rinsed.

Crucially, do not mix this waste with other waste streams unless compatibility has been confirmed.

Step 2: Preparing the Hazardous Waste Container

  • Select a Compatible Container: Use a clearly labeled, leak-proof container with a secure screw-top lid. The container must be made of a material that does not react with the chemical.[4][5]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The label should also include the date accumulation started and the specific hazards (e.g., "Toxic," "Irritant").[6]

Step 3: Disposal of Solid Waste

  • Location: All handling of the solid waste should be performed within a chemical fume hood to minimize inhalation exposure.[5]

  • Transfer: Carefully transfer the solid waste into the designated hazardous waste container using a scoop or spatula. Avoid generating dust.

  • Contaminated Materials: Place all contaminated disposable materials, such as gloves and weigh paper, into the same hazardous waste container.

  • Secure the Container: Once the waste has been added, securely close the container. Do not overfill the container; a general guideline is to fill to no more than 90% capacity to allow for expansion.[5]

Step 4: Disposal of Empty Containers

An empty container that has held this compound must be triple-rinsed with a suitable solvent (e.g., water or ethanol) before being disposed of as regular trash.[3] The rinsate from this process is considered hazardous and must be collected in a separate, appropriately labeled hazardous waste container for liquids.

Step 5: Storage and Collection

  • Storage: Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA). This area should be under the control of laboratory personnel and away from general laboratory traffic.[4]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to arrange for the collection and final disposal of the waste.[6] Do not attempt to dispose of this chemical down the drain or in regular trash.[3][7]

III. Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_prep Preparation cluster_disposal Disposal Procedure cluster_final Final Steps A Identify Waste & Assess Hazards B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Labeled Hazardous Waste Container B->C D Transfer Solid Waste & Contaminated Materials into Container in Fume Hood C->D Begin Disposal E Securely Cap the Waste Container D->E F Store Container in Satellite Accumulation Area E->F G Contact EHS for Waste Pickup F->G

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride

This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The required PPE includes:

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesTightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
Skin Protection GlovesCompatible chemical-resistant gloves.[2]
Protective ClothingFire/flame resistant and impervious clothing.[1]
BootsProtective boots, if the situation requires.[2]
Respiratory Protection RespiratorA government-approved respirator is required.[2] If exposure limits are exceeded, a full-face respirator should be used.[1]
Operational Plan: Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[1][2]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][3][4]

  • Do not get the substance in eyes, on skin, or on clothing.[2][3]

  • Wash hands and any exposed skin thoroughly after handling.[1][2][3][4]

  • Do not eat, drink, or smoke when using this product.

Storage:

  • Keep the container tightly closed and stored in a dry, cool, and well-ventilated place.[1][2][3][4]

  • Store in a locked-up area.[1][3][4]

  • Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources.

Disposal Plan

Dispose of contents and container to an approved waste disposal plant in accordance with applicable local, regional, and national laws and regulations.[1][3] Do not let the product enter drains.[2]

Emergency Procedures

In case of skin contact:

  • Take off contaminated clothing immediately.[1][4]

  • Wash the affected area with plenty of soap and water.[1][3][4]

  • If skin irritation occurs, get medical advice or attention.[1][3][4]

In case of eye contact:

  • Rinse cautiously with water for several minutes.[1][3][4]

  • Remove contact lenses, if present and easy to do. Continue rinsing.[1][3][4]

  • If eye irritation persists, get medical advice or attention.[3]

If inhaled:

  • Remove the person to fresh air and keep them comfortable for breathing.[1][3][4]

  • If you feel unwell, get medical help.[1][4]

If swallowed:

  • Rinse mouth.

  • Immediately call a POISON CENTER or doctor.

Experimental Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_workspace Prepare well-ventilated workspace (fume hood) prep_ppe->prep_workspace handle_weigh Weigh the required amount of the compound prep_workspace->handle_weigh handle_dissolve Dissolve in appropriate solvent handle_weigh->handle_dissolve handle_reaction Perform the experiment handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate workspace and equipment handle_reaction->cleanup_decontaminate cleanup_dispose Dispose of waste in designated containers cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe

Caption: Workflow for handling the chemical.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.